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2-Chloro-4-(4-methoxyphenyl)thiazole Documentation Hub

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  • Product: 2-Chloro-4-(4-methoxyphenyl)thiazole
  • CAS: 2104-01-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-4-(4-methoxyphenyl)thiazole

Content Type: Technical Whitepaper & Synthetic Guide Subject: Structural Elucidation, Synthetic Architecture, and Pharmacophore Utility Executive Summary This technical guide analyzes 2-Chloro-4-(4-methoxyphenyl)thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Subject: Structural Elucidation, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

This technical guide analyzes 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical heterocyclic scaffold in medicinal chemistry. Functioning as a high-value intermediate, this molecule bridges the gap between simple precursors and complex Active Pharmaceutical Ingredients (APIs). Its structural core—a 1,3-thiazole ring substituted with a lipophilic p-methoxyphenyl group and a reactive chlorine "handle"—makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration in oncology (kinase inhibition) and antimicrobial research.

Structural Elucidation & Nomenclature

The precise identification of chemical entities is the bedrock of reproducible science. While the common name is widely recognized, adherence to IUPAC (International Union of Pure and Applied Chemistry) standards ensures global consistency.

1.1 Nomenclature Analysis
  • Preferred IUPAC Name (PIN): 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole

  • CAS Registry Number: 2103-96-0[1]

  • SMILES: COc1ccc(cc1)-c2csc(Cl)n2

Numbering Logic: The numbering of the thiazole ring prioritizes the heteroatoms. Sulfur is assigned position 1, and Nitrogen is position 3. Consequently, the chlorine atom resides at position 2 (the carbon between S and N), and the aryl substituent is attached to position 4.

1.2 Physicochemical Profile

The following data points are critical for researchers assessing the compound's "drug-likeness" and solubility profile.

PropertyValueRelevance
Molecular Formula

Elemental composition
Molecular Weight 225.70 g/mol Fragment-based drug design (Rule of 3 compliant)
LogP (Predicted) ~3.5 - 3.8Indicates high lipophilicity; likely requires organic solvents for synthesis
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 3 (N, S, O)Interaction points for receptor binding
Rotatable Bonds 2Low entropic penalty upon binding
Synthetic Architecture: The "Self-Validating" Protocol

To synthesize this molecule with high fidelity, we employ a convergent strategy combining the Hantzsch Thiazole Synthesis with a Sandmeyer-type transformation . This two-step protocol is superior to direct chlorination methods due to its regioselectivity.

2.1 Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisPath Start1 2-Bromo-4'-methoxyacetophenone (Alpha-haloketone) Inter Intermediate: 2-Amino-4-(4-methoxyphenyl)thiazole Start1->Inter Reflux (EtOH) Cyclization Start2 Thiourea Start2->Inter Final Target: 2-Chloro-4-(4-methoxyphenyl)thiazole Inter->Final Diazotization & Nucleophilic Substitution Reagent Sandmeyer Reagents (NaNO2 / HCl / CuCl) Reagent->Final

Figure 1: Convergent synthetic pathway via Hantzsch cyclization followed by Sandmeyer substitution.

2.2 Detailed Experimental Protocol

Step 1: Formation of the 2-Amino Intermediate (Hantzsch Cyclization)

  • Rationale: Thiourea acts as a binucleophile, attacking the electrophilic

    
    -carbon of the acetophenone derivative. This is thermodynamically driven by the formation of the stable aromatic thiazole ring.
    
  • Protocol:

    • Dissolve 2-Bromo-4'-methoxyacetophenone (1.0 eq, e.g., 10 mmol) in absolute ethanol (5 mL/mmol).

    • Add Thiourea (1.1 eq) in a single portion.

    • Heat the mixture to reflux (

      
      ) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
      
    • Upon completion, cool the reaction to

      
      . The hydrobromide salt of the product will precipitate.
      
    • Filter the solid and wash with cold ethanol.

    • Neutralization: Resuspend the solid in water and adjust pH to ~9 using ammonium hydroxide (

      
      ) to liberate the free base. Filter, dry, and recrystallize from ethanol to obtain 2-amino-4-(4-methoxyphenyl)thiazole .[2]
      

Step 2: Conversion to 2-Chloro Derivative (Sandmeyer Reaction)

  • Rationale: The amino group is a poor leaving group. Converting it to a diazonium salt (

    
    ) creates an excellent leaving group that can be displaced by a chloride ion in the presence of a copper catalyst.
    
  • Protocol:

    • Suspend the 2-amino intermediate (1.0 eq) in concentrated HCl (3-4 eq) and cool to

      
       in an ice-salt bath.
      
    • Dropwise add a solution of Sodium Nitrite (

      
      )  (1.2 eq) in water, maintaining the temperature below 
      
      
      
      . Caution: Evolution of NOx gases.
    • Stir for 30 minutes to ensure complete diazotization.

    • Separately, prepare a solution of Copper(I) Chloride (CuCl) (1.5 eq) in concentrated HCl.

    • Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Workup: Dilute with water, extract with Dichloromethane (DCM), dry over

      
      , and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
      
Chemo-selectivity & Functionalization

For drug developers, the value of this molecule lies in its differential reactivity.[3] It serves as a "bifunctional" scaffold.

3.1 Reactivity Map

The thiazole ring possesses two distinct electronic environments, allowing for sequential functionalization.

Reactivity Core 2-Chloro-4-(4-methoxyphenyl)thiazole C2 C2-Position (Chlorine) Core->C2 C5 C5-Position (Hydrogen) Core->C5 Methoxy Methoxy Group Core->Methoxy Action1 Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols) C2->Action1 High Reactivity Action2 Suzuki/Buchwald Coupling (Pd-catalyzed C-C or C-N bond) C2->Action2 High Reactivity Action3 Electrophilic Aromatic Substitution (Halogenation/Nitration) C5->Action3 Moderate Reactivity Action4 Metabolic Liability (O-Demethylation) Methoxy->Action4

Figure 2: Differential reactivity profile. The C2-Cl bond is the primary site for diversification.

3.2 Mechanistic Insight
  • C2-Position (Electrophilic): The nitrogen atom at position 3 pulls electron density from C2, making the C-Cl bond highly susceptible to nucleophilic attack (

    
    ). This allows for the rapid introduction of diverse amines (to create kinase inhibitor motifs) without needing expensive palladium catalysts, although Pd-catalysis (Buchwald-Hartwig) is used for sterically hindered amines.
    
  • C5-Position (Nucleophilic): This position is relatively electron-rich compared to C2. It can undergo electrophilic substitution (e.g., bromination with NBS) to add a third point of diversity.

Pharmacophore Integration

In the context of drug discovery, 2-Chloro-4-(4-methoxyphenyl)thiazole acts as a template for several bioactive classes.

  • Kinase Inhibitors: The 2-aminothiazole motif (derived from displacing the chlorine) is a "privileged structure" in oncology, often mimicking the adenine ring of ATP in the kinase binding pocket.

  • Antimicrobials: The lipophilic 4-methoxyphenyl group assists in penetrating bacterial cell walls, while the thiazole core disrupts enzyme function (e.g., DNA gyrase B).

  • Metabolic Considerations: The p-methoxy group is a classic metabolic soft spot. In vivo, cytochrome P450 enzymes may demethylate this to a phenol, which can then be conjugated (glucuronidation). Medicinal chemists often replace the methoxy with a trifluoromethoxy (

    
    ) or chlorine group in later optimization stages to block this metabolism.
    
References
  • IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: Royal Society of Chemistry, 2014.

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 1887. (Contextual citation for mechanism).

  • Sandmeyer Reaction on Thiazoles: Hodgetts, K. J., et al. "Synthesis of 2-chlorothiazoles from 2-aminothiazoles." Organic Letters, 2002.

  • Medicinal Chemistry of Thiazoles: Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[4][5] Journal of Heterocyclic Chemistry, 2017.

  • Compound Data Validation: PubChem Database. "2-Chloro-4-(4-methoxyphenyl)thiazole - Compound Summary." National Center for Biotechnology Information.

Sources

Exploratory

Technical Monograph: 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0)

[1][2][3][4][5] Executive Summary 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0) is a high-value heterocyclic building block characterized by a thiazole core substituted with a chlorine atom at the C2 position and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0) is a high-value heterocyclic building block characterized by a thiazole core substituted with a chlorine atom at the C2 position and a para-methoxyphenyl group at the C4 position.[1] This scaffold serves as a critical intermediate in the synthesis of diverse bioactive compounds, particularly in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The compound’s utility stems from its orthogonal reactivity: the C2-chlorine atom is highly activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions, while the methoxy group offers a latent phenol functionality for further diversification.[1] This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Physicochemical Characterization[2][5]

Nomenclature and Identifiers[2][5]
PropertyDetail
CAS Number 2104-01-0
IUPAC Name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Synonyms 2-Chloro-4-p-anisylthiazole; 4-(4-Methoxyphenyl)-2-chlorothiazole
SMILES COc1ccc(cc1)-c1csc(Cl)n1
InChI Key MFCD08446727 (MDL Number)
Structural Properties[2]

The molecule features a planar thiazole ring conjugated with a phenyl ring.[1] The electron-withdrawing nature of the C2-chloro substituent reduces the electron density of the thiazole ring, making the C2 position susceptible to nucleophilic attack.[1] Conversely, the electron-donating methoxy group enriches the phenyl ring, influencing the molecule's overall dipole moment and lipophilicity.[1]

ParameterValue (Experimental/Predicted)
Molecular Formula

Molecular Weight 225.69 g/mol
Physical State Off-white to pale yellow solid
Melting Point 78–82 °C (Typical for this class)
LogP ~3.5 (Predicted) – Indicates moderate lipophilicity
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water

Synthetic Methodology

The synthesis of CAS 2104-01-0 typically follows a convergent strategy involving the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation .[1] This route is preferred for its scalability and regioselectivity.[1]

Step 1: Hantzsch Cyclization

The reaction of 2-bromo-4'-methoxyacetophenone with thiourea yields the 2-amino-4-(4-methoxyphenyl)thiazole intermediate.[1] This step constructs the thiazole ring with the aryl substituent fixed at the C4 position.[1]

  • Reagents: Ethanol (solvent), Reflux.[1]

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon followed by condensation.[1]
    
Step 2: Sandmeyer Chlorination

The amino group at C2 is converted to a diazonium salt and subsequently displaced by a chloride ion.[1]

  • Reagents: Sodium nitrite (

    
    ), Hydrochloric acid (
    
    
    
    ), Copper(I) chloride (
    
    
    ) or Copper(II) chloride (
    
    
    ).[1]
  • Conditions:

    
     for diazotization, followed by warming.[1]
    
  • Critical Control Point: Temperature control during diazotization is crucial to prevent decomposition and side-product formation (e.g., hydrolysis to the 2-hydroxythiazole).[1]

Visualization of Synthetic Pathway

SynthesisPathway Start 2-Bromo-4'-methoxyacetophenone + Thiourea Intermediate 2-Amino-4-(4-methoxyphenyl)thiazole Start->Intermediate Hantzsch Synthesis (EtOH, Reflux) Product CAS 2104-01-0 (2-Chloro-4-(4-methoxyphenyl)thiazole) Intermediate->Product Sandmeyer Rxn (NaNO2, HCl, CuCl)

Figure 1: Two-step synthetic route to CAS 2104-01-0 via Hantzsch cyclization and Sandmeyer chlorination.[2][1]

Reactivity & Applications in Drug Design[2]

CAS 2104-01-0 is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) efficiently.[1]

Vector A: C2-Position (The "Warhead")

The C2-Cl bond is the most reactive site.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl systems.[1]

  • Buchwald-Hartwig Amination: Displacement with amines to generate 2-aminothiazole derivatives (common in kinase inhibitors).[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction with thiols or alkoxides.[1]
    
Vector B: Methoxy Group (The "Masked" Phenol)

The methoxy group is robust during C2 manipulations but can be deprotected using


 or Pyridine-HCl to yield the phenol.[1]
  • Utility: The resulting phenol can be alkylated to introduce solubilizing groups (e.g., PEG chains) or specific binding elements.[1]

Vector C: C5-Position (Electrophilic Substitution)

The C5 position of the thiazole ring is relatively electron-rich compared to C2.[1]

  • Reactions: Halogenation (NBS), Formylation (Vilsmeier-Haack).[1]

  • Application: Introducing a third substituent to increase steric bulk or modulate metabolic stability.[1]

Strategic Workflow Diagram

ReactivityMap Core CAS 2104-01-0 (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Pd(0) cat. Amination Amination (SnAr/Buchwald) (R-NH2) Core->Amination Base/Heat or Pd Demethylation Demethylation (BBr3 -> Phenol) Core->Demethylation Lewis Acid Halogenation C5-Halogenation (NBS/NIS) Core->Halogenation Electrophile Biaryl 2-Aryl-4-(p-anisyl)thiazoles (Bioactive Core) Suzuki->Biaryl Amino 2-Amino-thiazole derivs. (Kinase Inhibitors) Amination->Amino Phenol Functionalized Phenols (Solubility Tags) Demethylation->Phenol TriSub Trisubstituted Thiazoles Halogenation->TriSub

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of CAS 2104-01-0.[1]

Experimental Protocol: Suzuki Coupling (Example)

Objective: Synthesis of 2-phenyl-4-(4-methoxyphenyl)thiazole using CAS 2104-01-0.

Reagents:

  • Substrate: CAS 2104-01-0 (1.0 eq)[1][3]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous, 3.0 eq)[1]
    
  • Solvent: DME/Ethanol/Water (4:1:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with CAS 2104-01-0, phenylboronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed solvent mixture.

  • Reaction: Heat the sealed vial to 85 °C for 12 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • TLC: Disappearance of starting material (

    
     in 4:1 Hex/EtOAc).
    
  • LC-MS: Observe mass shift corresponding to the loss of Cl and gain of Phenyl.[1]

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Oral (Category 3/4).[1]

  • Skin Irritation: Category 2.[1]

  • Eye Irritation: Category 2A.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations, especially heating and weighing, must be performed inside a certified fume hood to avoid inhalation of dust or vapors.[1]

  • Waste Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains.[1]

References

  • PubChem. Compound Summary for CID 517423 (2-Chloro-4-(4-methoxyphenyl)thiazole).[1] National Library of Medicine (US).[1] [Link][1]

  • Hantzsch, A. Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 1887.[1] (Foundational chemistry reference).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer, 2014.[1] (Reference for Hantzsch and Sandmeyer mechanisms).

Sources

Foundational

Technical Monograph: 2-Chloro-4-(4-methoxyphenyl)thiazole

Scaffold Mechanics, Synthetic Utility, and Pharmacological Trajectories[1] Executive Summary 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2103-96-0 / Analogous series) represents a critical electrophilic scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Mechanics, Synthetic Utility, and Pharmacological Trajectories[1]

Executive Summary

2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2103-96-0 / Analogous series) represents a critical electrophilic scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combining a reactive C2-chlorine "warhead" with a lipophilic, hydrogen-bond-accepting 4-anisyl "anchor"—makes it a privileged template for developing high-affinity ligands.

This guide analyzes the compound not merely as a reagent, but as a pharmacophore precursor . Its mechanism of action is dual-layered:

  • Chemical MoA: It functions as a substrate for nucleophilic aromatic substitution (

    
    ), enabling the rapid generation of diverse libraries (aminothiazoles, hydrazinylthiazoles).
    
  • Biological MoA (Derived): Upon derivatization, the scaffold integrates into the ATP-binding pockets of kinases (EGFR, VEGFR-2) and bacterial DNA gyrase (GyrB), where the 4-methoxyphenyl moiety provides critical hydrophobic stabilization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a p-methoxyphenyl group and at the 2-position with a chlorine atom.

PropertyValue / Description
IUPAC Name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Molecular Formula

Molecular Weight ~225.69 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Electronic Character Electron-deficient C2 (due to N3 and Cl); Electron-rich Phenyl ring (due to -OMe)
Key Reactivity Nucleophilic displacement at C2; Electrophilic substitution at C5
Synthetic Mechanism: The Hantzsch-Sandmeyer Sequence

The generation of this scaffold typically follows a robust two-stage protocol involving the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation .

Step 1: Hantzsch Cyclization

The reaction of 2-bromo-4'-methoxyacetophenone with thiourea yields the 2-amino intermediate. The mechanism involves the nucleophilic attack of the thiourea sulfur on the


-carbon of the ketone, followed by cyclodehydration.
Step 2: Diazotization and Chlorination (Sandmeyer)

The 2-amino-4-(4-methoxyphenyl)thiazole is converted to the 2-chloro derivative via diazotization. The diazonium salt is unstable and is displaced by chloride ions (using CuCl or concentrated HCl).

Experimental Protocol: Synthesis of the Scaffold

  • Cyclization: Dissolve 2-bromo-4'-methoxyacetophenone (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL). Reflux for 2-4 hours. Cool, filter the hydrobromide salt of 2-amino-4-(4-methoxyphenyl)thiazole. Neutralize with

    
    .
    
  • Chlorination: Suspend the 2-amino intermediate (5 mmol) in conc. HCl (10 mL) at 0-5°C. Add

    
     (aq) dropwise to form the diazonium species. Stir for 30 mins.
    
  • Displacement: Slowly add CuCl (or warm the solution) to facilitate

    
     evolution and chloride substitution.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Ethanol.
    
Mechanism of Action: The "Anchor and Trigger" Model

To understand the utility of this compound in drug development, we must analyze its interactions through the "Anchor and Trigger" model.

The Trigger: C2-Chloro Electrophilicity

The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effect of the adjacent Nitrogen and Sulfur atoms. The Chlorine atom enhances this deficiency, making C2 a "soft" electrophile.

  • Mechanism: Nucleophiles (amines, thiols, hydrazines) attack C2, forming a Meisenheimer-like tetrahedral intermediate. The chloride acts as a leaving group, restoring aromaticity.

  • Utility: This allows the attachment of "tail" groups (e.g., piperazines, morpholines) that solubilize the drug or interact with the solvent-exposed regions of a protein target.

The Anchor: 4-(4-Methoxyphenyl) Pharmacophore

Once the drug enters a binding pocket, the 4-(4-methoxyphenyl) group acts as the primary anchor.

  • Hydrophobic Clamping: The phenyl ring engages in

    
    -
    
    
    
    T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
  • H-Bond Acceptance: The para-methoxy oxygen serves as a weak hydrogen bond acceptor, often interacting with backbone amides or specific water networks within the active site.

Therapeutic Trajectories (Derived Bioactivity)[5]

The 2-chloro-4-(4-methoxyphenyl)thiazole scaffold is the precursor to several classes of bioactive agents.

Pathway A: Tyrosine Kinase Inhibition (EGFR / VEGFR-2)

Derivatives where the C2-chlorine is replaced by anilines or hydrazones often function as ATP-competitive inhibitors.

  • Target: Epidermal Growth Factor Receptor (EGFR).[1]

  • Binding Mode: The thiazole nitrogen (N3) often forms a key hydrogen bond with the "hinge region" of the kinase (e.g., Met793 in EGFR). The 4-methoxyphenyl group occupies the hydrophobic "back pocket" (Gatekeeper region), determining selectivity.

  • Outcome: Prevention of autophosphorylation, halting downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., NSCLC).

Pathway B: Bacterial DNA Gyrase Inhibition[1]
  • Target: GyrB subunit of DNA Gyrase (essential for DNA supercoiling).[1]

  • Mechanism: 2-amino-thiazole derivatives bind to the ATP-binding pocket of GyrB. The 4-methoxyphenyl group stacks against conserved residues, stabilizing the inhibitor-enzyme complex and preventing ATP hydrolysis.

  • Outcome: Bacteriostasis or bactericidal activity against Gram-positive pathogens (S. aureus).[2][1]

Visualization: Synthesis & Signaling

The following diagrams illustrate the synthetic pathway to the scaffold and the downstream biological signaling inhibited by its derivatives.

Thiazole_Mechanism cluster_synthesis Synthesis & Derivatization cluster_bio Downstream Biological Inhibition Precursor 4-Methoxy Phenacyl Bromide Intermediate 2-Amino-4-(4-methoxyphenyl) thiazole Precursor->Intermediate Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea Thiourea->Intermediate Scaffold 2-CHLORO-4-(4-METHOXYPHENYL) THIAZOLE (The Core) Intermediate->Scaffold Sandmeyer Rxn (NaNO2, HCl, CuCl) Drug Bioactive Ligand Scaffold->Drug SnAr Displacement (The 'Trigger') Nucleophile Nucleophile (Amine/Hydrazine) Nucleophile->Drug Target Target Protein (EGFR / GyrB) Drug->Target Binds (IC50: nM range) Pocket Hydrophobic Pocket Interaction Target->Pocket 4-Anisyl 'Anchor' Stabilization Signaling Downstream Signaling (Ras/Raf or DNA Rep) Pocket->Signaling Blocks ATP Binding Effect Apoptosis / Bacterial Death Signaling->Effect Inhibition

Figure 1: Integrated workflow showing the chemical synthesis of the 2-chloro scaffold and its transformation into bioactive ligands that inhibit kinase or gyrase pathways.

Experimental Protocol: In Vitro Kinase Assay (EGFR)[5]

To validate the activity of derivatives synthesized from the 2-chloro scaffold, the following standard protocol is recommended.

Reagents:

  • Recombinant EGFR kinase domain.

  • Poly(Glu,Tyr) 4:1 substrate.

  • 
    -ATP or Luciferase-based ATP detection system.
    
  • Test Compound (Derivative of 2-chloro-4-(4-methoxyphenyl)thiazole).

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to test concentrations (e.g., 0.1 nM to 10

    
    M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation: Mix EGFR enzyme (0.2-0.5 ng/

    
    L) with the test compound in a 384-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
    
  • Initiation: Add the Substrate cocktail (Poly(Glu,Tyr) and ATP).

  • Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Radiometric: Spot onto P81 ion-exchange paper, wash with phosphoric acid, and count via scintillation.

    • Luminescence: Add detection reagent (e.g., ADP-Glo), incubate 40 mins, and read RLU on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit data to the sigmoid dose-response equation to determine

    
    .
    
References
  • Synthesis and Biological Evaluation of Thiazole Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Details the Hantzsch synthesis and antimicrobial activity of 2,4-disubstituted thiazoles. URL:[Link] (Representative Link)

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: MDPI (Molecules). Context: Comprehensive review of thiazole pharmacophores, including EGFR and DNA gyrase inhibitors derived from 2-halo precursors. URL:[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Source: PubMed. Context: Discusses the structure-activity relationship (SAR) of the 4-methoxyphenyl moiety in tubulin polymerization inhibition. URL:[Link]

  • 2-Chloro-4-(4-methoxyphenyl)thiazole Product Data. Source: PubChem / Chem-Impex. Context: Physicochemical properties and CAS identification (2103-96-0).[3] URL:[Link]

Sources

Exploratory

The Thiazole Pharmacophore: A Technical Guide to SAR and Biological Profiling

Executive Summary & Pharmacophore Logic The thiazole ring ( ) is not merely a structural connector; it is a privileged scaffold in medicinal chemistry due to its unique electronic profile. Unlike its bioisostere oxazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Logic

The thiazole ring (


) is not merely a structural connector; it is a privileged scaffold in medicinal chemistry due to its unique electronic profile. Unlike its bioisostere oxazole, the sulfur atom in thiazole possesses available d-orbitals, allowing for greater polarizability and lipophilicity (LogP). This distinction is critical in drug design:
  • Metabolic Stability: The aromaticity of thiazole renders it resistant to oxidative metabolism compared to furan or thiophene.

  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a robust hydrogen bond acceptor (HBA), crucial for interacting with the hinge regions of kinase enzymes (e.g., Dasatinib).

  • 
    -Stacking:  The electron-rich nature of the ring facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

This guide dissects the structure-activity relationship (SAR), synthesis, and biological validation of substituted thiazole derivatives.

Structure-Activity Relationship (SAR) Landscape

The biological activity of thiazole derivatives is strictly governed by substitution patterns at the C2, C4, and C5 positions.

The C2 "Warhead" Position

The C2 position is the most nucleophilic site. Derivatization here often defines the primary mechanism of action.

  • Amine/Amide Linkages: Essential for hydrogen bonding. In antimicrobial agents, a hydrazone linkage at C2 often improves penetration through the bacterial cell wall.

  • Guanidine Moieties: enhancing solubility and targeting DNA minor grooves.

The C4/C5 Lipophilic Domain

Substitutions at C4 and C5 (often phenyl or heteroaryl rings) modulate the molecule's fit into hydrophobic pockets.

  • C4-Phenyl: A classic motif in kinase inhibitors (e.g., VEGFR-2 inhibitors). The phenyl ring occupies the hydrophobic back-pocket of the enzyme.

  • C5-Steric Modulation: Small groups (methyl, halogen) at C5 can lock the conformation of the C4 substituent, reducing entropic penalty upon binding.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the thiazole scaffold.

ThiazoleSAR Core Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic) Core->C2 N3 acts as HBA C4 C4 Position (Lipophilic) Core->C4 C5 C5 Position (Steric/Electronic) Core->C5 Target_Kinase Kinase Hinge Binding (H-Bond Acceptor) C2->Target_Kinase Amine/Hydrazone Linkers Target_Pocket Hydrophobic Pocket (Pi-Stacking) C4->Target_Pocket Aryl/Heteroaryl Groups Target_Perm Cell Permeability (LogP Modulation) C5->Target_Perm Halogens/Alkyls

Figure 1: Functional mapping of the thiazole scaffold. C2 drives specific binding interactions, while C4/C5 modulate bioavailability and hydrophobic fit.

Therapeutic Verticals & Mechanism of Action[1][2][3][4][5]

Anticancer Activity (Kinase Inhibition)

Thiazole derivatives are potent Tyrosine Kinase Inhibitors (TKIs).

  • Mechanism: They function as ATP-competitive inhibitors. The thiazole nitrogen (N3) forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met318 in c-Src kinase).

  • Representative Data: Recent studies on N-substituted thiazoles show high potency against MCF-7 (Breast Cancer) lines.[1]

Compound IDSubstitution (C2)Substitution (C4)IC50 (MCF-7) [µM]Mechanism Note
Staurosporine (Control)--6.77Broad Kinase Inhibitor
Thiazole-4c Hydrazone-Ph4-OH-Phenyl2.57 VEGFR-2 Inhibition
Thiazole-4a Hydrazone-H4-OH-Phenyl12.7Lacks distal stabilization

Data Source: Derived from recent SAR studies on thiazole-hydrazone hybrids [1].

Antimicrobial Activity (DNA Gyrase Inhibition)[7]
  • Mechanism: Thiazoles target the ATP-binding site of the GyrB subunit of DNA gyrase, an enzyme essential for bacterial DNA supercoiling. Unlike fluoroquinolones (which target GyrA), thiazoles targeting GyrB exhibit no cross-resistance.

  • Membrane Disruption: The amphiphilic nature of C4-substituted thiazoles allows them to embed in bacterial membranes, causing depolarization and leakage [2].

Synthesis Strategy: The Hantzsch Protocol[8]

The Hantzsch Thiazole Synthesis remains the most robust method for generating substituted thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[2][3]
Reaction Mechanism
  • Nucleophilic Attack: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    ).
  • Cyclization: The nitrogen attacks the carbonyl carbon.[4]

  • Dehydration: Loss of water drives aromatization.

Optimized Laboratory Protocol

Self-Validating Step: The formation of the thiazole is indicated by the precipitation of the hydrobromide salt, which must be neutralized to obtain the free base.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Solvent)[5][3][6]

  • 
     (Neutralizing agent)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol. Why: Ethanol provides the polarity needed for the transition state while solubilizing the organic ketone.

  • Addition: Add 5.5 mmol of thiourea.

  • Reflux: Heat to reflux (approx. 78°C) for 1-2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Precipitation: Cool the mixture. A solid precipitate (thiazole HBr salt) often forms.

  • Neutralization: Pour the reaction mixture into 50 mL of 5% aqueous

    
    .
    
    • Observation: Effervescence (

      
       release) indicates neutralization. The precipitate will change texture as it converts to the free base.
      
  • Filtration & Recrystallization: Filter the solid and recrystallize from hot ethanol to ensure purity >98% for biological testing.

Visualization: Synthesis Workflow

HantzschSynthesis Start Reagents: Alpha-Haloketone + Thiourea Step1 Reflux in Ethanol (1-2 Hours) Start->Step1 Check1 TLC Check (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete Step2 Cool & Pour into 5% Na2CO3 Check1->Step2 Complete Step3 Filtration of Precipitate Step2->Step3 Neutralization (pH > 7) Final Recrystallization (Pure Thiazole) Step3->Final

Figure 2: Optimized Hantzsch synthesis workflow ensuring high purity for bio-assay.

Biological Profiling Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize standard controls.

In Vitro Cytotoxicity: MTT Assay

This assay measures metabolic activity as an indicator of cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).

  • Protocol:

    • Seeding: Seed cancer cells (e.g., MCF-7) at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add thiazole derivatives at graded concentrations (0.1 - 100 µM). Control: Use 0.1% DMSO (vehicle) and Staurosporine (positive control).

    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

    • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

    • Read: Measure absorbance at 570 nm. Calculate

      
       using non-linear regression.
      
Antimicrobial: Broth Microdilution (MIC)
  • Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Protocol:

    • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

      
       McFarland standard.
      
    • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the thiazole derivative in Mueller-Hinton broth.

    • Incubation: Add bacterial inoculum and incubate at 37°C for 16-20h.

    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Future Outlook: PROTACs and Hybrids

The future of thiazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . The thiazole moiety acts as the "warhead" ligand for the protein of interest (POI), linked to an E3 ligase recruiter. This moves beyond simple inhibition to targeted protein degradation, overcoming resistance mechanisms seen in traditional TKIs [3].

References

  • Al-Salmi, F. A., et al. (2023).[1][7] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[8][9] Crystals, 13(10), 1476.

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 224-245.

  • Petrou, A., et al. (2021).[10] Thiazole Ring—A Biologically Active Scaffold.[11][12][5][10][13][14][15][16] Molecules, 26(11), 3166.

  • Chem Help Asap. (2020).[2] Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube/ChemHelpAsap.[2]

Sources

Foundational

Review of 2-Arylthiazole Synthesis and Applications

Executive Summary The 2-arylthiazole scaffold represents a privileged structure in medicinal chemistry and materials science, characterized by its planar topology, capacity for - stacking, and specific binding affinity t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylthiazole scaffold represents a privileged structure in medicinal chemistry and materials science, characterized by its planar topology, capacity for


-

stacking, and specific binding affinity to biological targets such as xanthine oxidase and various kinases. Unlike their 2-amino counterparts, 2-arylthiazoles offer distinct lipophilicity profiles and metabolic stability. This technical guide synthesizes the most robust methodologies for constructing this core—ranging from the classical Hantzsch synthesis to modern C-H activation—and analyzes their therapeutic utility, exemplified by blockbuster drugs like Febuxostat.

Structural Significance & Pharmacophore Analysis[1]

The thiazole ring is an electron-deficient aromatic system. The substitution at the C2 position with an aryl group extends the conjugation, significantly altering the electronic landscape of the molecule.

  • Lipophilicity & Permeability: The 2-aryl moiety increases logP, enhancing membrane permeability compared to alkyl-substituted thiazoles.

  • Metabolic Stability: The C2 position is metabolically vulnerable to oxidation. Aryl capping blocks this site, although it introduces potential for CYP450-mediated hydroxylation on the phenyl ring.

  • Binding Interactions: The nitrogen atom of the thiazole acts as a hydrogen bond acceptor (HBA), while the sulfur atom contributes to specific hydrophobic interactions and "sigma-hole" bonding capabilities.

The Synthetic Landscape

The construction of 2-arylthiazoles is dominated by two opposing philosophies: the de novo construction of the ring (cyclization) and the functionalization of an intact ring (coupling).

A. Classical Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for scalability. It involves the condensation of an


-haloketone with a thioamide.[1][2]
  • Pros: Reagents are inexpensive; reaction conditions are generally robust; high regioselectivity.

  • Cons: Requires handling of lachrymatory

    
    -haloketones; atom economy is lower due to halogen waste.
    
B. Modern Approach: Transition-Metal Catalyzed C-H Activation

Direct arylation of thiazoles at the C2 position via Palladium (Pd) or Copper (Cu) catalysis avoids pre-functionalized organometallics (like in Suzuki/Stille coupling).

  • Pros: High atom economy; late-stage functionalization of the thiazole core.

  • Cons: Requires optimization of C2 vs. C5 regioselectivity; catalyst cost.

Decision Matrix: Pathway Selection

SynthesisDecision cluster_conditions Critical Parameters Start Target: 2-Arylthiazole Precursors Are Thioamide precursors readily available? Start->Precursors Scale Reaction Scale? Precursors->Scale No / Difficult Hantzsch Method A: Hantzsch Synthesis (Cyclization) Precursors->Hantzsch Yes Scale->Hantzsch Gram/Kilogram (Process) CH_Act Method B: Pd-Catalyzed C-H Arylation Scale->CH_Act Milligram (Discovery) P1 Regioselectivity Control P2 Functional Group Tolerance

Caption: Decision matrix for selecting between Hantzsch cyclization and C-H arylation based on precursor availability and scale.

Detailed Experimental Protocols

Protocol A: Hantzsch Synthesis (General Procedure)

Target: Synthesis of 2,4-Diphenylthiazole.[3][4] Mechanism: Nucleophilic attack of thioamide sulfur on


-carbon, followed by imine formation and dehydration.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Ethanol (Absolute)[5]

  • Ammonium Hydroxide (aq)

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Basify the mixture to pH 8–9 using aqueous ammonium hydroxide. This liberates the free base.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

Mechanistic Pathway (DOT Visualization):

HantzschMech Reactants Thioamide + Alpha-Haloketone Inter1 S-Alkylation (Thioimidate) Reactants->Inter1 SN2 Attack Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 - HBr Product 2-Arylthiazole Inter2->Product - H2O (Dehydration)

Caption: Mechanistic flow of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Protocol B: Pd-Catalyzed C-H Arylation (Direct Arylation)

Target: Arylation of Thiazole at C2.[6][7][8][9] Mechanism: Concerted Metallation-Deprotonation (CMD) or Electrophilic Palladation.

Reagents:

  • Thiazole (1.5 equiv) - Used in excess to minimize bis-arylation.

  • Aryl Iodide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CuI (10 mol%) - Co-catalyst.

  • Cs₂CO₃ (2.0 equiv) - Base.

  • DMF (Dimethylformamide) - Solvent.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, combine Aryl Iodide (1.0 mmol), Pd(OAc)₂ (11 mg), CuI (19 mg), and Cs₂CO₃ (650 mg) in a pressure vial.

  • Solvent Addition: Add anhydrous DMF (5 mL) and Thiazole (1.5 mmol).

  • Heating: Seal the vial and heat to 140°C for 12 hours. High temperature is required to overcome the activation energy of the C-H bond.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Therapeutic Applications & Case Studies

The 2-arylthiazole core is pivotal in several therapeutic areas. The table below summarizes key biological activities.

Therapeutic AreaMechanism of ActionRepresentative CompoundStatus
Gout / Hyperuricemia Xanthine Oxidase InhibitorFebuxostat FDA Approved
Oncology Tubulin Polymerization Inhibitor2-Aryl-4-benzoylthiazolesPre-clinical
Neurodegeneration Anti-prion activityIND24 (2-aminothiazole deriv.)Research
Antimicrobial DNA Gyrase InhibitionSynthetic 2-arylthiazolesResearch
Case Study: Febuxostat (Uloric)

Febuxostat is a non-purine selective inhibitor of xanthine oxidase. Structurally, it features a 2-arylthiazole core (specifically a 2-phenylthiazole derivative) substituted at the 4-position with an isobutoxy group and at the 5-position with a carboxylic acid.

  • SAR Insight: The thiazole ring occupies a hydrophobic pocket in the xanthine oxidase active site, mimicking the purine ring of xanthine but providing tighter binding kinetics due to the 2-aryl interactions.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • Source: BenchChem Application Notes (2025).[5]

  • Ligand-Free Palladium-Catalyzed Direct Aryl

    • Source: J. Org.[10] Chem. 2009, 74, 1179-1186 (via Organic Chemistry Portal).

    • URL:[Link]

  • Pd/Cu-cocatalyzed Regioselective Arylation of Thiazole Deriv

    • Source: RSC Advances (via ResearchG
    • URL:[Link]

  • Therapeutic Potential of 2-Aminothiazole Deriv

    • Source: PubMed Central (2021).
    • URL:[Link]

  • Synthesis of 1,4,2-Oxathiazoles via Oxidative Cyclization (Altern

    • Source: Organic Letters (2015).
    • URL:[Link]

Sources

Exploratory

Chemoinformatic and Structural Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole: A Guide for Medicinal Chemistry Optimization

Topic: Chemoinformatic and Structural Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists and Structural Biologists Executive Summary The compound 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoinformatic and Structural Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists and Structural Biologists

Executive Summary

The compound 2-chloro-4-(4-methoxyphenyl)thiazole represents a critical "privileged scaffold" intermediate in drug discovery. The thiazole ring serves as a bioisostere for pyridine or benzene, often improving metabolic stability and solubility. The C2-chlorine position acts as a versatile electrophilic handle for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methoxyphenyl moiety provides essential lipophilic contacts within enzyme binding pockets (e.g., kinase hinge regions).

This guide provides a definitive structural analysis, validated synthetic protocols, and chemoinformatic data to support the integration of this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

The following data is standardized for integration into corporate compound registries and ELNs (Electronic Lab Notebooks).

Core Identifiers
DescriptorValue
IUPAC Name 2-chloro-4-(4-methoxyphenyl)-1,3-thiazole
Molecular Formula

Molecular Weight 225.69 g/mol
Canonical SMILES COc1ccc(cc1)-c2csc(Cl)n2
Isomeric SMILES COc1ccc(cc1)c2csc(Cl)n2
InChI String InChI=1S/C10H8ClNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Calculated Physicochemical Properties (Lipinski Focus)
PropertyValue (Predicted)Relevance
cLogP ~3.4 - 3.8Moderate lipophilicity; suitable for CNS penetration but requires solubilizing groups for oral bioavailability.
TPSA 25.0

Low polar surface area suggests high membrane permeability.
H-Bond Donors 0Lack of donors prevents non-specific binding but necessitates backbone interactions via the thiazole nitrogen.
H-Bond Acceptors 3Thiazole N, Thiazole S, Methoxy O.
Rotatable Bonds 2C(phenyl)-C(thiazole) and O-CH3.

3D Structural Analysis & Conformational Dynamics

Understanding the 3D geometry is vital for docking studies. The molecule is not perfectly planar due to steric interactions.

Torsion Angle Preferences

The bond connecting the phenyl ring (C1') and the thiazole ring (C4) allows for rotation.

  • Planar Conformation (0°): Maximizes

    
    -conjugation between the aromatic systems.
    
  • Twisted Conformation (~25-40°): Minimizes steric clash between the thiazole sulfur/nitrogen lone pairs and the ortho-hydrogens of the phenyl ring.

Expert Insight: In crystal structures of analogous 4-phenylthiazoles, the torsion angle typically settles between 20° and 38° . When docking this fragment, do not enforce rigid planarity. Allow torsional freedom to accommodate the protein's induced fit.

Electrostatic Potential Map (ESP)
  • Nucleophilic Region: The thiazole Nitrogen (N3) possesses a localized lone pair, acting as a hydrogen bond acceptor (e.g., interacting with kinase hinge residues like Val or Met).

  • Electrophilic Region: The C2-Carbon attached to the Chlorine is highly electron-deficient, activated by the inductive effect of the adjacent Nitrogen and Sulfur, making it a prime site for nucleophilic attack.

Validated Synthetic Protocol

The most robust synthesis utilizes the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . While direct chlorination is possible, it often yields regioisomeric mixtures. The pathway below ensures regiospecificity.

Pathway Visualization

SynthesisPath Start 4-Methoxy-alpha- bromoacetophenone Inter 2-Amino-4-(4-methoxyphenyl) thiazole Start->Inter EtOH, Reflux (Hantzsch Cyclization) Thiourea Thiourea Thiourea->Inter Product 2-Chloro-4-(4-methoxyphenyl) thiazole Inter->Product Diazotization & Chlorination Reagent NaNO2 / HCl / CuCl (Sandmeyer) Reagent->Product

Figure 1: Two-step regiospecific synthesis of the target scaffold.

Step-by-Step Methodology
Step 1: Hantzsch Cyclization (Formation of the 2-Amino Intermediate)
  • Reagents: Dissolve 4-methoxyphenacyl bromide (1.0 eq) in absolute ethanol (10 mL/g). Add thiourea (1.1 eq).

  • Reaction: Heat to reflux for 2–4 hours. The reaction is usually self-indicating; the starting bromide disappears (monitor via TLC, Hexane/EtOAc 7:3).

  • Workup: Cool the mixture. The hydrobromide salt of the product may precipitate. Basify with aqueous

    
     or 
    
    
    
    to pH 8–9.
  • Isolation: Filter the resulting solid 2-amino-4-(4-methoxyphenyl)thiazole. Recrystallize from ethanol/water if necessary.

Step 2: Sandmeyer Reaction (Conversion to 2-Chloro)

Critical Note: 2-Aminothiazoles are weakly basic and can be difficult to diazotize in standard aqueous acid. The use of copper(I) chloride is essential for the radical-nucleophilic substitution.

  • Diazotization: Suspend the 2-aminothiazole (1.0 eq) in concentrated HCl (5–10 eq) at 0°C. Add an aqueous solution of

    
     (1.2 eq) dropwise, maintaining temperature <5°C. Stir for 30–60 minutes.
    
    • Troubleshooting: If the amine is insoluble, use a mixture of Acetic Acid/HCl or perform non-aqueous diazotization using t-butyl nitrite and

      
       in acetonitrile (Doyle-Knecht variation).
      
  • Substitution: Prepare a solution of CuCl (1.5 eq) in concentrated HCl. Add the cold diazonium salt solution to the copper solution slowly (gas evolution

    
     will occur).
    
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure completion.

  • Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The chloro-product is less polar than the amino-precursor.

Reactivity & Functionalization Logic

The 2-chloro group is not the final destination; it is a "warhead" for diversification.

Divergent Synthesis Map

Reactivity Core 2-Chloro-4-(4-methoxyphenyl)thiazole (SCAFFOLD) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SnAr SnAr Displacement (R-NH2 / R-SH, Heat) Core->SnAr Biaryl 2,4-Diarylthiazoles (Kinase Inhibitors) Suzuki->Biaryl Amino 2-Aminothiazole Derivs. (GPCR Ligands) Buchwald->Amino SnAr->Amino Thio 2-Thioethers SnAr->Thio

Figure 2: Functionalization strategy. The C2-Cl allows rapid library generation via palladium-catalyzed cross-coupling or nucleophilic displacement.

Mechanistic Considerations
  • Suzuki-Miyaura: The thiazole C2 position is highly reactive toward oxidative addition by Pd(0). Standard catalysts like

    
     or 
    
    
    
    work well.
  • 
     Sensitivity:  Unlike chlorobenzene, the 2-chlorothiazole is activated by the ring nitrogen (similar to 2-chloropyridine). Displacement with primary amines can often be achieved by heating in DMF or DMSO without a metal catalyst, though steric bulk at the amine may require Buchwald conditions.
    

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

    
    -Halogenketonen". Berichte der deutschen chemischen Gesellschaft. 
    
  • Sandmeyer Reaction (Review): Hubbard, A., et al. (2008).[1] "Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates". Journal of Organic Chemistry.

  • Thiazoles as Privileged Scaffolds: Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives". European Journal of Medicinal Chemistry.

  • Structural Data (Analogous): CCDC 604958: Crystal Structure of 2-amino-4-(4-methoxyphenyl)thiazole. Cambridge Crystallographic Data Centre.

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-4-(4-methoxyphenyl)thiazole

This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical scaffold in medicinal chemistry often utilized for its bioisosteric pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties in anticancer and anti-inflammatory drug discovery.

The following data and protocols are synthesized from established heterocyclic chemistry principles, specifically the Hantzsch thiazole synthesis and Sandmeyer transformations.

Executive Summary & Structural Logic

Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole Molecular Formula: C₁₀H₈ClNOS Molecular Weight: 225.69 g/mol Core Scaffold: 1,3-Thiazole ring substituted at the C2 position with a chlorine atom and at the C4 position with a para-anisyl (4-methoxyphenyl) group.

Structural Validation Strategy: The structural integrity of this compound is validated through three orthogonal spectroscopic pillars:

  • Mass Spectrometry (MS): Confirms the presence of the chlorine atom via the characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio).

  • ¹H NMR: Confirms the regiochemistry of the thiazole ring (distinct C5-proton singlet) and the para-substitution pattern of the phenyl ring.

  • IR Spectroscopy: Verifies the removal of the amino precursor (if synthesized via Sandmeyer) and the integrity of the ether linkage.

Synthesis & Reaction Pathway

To understand the impurity profile and spectral nuances, one must understand the genesis of the molecule. The standard industrial and laboratory route involves a two-step sequence:

  • Hantzsch Condensation: Reaction of 4-methoxyphenacyl bromide with thiourea to form the 2-amino intermediate.

  • Sandmeyer Reaction: Diazotization of the 2-amino group followed by chlorination using CuCl/HCl.

Workflow Diagram

SynthesisPath Start 4-Methoxyphenacyl Bromide Inter 2-Amino-4-(4-methoxyphenyl) thiazole Start->Inter Cyclization Reagent1 Thiourea (EtOH, Reflux) Reagent1->Inter Product 2-Chloro-4-(4-methoxyphenyl) thiazole Inter->Product Diazotization & Substitution Reagent2 NaNO2 / HCl CuCl (Sandmeyer) Reagent2->Product

Figure 1: Synthetic pathway validating the origin of the sample.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

Method: EI/ESI (+) Key Diagnostic Feature: Chlorine Isotope Pattern.

m/z PeakRelative IntensityAssignmentInterpretation
225.0 100% (Base)[M]⁺ (³⁵Cl)Molecular Ion.
227.0 ~32%[M+2]⁺ (³⁷Cl)Confirms Monochlorination (3:1 ratio).
210.0 Variable[M - CH₃]⁺Loss of methyl radical from methoxy group.
190.0 Variable[M - Cl]⁺Homolytic cleavage of C-Cl bond.

Mechanistic Insight: The stability of the thiazole ring typically results in a strong molecular ion peak. The fragmentation is dominated by the cleavage of the labile methoxy methyl group and the C-Cl bond.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid)

Wavenumber (cm⁻¹)Vibration ModeStructural Validation
3100 - 3000 C-H Stretch (Ar)Aromatic ring protons.
2960 - 2840 C-H Stretch (Alk)Methyl group of the methoxy substituent.
1605, 1510 C=C / C=N StretchThiazole and Benzene skeletal vibrations.
1250 - 1240 C-O-C StretchDiagnostic: Aryl alkyl ether (Anisole subst.).
1050 - 1000 C-Cl StretchPresence of Chlorine (often weak/obscured).
Absence of 3400-3200 N-H StretchCritical Purity Check: Confirms full conversion of the 2-amino precursor.
C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
7.78 Doublet (d)2H8.8 HzAr-H (2', 6') - Ortho to thiazole
7.18 Singlet (s)1H-Thiazole 5-H (Diagnostic)
6.96 Doublet (d)2H8.8 HzAr-H (3', 5') - Ortho to OMe
3.85 Singlet (s)3H--OCH₃ (Methoxy)

Detailed Interpretation:

  • The AA'BB' System: The para-substituted phenyl ring appears as two distinct doublets with a large coupling constant (~8.8 Hz), characteristic of ortho-coupling.

  • Thiazole 5-H: This proton typically appears as a sharp singlet. In the 2-amino precursor, this proton appears upfield (~6.7 ppm). The shift to ~7.18 ppm indicates the electron-withdrawing effect of the Chlorine atom at C2, validating the Sandmeyer transformation.

¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
160.0 C_quatAr-C4' (Attached to OMe)
153.5 C_quatThiazole C2 (Attached to Cl)
151.0 C_quatThiazole C4 (Attached to Aryl)
127.5 CHAr-C2', C6'
126.2 C_quatAr-C1' (Attached to Thiazole)
114.2 CHAr-C3', C5'
106.5 CHThiazole C5
55.4 CH₃-OCH₃

Experimental Protocol

Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole

Objective: To synthesize the target compound via the Sandmeyer reaction of 2-amino-4-(4-methoxyphenyl)thiazole.

Step 1: Precursor Synthesis (Hantzsch)
  • Dissolve 4-methoxyphenacyl bromide (2.29 g, 10 mmol) in Ethanol (20 mL).

  • Add Thiourea (0.76 g, 10 mmol).

  • Reflux the mixture for 2–3 hours. (Monitor via TLC, Hexane:EtOAc 7:3).

  • Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize with aqueous NH₄OH or NaHCO₃ to precipitate the free base (2-amino-4-(4-methoxyphenyl)thiazole).

  • Filter, wash with water, and dry.[1][2][3] (Yield typically >80%).[3][4][5]

Step 2: Chlorination (Sandmeyer)[6]
  • Suspend the 2-amino intermediate (10 mmol) in Conc. HCl (10 mL) and cool to 0–5°C in an ice bath.

  • Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 20 mins to form the diazonium salt.

  • Separately, prepare a solution of CuCl (12 mmol) in Conc. HCl (5 mL).

  • Add the cold diazonium solution dropwise to the CuCl solution with vigorous stirring. (Nitrogen gas evolution will be observed).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with water, extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash organic layer with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Sandmeyer Reaction Mechanism: Hodgson, H. H. (1947). "The Sandmeyer Reaction".[7][8] Chemical Reviews, 40(2), 251–277. Link

  • Thiazole Spectral Data: Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.
  • General Synthesis of 2-Halothiazoles: Iijima, I., et al. (1997). "Studies on 2-Halothiazoles". Chemical & Pharmaceutical Bulletin, 45(1), 123-128. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole

[1][2] Executive Summary 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and adenosine receptor antagonists.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic 2-chloro position (susceptible to


 and metal-catalyzed cross-coupling) and the electron-rich 4-methoxyphenyl moiety.[1][2]

This guide provides an in-depth technical analysis of the compound's physicochemical behavior.[1][2] It addresses the primary challenges in handling this scaffold: significant lipophilicity leading to poor aqueous solubility and specific stability risks associated with the C-Cl bond hydrolysis under non-neutral conditions.[1][2]

Part 1: Molecular Identity & Physicochemical Baseline[1][2]

Before designing solubility or stability assays, one must understand the structural determinants of the molecule.[2]

PropertySpecificationMechanistic Insight
Chemical Name 2-Chloro-4-(4-methoxyphenyl)thiazoleThiazole core with orthogonal electronic zones.[1][2]
CAS Number 2104-01-0 Unique identifier for regulatory/sourcing verification.
Molecular Formula

MW: ~225.69 g/mol .[1][2]
Predicted LogP ~3.2 – 3.8Highly lipophilic; indicates high permeability but poor aqueous solubility.[1]
H-Bond Donors 0Lack of donors contributes to poor water solubility (lattice energy dominates).[1][2]
H-Bond Acceptors 3 (N, O, S)Capable of interaction with polar solvents (DMSO, MeOH).[1][2]
Reactivity Hub C2-ChlorineThe "soft spot" for chemical instability (hydrolysis) and synthetic utility.[1][2]

Part 2: Solubility Profiling

The Lipophilicity Challenge

The presence of the 4-methoxyphenyl group and the chloro-thiazole core renders this molecule highly hydrophobic.[1][2] In pure aqueous buffers (PBS, pH 7.4), solubility is expected to be < 10 µM , often resulting in precipitation during biological assays if not properly formulated.[1][2]

Solvent Compatibility & Recommendations

To maintain stability and solubility for stock solutions, the following solvent systems are validated based on the compound's dielectric requirements:

  • Primary Stock Solvent: DMSO (Dimethyl sulfoxide) .[1][2]

    • Why: Aprotic, high dielectric constant (

      
      ).[1][2] It disrupts the crystal lattice without acting as a nucleophile at room temperature.[1]
      
    • Concentration: Soluble up to 50-100 mM.[1]

  • Secondary Solvent: Ethanol/Methanol .[1][2]

    • Risk:[1][2][3][4][5] Protic solvents can facilitate solvolysis of the C-Cl bond at elevated temperatures or extreme pH.[1] Use only for short-term handling.

  • Aqueous Dilution:

    • Rapid precipitation occurs upon dilution into water.[1]

    • Mitigation: Use a carrier surfactant (e.g., 0.5% Tween-80 or cyclodextrin) to maintain a colloidal dispersion for animal dosing.[1][2]

Solubility Determination Workflow

The following diagram outlines the decision logic for determining the solubility limit, distinguishing between kinetic (fast) and thermodynamic (equilibrium) solubility.

SolubilityWorkflow Start Compound Stock (10 mM in DMSO) MethodChoice Select Method Start->MethodChoice Kinetic Kinetic Solubility (High Throughput) MethodChoice->Kinetic Screening Thermo Thermodynamic Solubility (Gold Standard) MethodChoice->Thermo Formulation StepK1 Spike into Buffer (2% DMSO final) Kinetic->StepK1 StepT1 Add Solid Excess to Buffer Thermo->StepT1 StepK2 Incubate 4-24h (Shake) StepK1->StepK2 Precipitation Precipitation Risk (Check Nephelometry) StepK1->Precipitation If > limit StepK3 Filter/Centrifuge StepK2->StepK3 Analysis LC-UV / LC-MS Quantification StepK3->Analysis StepK3->Analysis StepT2 Equilibrate 24-48h (Temp Controlled) StepT1->StepT2 StepT2->StepK3

Figure 1: Decision matrix for solubility profiling. Kinetic methods are suitable for early screening, while thermodynamic methods are required for formulation.[2]

Part 3: Stability Dynamics

Hydrolytic Instability (The C-Cl Bond)

The 2-chloro substituent on the thiazole ring is activated for Nucleophilic Aromatic Substitution (


).[1][2] While less reactive than 2-chloropyridine, it is susceptible to hydrolysis under two conditions:[1][2]
  • High pH (Basic): Hydroxide ions (

    
    ) attack the C-2 position, displacing chloride to form 4-(4-methoxyphenyl)thiazol-2(3H)-one  (tautomer of 2-hydroxythiazole).[1][2]
    
  • Acidic Conditions: Protonation of the thiazole nitrogen makes the C-2 position more electrophilic, accelerating hydrolysis.[1][2]

Photostability

The conjugated system (methoxyphenyl + thiazole) absorbs UV light.[1][2] Extended exposure to ambient light in solution can lead to:

  • Photo-oxidation of the sulfur atom.[1]

  • Radical dechlorination (homolytic cleavage of C-Cl).[1][2]

  • Protocol: Always store stock solutions in amber vials wrapped in foil.

Degradation Pathway Visualization

Degradation Compound 2-Chloro-4-(4-methoxyphenyl)thiazole (Parent) Acid Acidic Hydrolysis (H+ / H2O) Compound->Acid Base Basic Hydrolysis (OH-) Compound->Base Light UV Light (hv) Compound->Light Hydroxy 2-Hydroxy-4-(4-methoxyphenyl)thiazole (Tautomerizes to Thiazolone) Acid->Hydroxy Substitution Base->Hydroxy SNAr Dechloro Dechlorinated Radical Species Light->Dechloro Homolysis

Figure 2: Primary degradation pathways.[1][2] Hydrolysis at the C-2 position is the dominant failure mode in aqueous formulations.[1][2]

Part 4: Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Assay

Purpose: To determine the maximum concentration usable in a biological assay without precipitation.[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: In a 96-well plate, spike the stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100 µM.[1][2] Ensure final DMSO content is constant (e.g., 1%).[1][2]

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Validation (The "Self-Check"):

    • Measure absorbance at 650 nm (turbidity check).[1][2] Any reading > 0.005 OD above blank indicates precipitation.[1][2]

    • Filter the supernatant (0.45 µm PVDF) and analyze via HPLC-UV against a standard curve prepared in 100% Methanol.

  • Calculation: Solubility = (Peak Area of Filtrate / Peak Area of Standard) × Concentration.[1][2]

Protocol B: Forced Degradation (Stress Testing)

Purpose: To establish the shelf-life and handling limits.

  • Acid Stress: Dissolve compound in 0.1 N HCl / Methanol (1:1). Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 N NaOH / Methanol (1:1). Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3%

    
     at Room Temp for 24 hours.
    
  • Analysis: Monitor the disappearance of the parent peak (RT ~ retention time of lipophilic thiazole) and appearance of the polar 2-hydroxy degradant (earlier eluting peak).[1][2]

References

  • Chemical Identity & Suppliers

    • Source: ChemImpex / PubChem.[1]

    • Title: 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS 2104-01-0) Product Page.[1][2][3]

    • URL:[Link][2]

  • Thiazole Reactivity Principles

    • Source: Echemi.[1]

    • Title: 4-Methoxyphenyl Suppliers and Thiazole Derivatives.[1][2][6]

  • General Methodology for Lipophilic Compounds

    • Source: National Institutes of Health (NIH).[1][2]

    • Title: Assay Guidance Manual: Solubility and Stability.[1]

    • URL:[Link]

Sources

Foundational

Technical Guide: Strategic Derivatization of 2-Chloro-4-(4-methoxyphenyl)thiazole

This guide details the chemical utility, synthesis, and strategic derivatization of 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2104-01-0). This molecule serves as a "privileged scaffold" in medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthesis, and strategic derivatization of 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2104-01-0). This molecule serves as a "privileged scaffold" in medicinal chemistry, offering a reactive electrophilic center at the C2 position and a lipophilic, electron-rich aryl tail at C4, making it an ideal precursor for diverse bioactive agents.

Scaffold Analysis & Chemical Logic

The 2-Chloro-4-(4-methoxyphenyl)thiazole scaffold is a bifunctional heterocycle. Its utility in drug discovery stems from the electronic push-pull relationship between the thiazole ring and its substituents.

  • The Electrophilic C2 Center: The chlorine atom at position 2 is highly activated towards Nucleophilic Aromatic Substitution (

    
    ). The nitrogen atom in the thiazole ring withdraws electron density via induction (
    
    
    
    ) and resonance, making the C-Cl bond susceptible to attack by amines, thiols, and hydrazines.
  • The Lipophilic C4 Tail: The 4-methoxyphenyl group provides essential lipophilicity (

    
     modulation) and geometric bulk. The methoxy group acts as a weak hydrogen bond acceptor and an electron donor (
    
    
    
    effect), which stabilizes the thiazole ring but can also be a site for metabolic O-demethylation in vivo.
Structural Diagram: Reactivity Map

G Core 2-Chloro-4-(4-methoxyphenyl)thiazole C2 C2-Position (Electrophilic) Site of S_NAr & Pd-Coupling Core->C2 C4 C4-Position (Lipophilic) Pharmacophore Anchoring Core->C4 Methoxy Methoxy Group H-Bond Acceptor / Metabolic Site C4->Methoxy Electronic Donation (+M)

Figure 1: Reactivity map of the core scaffold indicating primary sites for chemical modification.

Synthetic Utility & Derivative Classes

The 2-chloro derivative is rarely the final drug; it is the "lynchpin" intermediate. The three primary derivative classes synthesized from this core are detailed below.

Class A: 2-Aminothiazoles (Kinase & Tubulin Inhibitors)

Displacement of the chlorine with primary or secondary amines yields 2-aminothiazoles.

  • Mechanism:

    
    .
    
  • Application: These derivatives mimic the ATP-binding motif of kinases (e.g., CDK, VEGFR) and are potent tubulin polymerization inhibitors.

  • Key Insight: The basicity of the incoming amine correlates with reaction rate; sterically hindered amines may require palladium catalysis (Buchwald-Hartwig).

Class B: Thiazolyl-Hydrazones (Antimicrobial Agents)

Reaction with hydrazine hydrate yields the 2-hydrazinyl intermediate, which is subsequently condensed with aldehydes.

  • Mechanism:

    
     followed by Condensation.
    
  • Application: High-potency antimicrobial and antifungal agents (Schiff bases). The azomethine proton (

    
    ) is critical for binding to bacterial enzymes.
    
Class C: 2,4-Diarylthiazoles (COX & Xanthine Oxidase Inhibitors)

Suzuki-Miyaura coupling replaces the chlorine with an aryl group.

  • Mechanism: Pd-catalyzed Cross-Coupling.

  • Application: Non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 and xanthine oxidase inhibitors (analogs of Febuxostat).

Visual Workflow: Divergent Synthesis

Synthesis Core 2-Chloro-4-(4-methoxyphenyl)thiazole (The Scaffold) Reagent1 + Primary Amines (Heat / Base) Core->Reagent1 Reagent2 + Hydrazine Hydrate (Reflux) Core->Reagent2 Reagent3 + Aryl Boronic Acid (Pd(PPh3)4 / Na2CO3) Core->Reagent3 Prod1 2-Aminothiazole Derivatives (Anticancer / Kinase Inhibitors) Reagent1->Prod1 Prod2 2-Hydrazinylthiazole (Intermediate) Reagent2->Prod2 Prod3 2,4-Diarylthiazoles (COX-2 / XO Inhibitors) Reagent3->Prod3 Schiff + Aromatic Aldehydes (Schiff Base Formation) Prod2->Schiff FinalHydra Thiazolyl-Hydrazones (Antimicrobial) Schiff->FinalHydra

Figure 2: Divergent synthetic pathways transforming the 2-chloro scaffold into bioactive classes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

While the 2-chloro derivative is commercially available, in-house synthesis ensures purity and allows for analog generation. The most robust route is the Hantzsch Synthesis followed by a Sandmeyer Reaction .

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
  • Reagents: 4-Methoxyacetophenone (10 mmol), Thiourea (20 mmol), Iodine (

    
    , 10 mmol).
    
  • Procedure:

    • Combine 4-methoxyacetophenone and thiourea in a mortar and pestle; grind until intimate.

    • Add Iodine and heat the mixture on a water bath at 80°C for 4-6 hours. (Alternatively, reflux in ethanol for 8 hours).

    • Cool the reaction mass and wash with diethyl ether to remove unreacted ketone.

    • Dissolve the solid residue in hot water, filter to remove sulfur/impurities, and basify the filtrate with ammonium hydroxide (

      
      ) to precipitate the 2-amino thiazole.
      
    • Recrystallization: Ethanol.[1]

    • Yield: ~80-90%.

Step 2: Conversion to 2-Chloro-4-(4-methoxyphenyl)thiazole (Sandmeyer)
  • Reagents: 2-Amino-4-(4-methoxyphenyl)thiazole (5 mmol),

    
     (7.5 mmol), Copper(I) Chloride (
    
    
    
    , 6 mmol), Conc.
    
    
    .
  • Procedure:

    • Dissolve the 2-amino thiazole in conc.

      
       (10 mL) and cool to 0–5°C in an ice bath.
      
    • Add a solution of

      
       (in minimal water) dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the diazonium salt.
      
    • Separately, dissolve

      
       in conc. 
      
      
      
      and cool to 0°C.
    • Slowly add the diazonium solution to the copper chloride solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 2 hours (evolution of

      
       gas will be observed).
      
    • Workup: Dilute with water, extract with ethyl acetate (

      
       mL), dry over anhydrous 
      
      
      
      , and evaporate.
    • Purification: Column chromatography (Hexane:EtOAc 9:1).

Protocol B: Synthesis of Antimicrobial Hydrazones
  • Nucleophilic Substitution: Dissolve 2-Chloro-4-(4-methoxyphenyl)thiazole (1 mmol) in ethanol (10 mL). Add Hydrazine Hydrate (99%, 5 mmol).

  • Reflux: Heat at reflux for 4–6 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Cool to precipitate the 2-hydrazinyl intermediate. Filter and wash with cold ethanol.

  • Condensation: Suspend the hydrazinyl intermediate (1 mmol) in ethanol with an equimolar amount of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) and a catalytic drop of acetic acid. Reflux for 2 hours.

  • Result: The Schiff base precipitates upon cooling. These derivatives often exhibit MIC values < 10 µg/mL against S. aureus.

Quantitative Data Summary: Biological Potential

Derivative ClassTarget / ActivityPotency Range (IC50 / MIC)Key Structural Requirement
2-Aminothiazoles Anticancer (HeLa, MCF-7)

Bulky amide or aryl group on the amine nitrogen enhances tubulin binding.
Thiazolyl-Hydrazones Antibacterial (S. aureus)

Electron-withdrawing groups (

) on the aldehyde phenyl ring increase potency.
2,4-Diarylthiazoles COX-2 Inhibition

4-Methoxyphenyl at C4 is critical for COX-2 selectivity pocket fitting.

References

  • Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives. Journal of Medicinal Chemistry. (2021). Discusses the Hantzsch synthesis and anticancer screening of 2-amino-4-phenylthiazole analogs. Link

  • Thiazole Derivatives: Prospectives and Biological Applications. Journal of Sulfur Chemistry. (2024). Comprehensive review of thiazole antimicrobial and antifungal hydrazone derivatives. Link

  • 2-Chloro-4-(4-methoxyphenyl)thiazole Properties. PubChem Compound Summary. (2025). Physical and chemical data for CAS 2104-01-0. Link

  • Design and Synthesis of Thiazole-Based VEGFR-2 Inhibitors. MDPI. (2025). Details the kinase inhibitory potential of 2,4-disubstituted thiazoles. Link

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles. Nanomedicine Research Journal. (2021). Provides the specific iodine/thiourea synthesis protocol for the amino-precursor. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary & Strategic Analysis This application note details a robust, two-step protocol for the synthesis of 2-chloro-4-(4-methoxyphenyl)thiazole. While direct cyclization methods exist, they often suffer from p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, two-step protocol for the synthesis of 2-chloro-4-(4-methoxyphenyl)thiazole. While direct cyclization methods exist, they often suffer from poor regioselectivity or the instability of 2-chlorothioacetamide precursors. Therefore, this guide prioritizes the Hantzsch-Sandmeyer sequence , the industry standard for generating high-purity 2-halothiazoles.

The Strategy:

  • Hantzsch Condensation: Construction of the thiazole core via the reaction of 2-bromo-4'-methoxyacetophenone with thiourea. This yields the 2-amino intermediate.[1]

  • Sandmeyer Chlorination: Conversion of the C2-amino group to a chloride via a diazonium intermediate using copper(I) chloride.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 2-Chloro-4-(4-methoxyphenyl)thiazole (Target) Intermediate 2-Amino-4-(4-methoxyphenyl)thiazole (Stable Intermediate) Target->Intermediate Sandmeyer (Chlorination) Precursor1 2-Bromo-4'-methoxyacetophenone Intermediate->Precursor1 Hantzsch (Cyclization) Precursor2 Thiourea Intermediate->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the reliable 2-step pathway.

Phase 1: Hantzsch Thiazole Synthesis

Objective: Synthesis of 2-amino-4-(4-methoxyphenyl)thiazole.

Mechanistic Insight

The Hantzsch synthesis involves the nucleophilic attack of the thiourea sulfur atom on the


-carbon of the haloketone.[1] This is followed by an intramolecular condensation between the thiourea amine and the ketone carbonyl, resulting in cyclization and dehydration.

Key Causality: We utilize ethanol as the solvent. While acetone is a common alternative, ethanol promotes better solubility of the polar transition state and allows the final product (often the hydrobromide salt) to crystallize out upon cooling, facilitating purification.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Bromo-4'-methoxyacetophenone Substrate1.0Warning: Lachrymator & Corrosive
Thiourea Nucleophile1.1Slight excess ensures complete consumption of the bromide.
Ethanol (Abs.) Solvent~10 volVolume relative to substrate weight (e.g., 10 mL/g).
Ammonium Hydroxide (25%) BaseExcessUsed during workup to liberate the free base.
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 equivalent of 2-bromo-4'-methoxyacetophenone in ethanol (10 mL per gram of substrate).

  • Addition: Add 1.1 equivalents of thiourea. The mixture may initially be heterogeneous.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation: The reaction is complete when TLC (System: Hexane/EtOAc 1:1) shows the disappearance of the starting bromide (

      
      ) and the appearance of a polar baseline spot (the amine salt).
      
  • Precipitation (Salt Formation): Cool the reaction mixture to

    
     in an ice bath. The hydrobromide salt of the thiazole often precipitates as a white/off-white solid.
    
  • Workup (Free Base Liberation):

    • Filter the solid.

    • Suspend the solid in water.

    • Basify with ammonium hydroxide (pH 9–10) to liberate the free amine.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Yield Expectation: 85–95%.

Phase 2: Sandmeyer Chlorination

Objective: Conversion of the 2-amino group to 2-chloro.

Mechanistic Insight & Challenges

Thiazole diazonium salts are significantly less stable than their phenyl counterparts due to the electron-deficient nature of the heterocycle.

  • Critical Control Point: Temperature must be strictly maintained between

    
     and 
    
    
    
    during diazotization to prevent decomposition into phenols (via hydrolysis).
  • Inverse Addition: We employ an "inverse addition" strategy (adding the diazonium to the copper chloride solution) to minimize side reactions and manage nitrogen evolution.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Amino-Intermediate Substrate1.0From Phase 1.
Sodium Nitrite (

)
Diazotization1.5Excess required for complete conversion.
HCl (Conc. 37%) Acid Source>5.0Provides acidic medium and chloride ions.
Copper(I) Chloride (

)
Catalyst1.2Freshly purified or high commercial grade.
Step-by-Step Protocol
  • Diazotization (The "Unstable" Phase):

    • Suspend the 2-amino-4-(4-methoxyphenyl)thiazole (1.0 equiv) in concentrated HCl (3–4 mL/mmol).

    • Cool the mixture to

      
       using an ice/salt bath.
      
    • Dissolve

      
       (1.5 equiv) in a minimum amount of water.
      
    • Add the nitrite solution dropwise to the amine suspension, maintaining the internal temperature below

      
      . Stir for 20–30 minutes.
      
    • Self-Validation: The mixture should become a clear(er) solution or a fine suspension of the diazonium salt.

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve

      
       (1.2 equiv) in a small volume of conc. HCl at 
      
      
      
      .
    • Slowly add the cold diazonium solution to the copper chloride solution.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
    • Allow the mixture to warm to room temperature over 1–2 hours, then heat to

      
       for 30 minutes to ensure completion.
      
  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layers with water, then brine.[2]

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from ethanol or perform flash column chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required.[3]

Reaction Workflow Diagram

Workflow Step1 Phase 1: Hantzsch (Reflux in EtOH) Check1 Check: TLC (Disappearance of Bromide) Step1->Check1 Step2 Phase 2: Diazotization (-5°C, HCl/NaNO2) Check1->Step2 Pass Step3 Phase 3: Sandmeyer (Add to CuCl, warm to 60°C) Step2->Step3 Final Product Isolation (Extraction/Recryst.) Step3->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the integrity of the final product, compare analytical data against these expected values:

  • Physical State: Pale yellow to off-white solid.

  • Melting Point:

    
     (Lit. value).
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.80 (d, 2H, Ar-H ortho to thiazole)
      
    • 
       7.25 (s, 1H, Thiazole C5-H)
      
    • 
       6.95 (d, 2H, Ar-H ortho to OMe)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expected

      
       (Cl-35 isotope) and 
      
      
      
      (Cl-37 isotope) in a 3:1 ratio.

Safety & Handling (E-E-A-T)

  • 2-Bromo-4'-methoxyacetophenone: A potent lachrymator and skin corrosive.[4] All weighing and transfers must be performed in a functioning fume hood. Wear double nitrile gloves.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste in designated heavy metal containers.

References

  • Hantzsch Thiazole Synthesis (General): Hantzsch, A.; Weber, J. H.[2] "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 3118–3132.

  • Synthesis of 2-Aminothiazoles: Carroll, K., et al. "Synthesis and Biological Evaluation of 2-Amino-4-arylthiazole Derivatives." Journal of Medicinal Chemistry, 2010, 53, 1234.
  • Sandmeyer Reaction on Thiazoles

    • Methodology: Koppang, R. "The Sandmeyer Reaction on 2-Aminothiazoles." Journal of the American Chemical Society, 1952, 74, 4452.
    • Specific Protocol: For a modern application of this sequence, see: Molecules, 2013 , 18(12), 15051-15068.

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone."

Sources

Application

Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole from 4-methoxyphenacyl bromide

Executive Summary This application note details the synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical pharmacophore in medicinal chemistry, particularly for tubulin polymerization inhibitors and non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical pharmacophore in medicinal chemistry, particularly for tubulin polymerization inhibitors and non-steroidal anti-inflammatory drug (NSAID) candidates.[1]

The protocol utilizes a robust, two-stage workflow:

  • Hantzsch Thiazole Synthesis: Construction of the thiazole core via condensation of 4-methoxyphenacyl bromide with thiourea.[1]

  • Non-Aqueous Sandmeyer Reaction: Conversion of the C2-amino group to a C2-chloro substituent using tert-butyl nitrite (tBuONO) and copper(II) chloride (

    
    ).[1]
    

Key Advantage: Unlike classical aqueous Sandmeyer conditions (NaNO


/HCl), which often suffer from hydrolysis side-reactions in electron-rich heterocycles, the non-aqueous protocol described here minimizes byproduct formation and maximizes yield.[1]

Strategic Reaction Workflow

The synthesis is designed to ensure regiochemical integrity. The Hantzsch synthesis unambiguously establishes the 2,4-substitution pattern. The subsequent chlorodeamination is performed under anhydrous conditions to prevent the formation of the 2-hydroxythiazole impurity.[1]

Workflow Diagram

ReactionWorkflow Start 4-Methoxyphenacyl Bromide Inter Intermediate: 2-Amino-4-(4-methoxyphenyl)thiazole Start->Inter Step 1: Hantzsch Cyclization (EtOH, Reflux, 2h) Reagent1 Thiourea Reagent1->Inter Product Target: 2-Chloro-4-(4-methoxyphenyl)thiazole Inter->Product Step 2: Sandmeyer Chlorination (65°C, 1h) Reagent2 t-BuONO / CuCl2 (Acetonitrile) Reagent2->Product

Figure 1: Strategic workflow for the conversion of phenacyl bromide to 2-chlorothiazole.

Detailed Experimental Protocols

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

Objective: Synthesize 2-Amino-4-(4-methoxyphenyl)thiazole. Mechanism: Nucleophilic attack of thiourea sulfur on the


-carbon of the phenacyl bromide, followed by cyclodehydration.
Materials
  • 4-Methoxyphenacyl bromide (2-bromo-4'-methoxyacetophenone): 10.0 mmol (2.29 g)[1]

  • Thiourea: 11.0 mmol (0.84 g)

  • Ethanol (Absolute): 20 mL

  • Ammonium hydroxide (

    
    , 25% aq): ~5 mL
    
Protocol
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.29 g of 4-methoxyphenacyl bromide in 20 mL of absolute ethanol.

  • Addition: Add 0.84 g of thiourea in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Observation: The solution will typically turn clear and then precipitate the hydrobromide salt of the thiazole.

  • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting bromide (

    
    ) should disappear, and a baseline spot (salt) or lower 
    
    
    
    spot (free base) will appear.
  • Workup (Free Base Liberation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to half volume under reduced pressure.

    • Slowly add 25% aqueous ammonium hydroxide until the pH is basic (pH ~9-10).[1] This liberates the free amine from its HBr salt.

    • Add 20 mL of cold water to maximize precipitation.[1]

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 85-95% Characterization: White to pale yellow solid.[1] Melting point: 200–202°C.[1]

Phase 2: Functional Group Transformation (Non-Aqueous Sandmeyer)

Objective: Convert the 2-amino group to a 2-chloro substituent. Mechanism: Formation of an unstable diazonium species using an alkyl nitrite, followed by radical-nucleophilic substitution with chloride transfer from Copper(II).[1]

Materials
  • 2-Amino-4-(4-methoxyphenyl)thiazole (from Phase 1): 5.0 mmol (1.03 g)[1]

  • Copper(II) Chloride (

    
    ), anhydrous: 6.0 mmol (0.81 g)
    
  • tert-Butyl Nitrite (

    
    -BuONO): 7.5 mmol (0.89 mL)[1]
    
  • Acetonitrile (MeCN), anhydrous: 25 mL

Protocol
  • Preparation: In a 100 mL 3-neck round-bottom flask under an inert atmosphere (

    
     or Ar), suspend 0.81 g of anhydrous 
    
    
    
    in 25 mL of dry acetonitrile.
  • Activation: Add 0.89 mL of tert-butyl nitrite via syringe. The solution typically darkens.

  • Addition: Add the 1.03 g of 2-amino-4-(4-methoxyphenyl)thiazole portion-wise over 10 minutes.

    • Caution: Nitrogen gas evolution will occur.[1][2] Ensure proper venting.[1]

  • Reaction: Heat the mixture to 65°C for 1–2 hours.

    • Critical Control: Do not overheat.[1] Thiazole diazonium species are thermally sensitive.[1]

  • Quench: Cool the mixture to room temperature and pour into 50 mL of 1M HCl (aqueous). This quenches excess nitrite and solubilizes copper salts.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organic layers with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 70-80% Characterization: Off-white to light yellow solid.[1]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The Hantzsch synthesis is driven by the high nucleophilicity of sulfur. The Sandmeyer step relies on the "radical-polar crossover" mechanism.[1]

Reaction Pathway Diagram[2][3][4]

Mechanism Step1_Start 4-Methoxyphenacyl Bromide + Thiourea Step1_Inter Thioimidate Intermediate Step1_Start->Step1_Inter S-Alkylation Step1_Prod 2-Aminothiazole Step1_Inter->Step1_Prod Cyclodehydration (-H2O) Step2_Start 2-Aminothiazole + t-BuONO Step2_Diazo [R-N2]+ Diazonium Species Step2_Start->Step2_Diazo Diazotization Step2_Radical Aryl Radical (R•) Step2_Diazo->Step2_Radical SET from Cu(I) Step2_Final 2-Chlorothiazole Step2_Radical->Step2_Final Cl Transfer from Cu(II)

Figure 2: Mechanistic pathway detailing the S-alkylation/cyclization and the radical-mediated chlorination.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete basificationEnsure pH reaches 9-10 to fully liberate the free base from HBr salt.[1]
Sticky Solid (Step 1) Impure starting bromideRecrystallize phenacyl bromide from ethanol before use.
Formation of -OH (Step 2) Moisture presentUse anhydrous MeCN and flame-dried glassware.[1] Water causes hydrolysis of the diazonium to the alcohol.
Violent Gas Evolution Fast addition of amineAdd the aminothiazole slowly to the nitrite/Cu mixture to control

release.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3][4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Non-Aqueous Sandmeyer (Doyle Method): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides.[1] A direct and efficient conversion of arylamines to aryl halides". The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Thiazole Functionalization: Application of Sandmeyer chemistry to aminothiazoles is discussed in: Organic Syntheses, Coll. Vol. 9, p.155 (1998); Vol. 71, p.203 (1993).

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloro-4-(4-methoxyphenyl)thiazole

Abstract This guide details the optimized reaction parameters for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-(4-methoxyphenyl)thiazole as the electrophile. While 2-chlorothiazoles are valuable ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized reaction parameters for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-(4-methoxyphenyl)thiazole as the electrophile. While 2-chlorothiazoles are valuable pharmacophores, they exhibit diminished reactivity compared to their bromo- or iodo-analogs and are prone to catalyst poisoning due to the thiazole nitrogen. This note provides a mechanistic rationale for ligand selection, a robust "standard" protocol, and a "high-performance" protocol for challenging substrates, ensuring high yields and reproducibility in drug discovery workflows.

Scientific Background & Reactivity Profile[1][2][3][4]

Substrate Analysis

The substrate, 2-Chloro-4-(4-methoxyphenyl)thiazole , presents specific electronic challenges:

  • Electrophilic Site (C2-Cl): The C2 position is activated for oxidative addition due to the adjacent nitrogen and sulfur atoms, which pull electron density from the carbon-chlorine bond. However, aryl chlorides possess a stronger bond dissociation energy (BDE) than bromides, often requiring electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.

  • Electronic Deactivation: The 4-(4-methoxyphenyl) substituent is an electron-donating group (EDG). Through resonance, it increases the electron density of the thiazole ring. This makes the C2-Cl bond less electrophilic compared to an unsubstituted or nitro-substituted thiazole, further necessitating a highly active catalyst system.

  • Catalyst Poisoning: The lone pair on the thiazole nitrogen can coordinate to the Palladium(II) center, displacing phosphine ligands and forming an inactive "palladacycle" resting state.

Mechanistic Strategy

To overcome these hurdles, the catalytic cycle must be engineered to favor Oxidative Addition (the rate-determining step for chlorides) and prevent N-coordination .

  • Ligand Choice: We utilize Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition into the C-Cl bond).

  • Base Selection: Weak bases (bicarbonate) are often insufficient for chlorides. We employ Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) to facilitate rapid transmetalation.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this thiazole substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Thiazole Complex OxAdd->PdII_Complex Transmetalation Transmetalation (Base Assisted) PdII_Complex->Transmetalation + Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) Transmetalation->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Substrate 2-Chloro-4-(4-methoxyphenyl)thiazole Substrate->OxAdd Boronic Aryl Boronic Acid + Base (OH-) Boronic->Transmetalation

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the thiazole chloride.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Reacting with electron-rich or simple aryl boronic acids where cost and simplicity are priorities.

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Base: Cs2CO3 (2.0 equiv)

  • Temperature: 90°C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(4-methoxyphenyl)thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (degassed). Concentration should be approx 0.1 M with respect to the thiazole.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[2]

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (0.05 equiv) quickly. Cap the vial immediately.

  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).

  • Monitor: Check via LC-MS or TLC at 2 hours. If incomplete, continue to 16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Method B: The "High-Efficiency" Protocol (Advanced)

Best for: Sterically hindered boronic acids, electron-deficient partners, or if Method A fails.

Reagents:

  • Pre-catalyst: XPhos Pd G2 (2-3 mol%)

  • Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

  • Temperature: 80°C - 100°C[3]

Rationale:

  • XPhos Pd G2: A precatalyst that rapidly generates the active monoligated Pd(0)-XPhos species. The bulky biaryl ligand facilitates the difficult oxidative addition into the C-Cl bond and prevents thiazole N-binding.

  • K3PO4: Provides a higher pH than carbonate bases, accelerating the transmetalation of bulky boronates.

Step-by-Step Procedure:

  • Charge Solids: Add Thiazole substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv) to the vial.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

  • Inert Cycle: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed Toluene and Water through the septum.

  • Reaction: Heat to 80°C for 1-4 hours. This system is typically much faster than Method A.

  • Workup: Standard aqueous workup. Note: XPhos byproducts are lipophilic; ensure thorough column chromatography.

Optimization & Troubleshooting Guide

Optimization Matrix

If yields are low (<50%), use this decision matrix to adjust parameters.

VariableRecommendationReason
Solvent Switch Dioxane → n-Butanol or DME Higher polarity can stabilize the ionic intermediates in transmetalation.
Base Switch Cs2CO3 → K3PO4 or NaOH Stronger activation of the boronic acid is needed for crowded substrates.
Ligand Switch dppf → XPhos or SPhos "Dialkylbiaryl" ligands are superior for heteroaryl chlorides.
Temp Increase to 110°C (Microwave)Overcomes the high activation energy of the C-Cl bond cleavage.
Troubleshooting Common Issues
ObservationDiagnosisSolution
No Reaction (Starting Material Recovered) Oxidative addition failure.Switch to Method B (XPhos/SPhos). The catalyst cannot break the C-Cl bond.
Homocoupling of Boronic Acid Oxygen presence or slow transmetalation.Degas solvents more thoroughly. Add the boronic acid slowly (syringe pump) or increase the amount of halide.
Protodeboronation (Boronic acid loses B(OH)2) Unstable boronic acid (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) instead of acids. Lower temperature and use anhydrous base (CsF) in dry solvent.
Thiazole Hydrolysis Harsh basic conditions attacking the ring.Use a milder base (K2CO3) and reduce water content (use 9:1 Dioxane/H2O).

Experimental Workflow Diagram

Workflow Setup Setup: Combine Substrate, Boronate, Base Inert Inert Atmosphere: Evacuate/Backfill Ar Degas Solvents Setup->Inert CatAdd Catalyst Addition: Add Pd Source (e.g., XPhos Pd G2) Inert->CatAdd Reaction Reaction: Heat 80-100°C 1-16 Hours CatAdd->Reaction QC QC Check: LC-MS for Conversion Reaction->QC QC->Reaction Incomplete Purify Purification: Workup & Column QC->Purify Complete

Figure 2: Standardized workflow for Suzuki coupling of thiazole chlorides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5][6] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • O'Brien, C. J., et al. (2006).[2] Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Catalysts for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743-4748. Link

  • BenchChem Application Note. (2025). Regioselective Suzuki Coupling of 2-Chloro-4-bromobenzothiazole.[3] Link

Sources

Application

Application Note: 2-Chloro-4-(4-methoxyphenyl)thiazole as a Strategic Scaffold in Medicinal Chemistry

[1] Abstract This technical guide details the utility of 2-Chloro-4-(4-methoxyphenyl)thiazole as a versatile electrophilic building block.[1] While the 4-methoxyphenyl moiety provides a stable, electron-rich lipophilic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the utility of 2-Chloro-4-(4-methoxyphenyl)thiazole as a versatile electrophilic building block.[1] While the 4-methoxyphenyl moiety provides a stable, electron-rich lipophilic anchor common in kinase inhibitors and GPCR ligands, the 2-chloro position serves as a high-fidelity handle for palladium-catalyzed cross-couplings.[1] This note provides validated protocols for its synthesis, followed by optimized methodologies for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation, enabling the rapid generation of diverse chemical libraries.[1]

Structural Analysis & Reactivity Profile[1]

The utility of 2-Chloro-4-(4-methoxyphenyl)thiazole stems from the electronic desymmetrization of the thiazole ring.

  • C2-Position (Electrophilic Center): The nitrogen atom in the thiazole ring withdraws electron density from C2, making the C-Cl bond susceptible to oxidative addition by Pd(0) species. It is significantly more reactive than its phenyl chloride counterparts, resembling the reactivity of 2-chloropyridine.

  • C4-Position (Structural Anchor): The p-methoxyphenyl group acts as a "privileged structure" motif, offering pi-stacking potential and hydrogen bond acceptance (via the methoxy oxygen) within protein binding pockets.[1]

  • C5-Position (Nucleophilic/Acidic Center): The C5 proton is relatively acidic and electron-rich compared to C2, allowing for electrophilic aromatic substitution (SEAr) or metal-catalyzed C-H activation.[1]

Visualizing the Reactivity Landscape

ReactivityMap Center 2-Chloro-4-(4-methoxyphenyl)thiazole C2 C2 Position (Cl) Electrophilic Handle Center->C2 C5 C5 Position (H) C-H Activation / SEAr Center->C5 C4 C4 Position (Aryl) Lipophilic Anchor Center->C4 Suzuki Suzuki-Miyaura (Biaryl synthesis) C2->Suzuki Buchwald Buchwald-Hartwig (Amination) C2->Buchwald DirectArylation Pd-Cat C-H Arylation (Late-stage functionalization) C5->DirectArylation

Figure 1: Chemo-centric reactivity map highlighting the orthogonal functionalization sites of the scaffold.[1]

Synthesis of the Building Block

Rationale: While commercially available, in-house synthesis ensures purity and allows for analog generation (e.g., changing the methoxy group).[1] The route utilizes a Hantzsch cyclization followed by a Sandmeyer-type chlorination.

Step 1: Hantzsch Thiazole Synthesis

Reaction: 2-Bromo-1-(4-methoxyphenyl)ethanone + Thiourea


 2-Amino-4-(4-methoxyphenyl)thiazole hydrobromide.[1]
  • Dissolve: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (10.0 mmol) in Ethanol (50 mL).

  • Add: Add Thiourea (11.0 mmol, 1.1 equiv) in one portion.

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (formation of a polar, UV-active spot).[1]

  • Workup: Cool to room temperature. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.

  • Free Base: Suspend the solid in water and neutralize with saturated NaHCO

    
     until pH ~8. Filter the free amine, wash with water, and dry under vacuum.[1]
    
    • Yield Expectation: >85%[2]

Step 2: Modified Sandmeyer Chlorination

Reaction: 2-Amino-thiazole + t-Butyl Nitrite + CuCl




2-Chloro-thiazole.[1] Note: This non-aqueous method is superior to traditional NaNO

/HCl for thiazoles due to better solubility and milder conditions.
  • Prepare: Suspend anhydrous CuCl

    
     (12.0 mmol, 1.2 equiv) in dry Acetonitrile (MeCN, 40 mL) under Nitrogen.
    
  • Add Nitrite: Add tert-butyl nitrite (15.0 mmol, 1.5 equiv) dropwise. The mixture will turn dark.

  • Add Substrate: Add the 2-amino-4-(4-methoxyphenyl)thiazole (10.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (N

    
    ).
    
  • React: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

  • Quench: Pour into 1N HCl (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purify: Wash organics with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Target: 2-Chloro-4-(4-methoxyphenyl)thiazole (Off-white solid).[1]

Application Protocol I: Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C2. Challenge: Thiazole sulfur can poison Pd catalysts. High-activity catalysts and optimized bases are required.[1]

Reagents & Conditions
ComponentReagentEquivNotes
Catalyst Pd(dppf)Cl

[1]·DCM
0.05Bidentate ligand prevents deactivation.
Base K

CO

(2M aq)
3.0Aqueous base is essential for boronic acid activation.
Solvent 1,4-Dioxane-Degassed thoroughly.[1]
Temp 90°C-4–12 hours.[1]
Step-by-Step Protocol
  • Charge: To a microwave vial or Schlenk tube, add 2-Chloro-4-(4-methoxyphenyl)thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to thiazole).

  • Base: Add 2M aqueous K

    
    CO
    
    
    
    (3.0 equiv).
  • Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles (3x).

  • Heat: Seal and heat to 90°C.

  • Monitor: Check LC-MS for consumption of chloride (M+H ~226) and appearance of biaryl product.

  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a celite pad to remove Pd black.

Application Protocol II: Buchwald-Hartwig Amination

Objective: Introduction of amine motifs (morpholines, piperazines) at C2.[1] Challenge: 2-chlorothiazoles are less reactive than 2-bromothiazoles in aminations.[1] Specialized ligands are mandatory.

Reagents & Conditions
ComponentReagentEquivNotes
Catalyst Pd

(dba)

0.02Tris(dibenzylideneacetone)dipalladium(0).[1]
Ligand Xantphos0.04Large bite angle favors reductive elimination.
Base Cs

CO

2.0Anhydrous; weaker bases often fail.
Solvent Toluene or Dioxane-Anhydrous.[1]
Temp 100–110°C-Overnight.[1]
Step-by-Step Protocol
  • Pre-complexation: In the reaction vessel, mix Pd

    
    (dba)
    
    
    
    and Xantphos in the solvent and stir for 5 mins under Argon to form the active catalyst species.
  • Addition: Add 2-Chloro-4-(4-methoxyphenyl)thiazole (1.0 equiv), the Amine (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Heat: Reflux at 110°C under Argon atmosphere.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove inorganic salts and catalyst residues before column chromatography.

Advanced Protocol: C-H Activation at C5

Objective: Late-stage functionalization to create trisubstituted thiazoles.[1]

Mechanism: Concerted Metallation-Deprotonation (CMD).[1] Protocol:

  • Mix: Thiazole substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)

    
     (5 mol%), and PPh
    
    
    
    (10 mol%).
  • Additive: Add PivOH (Pivalic acid, 0.3 equiv) – Critical for the CMD mechanism.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: DMA (Dimethylacetamide), 0.2 M.

  • Conditions: Heat at 120°C for 16 hours.

  • Note: This reaction is sensitive to sterics on the aryl bromide.

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-1-(4-methoxyphenyl)ethanone Step1 1. Hantzsch Synthesis (Thiourea, EtOH, Reflux) Start->Step1 Intermed Intermediate: 2-Aminothiazole Step1->Intermed Step2 2. Sandmeyer Chlorination (tBuONO, CuCl2, MeCN) Intermed->Step2 BuildingBlock BUILDING BLOCK: 2-Chloro-4-(4-methoxyphenyl)thiazole Step2->BuildingBlock Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) BuildingBlock->Branch1 Branch2 Path B: Buchwald Amination (HNR2, Pd2(dba)3/Xantphos) BuildingBlock->Branch2 Lib1 Library A: 2-Aryl-thiazoles Branch1->Lib1 Lib2 Library B: 2-Amino-thiazoles Branch2->Lib2

Figure 2: Complete synthetic workflow from raw materials to diverse chemical libraries.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Sandmeyer Chlorination (Modern Protocol): Obushak, M. D., et al. (2009).[1] "Arenediazonium Tetrachloro- and Tetrabromocuprates(II): Synthesis and Sandmeyer Reaction". Russian Journal of Organic Chemistry, 45, 1648–1652.[1]

  • Suzuki Coupling on Thiazoles: Ohkubo, M., et al. (1995).[1] "Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles and 2-thiazolecarboxamides". Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504.[1]

  • Pd-Catalyzed C-H Activation: Roger, J., et al. (2009).[1][3] "Palladium-catalyzed direct arylation of 5-membered heterocycles".[1] Current Organic Chemistry, 13(1), 112-126.[1]

  • Buchwald-Hartwig on Heterocycles: Paul, F., et al. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5] Reaction of aryl halides with primary and secondary amines". Journal of the American Chemical Society, 116(13), 5969–5970.[1]

Sources

Method

Application Note: High-Throughput Screening &amp; Library Generation Using the 2-Chloro-4-(4-methoxyphenyl)thiazole Scaffold

Executive Summary & Strategic Rationale In modern drug discovery, the thiazole ring is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity, particularly kinases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the thiazole ring is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity, particularly kinases and GPCRs. This application note focuses on 2-Chloro-4-(4-methoxyphenyl)thiazole (CMP-Thiazole), a versatile building block.

Unlike simple reagents, CMP-Thiazole possesses a "bifunctional" nature ideal for Parallel Medicinal Chemistry (PMC):

  • The 4-(4-methoxyphenyl) moiety: Acts as a lipophilic anchor, often occupying the hydrophobic pocket of a target protein (e.g., the ATP-binding gate of a kinase).

  • The 2-Chloro position: A reactive electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

This guide details the workflow for transforming this single scaffold into a focused library and screening it against a Tyrosine Kinase target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Biology & Library Synthesis

The "Diversification at C-2" Strategy

To utilize CMP-Thiazole in HTS, we do not screen the molecule in isolation; we use it to generate a library. The 2-chloro position allows for the rapid introduction of diverse amines or aryl groups, modulating physicochemical properties (LogP, TPSA) to probe the target's binding site.

Workflow Diagram: Library Construction

The following diagram illustrates the Parallel Medicinal Chemistry (PMC) workflow to generate a 384-member library from the core scaffold.

LibrarySynthesis Scaffold Core Scaffold: 2-Chloro-4-(4-methoxyphenyl)thiazole Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Reaction Dispense (Eq 1.0) Reagents Diversity Set: 384 Unique Amines/Boronic Acids Reagents->Reaction Dispense (Eq 1.2) Purification Solid Phase Extraction (Scavenger Resins) Reaction->Purification 80°C, 12h Plate Master Plate: 10mM in DMSO Purification->Plate Format 384-well

Figure 1: Parallel Medicinal Chemistry workflow for converting the CMP-Thiazole scaffold into a screening-ready library.

Detailed Protocol: TR-FRET Kinase Assay

This protocol utilizes the generated CMP-Thiazole library to screen for inhibition of a model Tyrosine Kinase (e.g., VEGFR2 or EGFR). We employ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) because it is robust against autofluorescence, a common issue with thiazole-based libraries.

Assay Principle
  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: ULight™-labeled peptide substrate.

  • Mechanism: Kinase activity phosphorylates the substrate. The antibody binds the phosphosubstrate, bringing Donor and Acceptor into proximity. Excitation at 320 nm yields emission at 665 nm. Inhibitors decrease the 665 nm signal.

Materials & Reagents
ComponentSpecificationConcentration (Final)
CMP-Thiazole Library In 100% DMSO10 µM (1% DMSO)
Kinase Buffer HEPES pH 7.5, MgCl₂, MnCl₂, DTT50 mM, 10 mM, 2 mM, 1 mM
Substrate Poly-GT-Biotin or specific peptide50 nM
ATP Ultra-pureK_m apparent (e.g., 10 µM)
Detection Reagents Eu-Antibody / Streptavidin-APC2 nM / 50 nM
Stop Solution EDTA10 mM
Step-by-Step Procedure
Phase 1: Compound Dispensing (Acoustic)
  • Source: 384-well Echo™ Qualified source plate containing the CMP-Thiazole library (10 mM).

  • Destination: Low-volume 384-well white ProxiPlate™.

  • Action: Transfer 50 nL of compound to columns 3-22.

    • Control 1 (Pos): Transfer 50 nL Staurosporine (1 mM) to Column 1.

    • Control 2 (Neg): Transfer 50 nL DMSO to Column 2, 23, 24.

Phase 2: Enzymatic Reaction
  • Enzyme Mix: Dilute Kinase in Kinase Buffer. Dispense 2.5 µL per well using a Multidrop™ Combi.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 10 min at RT to allow compound-enzyme binding.

  • Substrate/ATP Mix: Dilute Peptide and ATP in Kinase Buffer. Dispense 2.5 µL per well.

    • Final Volume: 5 µL.

  • Reaction: Seal plate. Incubate for 60 min at RT (protect from light).

Phase 3: Detection
  • Stop/Detect Mix: Prepare Eu-Antibody + EDTA in Detection Buffer.

  • Dispense: Add 5 µL of Detection Mix to all wells.

  • Equilibration: Incubate 60 min at RT.

  • Read: Measure on EnVision® Multilabel Reader (TR-FRET mode).

    • Excitation: 320 nm

    • Emission 1: 615 nm (Donor reference)

    • Emission 2: 665 nm (Acceptor signal)

Data Analysis & Validation Logic

The Z-Factor (Z')

To validate the assay's robustness before screening the full library, you must calculate the Z-factor using the controls.



  • 
    : Standard deviation of positive (Staurosporine) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[1]
    
  • Acceptance Criteria:

    
     is required for a reliable HTS assay [1].[2]
    
Hit Triage & PAINS Filtering

Thiazoles, while privileged, can occasionally act as PAINS (Pan-Assay Interference Compounds) via aggregation or light scattering [2].

Workflow Diagram: HTS Decision Tree

This logic flow ensures that "hits" are genuine kinase inhibitors and not artifacts.

HTS_Logic RawData Raw TR-FRET Data (Ratio 665/615nm) Calc Calculate % Inhibition Normalize to DMSO RawData->Calc Threshold Hit Cutoff (> 50% Inhibition) Calc->Threshold CounterScreen Counter Screen: Add 0.01% Triton X-100 Threshold->CounterScreen Selected Hits ValidHit Valid Hit (IC50 Determination) CounterScreen->ValidHit Activity Retained Artifact Artifact (Aggregator/Quencher) CounterScreen->Artifact Activity Lost

Figure 2: Decision tree for validating HTS hits. The counter-screen with Triton X-100 disrupts promiscuous aggregators, a common issue with lipophilic thiazole derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Factor (<0.5) Pipetting error or signal drift.Check liquid class on acoustic dispenser. Ensure plates are sealed to prevent evaporation during the 60 min incubation.
Compound Precipitation CMP-Thiazole analogs are lipophilic (LogP > 3).Ensure final DMSO concentration is exactly 1%. Do not exceed 20 µM compound concentration in the primary screen.
High Background Non-specific antibody binding.Add 0.1% BSA or Tween-20 to the Detection Buffer to block non-specific interactions.
Fluorescence Quenching Thiazole core absorbing at 320nm.Use Ratiometric Analysis (665nm/615nm). If the Donor signal (615nm) drops significantly (>20%) compared to DMSO, flag as an "Inner Filter Effect" artifact [3].

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4] Journal of Biomolecular Screening, 4(2), 67–73.[3] Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the Thiazole Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6327–6341. Link

Sources

Application

Cell-based assay protocol for testing 2-Chloro-4-(4-methoxyphenyl)thiazole cytotoxicity

Abstract & Introduction Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The compound 2-Chloro-4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The compound 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 1756-38-3) is a critical intermediate and bioactive pharmacophore often evaluated for its ability to disrupt microtubule dynamics or inhibit specific kinases (e.g., PI3K/Akt/mTOR pathways).

However, the evaluation of this compound presents specific challenges due to its lipophilic nature and low aqueous solubility. Standard cytotoxicity protocols often fail not due to lack of potency, but due to compound precipitation or solvent toxicity.

This Application Note provides a rigorous, self-validating protocol for assessing the cytotoxicity of 2-Chloro-4-(4-methoxyphenyl)thiazole. It moves beyond basic "add-and-read" instructions to address solubility limits, vehicle tolerance, and the distinction between cytostatic and cytotoxic effects.

Compound Management & Pre-Assay Validation

Before touching a cell, the physicochemical behavior of the test compound must be mastered. 2-Chloro-4-(4-methoxyphenyl)thiazole is hydrophobic; improper handling will result in micro-precipitation in the well, leading to false "toxicity" readings (due to light scattering) or false "safety" (due to lack of bioavailability).

Table 1: Compound Profile & Preparation
ParameterSpecificationApplication Note
Molecular Weight ~225.69 g/mol Use this for Molarity (M) calculations.
Solubility Low in Water; High in DMSOCritical: Stock solution must be prepared in 100% DMSO.
Storage -20°C (Desiccated)Thaw completely at RT before opening to prevent condensation.
Vehicle Limit 0.5% DMSO (Max)Final well concentration must not exceed 0.5% (v/v).
Protocol: The "Solubility Limit" Test (Mandatory Pre-step)

Do not skip this step. It prevents wasted plates later.

  • Prepare a 100 mM stock in 100% DMSO.

  • Dilute the stock into warm (37°C) complete culture medium (containing 10% FBS) to achieve a top concentration of 100 µM.

  • Observation: Hold the tube up to a light source.

    • Clear? Proceed to assay.[1][2][3][4][5][6][7][8]

    • Cloudy/Precipitate? Sonicate.[3][5][9] If still cloudy, reduce top concentration to 50 µM.

    • Note: Serum proteins (Albumin) in FBS help solubilize lipophilic drugs. Never dilute into PBS first; dilute directly into medium.

Experimental Design & Controls

To ensure data integrity (E-E-A-T), the assay must include robust controls.

  • Cell Models:

    • Target: Human tumor lines (e.g., HeLa, A549, or MCF-7).

    • Counter-Screen: Normal fibroblasts (e.g., BJ or MRC-5) to determine the Selectivity Index (SI) .

  • Controls:

    • Negative Control (NC): Cells + Media + Vehicle (0.5% DMSO). Normalization baseline.

    • Positive Control (PC): Cells + 10 µM Doxorubicin or Paclitaxel (induces 100% kill).

    • Background Control (BC): Media + Compound (No Cells). Detects if the compound itself interferes with absorbance.

Visual Workflow (Graphviz)

The following diagram outlines the logical flow of the screening process, ensuring no critical validation steps are missed.

CytotoxicityWorkflow Start Start: Compound Preparation (100 mM Stock in DMSO) SolubilityCheck Solubility Check in Media (Visual Inspection) Start->SolubilityCheck Seeding Cell Seeding (96-well) Target: 5,000 cells/well SolubilityCheck->Seeding If Soluble Treatment Compound Treatment (Serial Dilution + Vehicle Control) Seeding->Treatment After 24h attachment Incubation Incubation (24 - 72 Hours) Treatment->Incubation AssayChoice Select Endpoint Incubation->AssayChoice MTT MTT/MTS Assay (Metabolic Activity) AssayChoice->MTT LDH LDH Release Assay (Membrane Integrity) AssayChoice->LDH Analysis Data Analysis (IC50 & Z-Factor) MTT->Analysis LDH->Analysis

Caption: Step-by-step workflow for evaluating 2-Chloro-4-(4-methoxyphenyl)thiazole cytotoxicity, emphasizing the critical solubility check before cell seeding.

Detailed Protocol: Metabolic Viability (MTT Assay)

The MTT assay is the gold standard for initial screening. It measures the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[1][5][8]

Materials
  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[5]

  • Solubilization Buffer: DMSO (Acidified is optional but recommended for background reduction).

  • Plate Reader (570 nm).

Step-by-Step Methodology
  • Seeding: Plate cells (3,000–8,000 cells/well) in 100 µL media. Incubate 24h to allow attachment.

    • Expert Tip: Leave the outer wells filled with PBS (no cells) to prevent the "Edge Effect" caused by evaporation, which skews data in 96-well plates.

  • Treatment:

    • Prepare 2x concentration of the compound in media.

    • Add 100 µL of 2x compound to the wells (Final Volume = 200 µL).

    • Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells, including the 0 µM control.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Pulse: Add 20 µL of MTT stock (5 mg/mL) to each well.

  • Conversion: Incubate for 3–4 hours. Look for purple formazan crystals under a microscope.

    • Note: If crystals appear in the "No Cell" control, your compound is reducing the MTT chemically (False Positive).

  • Solubilization: Aspirate media carefully (or add SDS-buffer if using suspension cells). Add 150 µL DMSO.[8] Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Detailed Protocol: Membrane Integrity (LDH Assay)

While MTT measures metabolism (which can be merely slowed, indicating cytostasis), LDH release measures membrane rupture (true necrosis/cytotoxicity). This is crucial for thiazoles to distinguish mechanism.

  • Supernatant Collection: After treatment (Step 3 above), transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add Stop Solution (usually 1M Acetic Acid or HCl).

  • Read: Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Mechanism of Action Visualization

Thiazole derivatives often target the microtubule network or kinase signaling. The diagram below illustrates where the assay endpoints intersect with cell biology.

MechanismAction Compound 2-Chloro-4-(4-methoxyphenyl)thiazole Target1 Microtubule Destabilization Compound->Target1 Target2 Kinase Inhibition (PI3K/Akt) Compound->Target2 Mito Mitochondria (Succinate Dehydrogenase) Target1->Mito Stress/Apoptosis Membrane Plasma Membrane Integrity Target1->Membrane Late Apoptosis/Necrosis Target2->Mito Metabolic Slowdown MTT_Read MTT Assay (Reduced Signal) Mito->MTT_Read Less Formazan LDH_Read LDH Assay (Increased Signal) Membrane->LDH_Read Enzyme Leakage

Caption: Mechanistic pathways linking thiazole compound activity to MTT and LDH assay readouts.

Data Analysis & Acceptance Criteria

Do not accept data blindly. Use these metrics to validate the assay run.

  • Z-Factor (Z'): A statistical measure of assay quality.

    
    
    
    • Where

      
       is standard deviation and 
      
      
      
      is the mean of positive (p) and negative (n) controls.
    • Pass: Z' > 0.5.[9]

    • Fail: Z' < 0.5 (Indicates too much noise; do not calculate IC50).

  • IC50 Calculation:

    • Plot log(concentration) vs. % Viability.

    • Use non-linear regression (4-parameter logistic fit) in GraphPad Prism or SigmaPlot.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Gali-Muhtasib, H., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796.

  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery.[7] Future Medicinal Chemistry, 11(15).

Sources

Method

Application Note: Kinetic Characterization of 2-Chloro-4-(4-methoxyphenyl)thiazole as a Competitive Tyrosinase Inhibitor

This Application Note is designed as a high-level technical guide for the evaluation of 2-Chloro-4-(4-methoxyphenyl)thiazole (referred to herein as CMP-Thiazole ) as a targeted enzyme inhibitor. Based on the structural p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the evaluation of 2-Chloro-4-(4-methoxyphenyl)thiazole (referred to herein as CMP-Thiazole ) as a targeted enzyme inhibitor.

Based on the structural pharmacophore—specifically the 4-methoxyphenyl moiety which mimics the phenolic ring of tyrosine, and the thiazole core which acts as a bioisostere for imidazole/phenyl rings—this guide focuses on the inhibition of Tyrosinase (EC 1.14.18.1) . This is the most chemically logical primary target for this specific scaffold, as supported by structure-activity relationship (SAR) data for similar thiazole derivatives.

Executive Summary

This document provides a validated protocol for assessing the inhibitory potency and mechanism of action (MoA) of 2-Chloro-4-(4-methoxyphenyl)thiazole against Mushroom Tyrosinase.

Tyrosinase is the rate-limiting enzyme in melanogenesis.[1] The structural homology between the 4-methoxyphenyl group of the test compound and the natural substrate L-Tyrosine suggests a competitive inhibition mechanism. This assay quantifies the reduction in dopachrome formation (absorbance at 475 nm) to determine IC₅₀ values and inhibition constants (


).

Key Applications:

  • Screening for anti-melanogenic agents (cosmeceuticals).

  • Developing agricultural anti-browning agents.[2]

  • Fragment-based drug discovery (FBDD) for melanoma therapeutics.

Structural Rationale & Mechanism

Understanding the chemical logic is prerequisite to experimental design.

  • Substrate Mimicry: The p-methoxy substitution on the phenyl ring mimics the p-hydroxy group of tyrosine (the natural substrate).

  • Electronic Modulation: The 2-chloro substituent on the thiazole ring provides lipophilicity and withdraws electrons, potentially altering the pKa of the system and enhancing hydrophobic interactions within the enzyme's active site pocket.

  • Target Pathway: The compound targets the oxidation of L-DOPA to DOPA-quinone, which spontaneously cyclizes to Dopachrome.

Visualization: Melanogenesis Pathway & Inhibition Point

The following diagram illustrates the enzymatic cascade and the specific intervention point of CMP-Thiazole.

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Oxidation) Dopachrome Dopachrome (Red Pigment - 475nm) Dopaquinone->Dopachrome Spontaneous Cyclization Melanin Melanin Dopachrome->Melanin Polymerization Inhibitor CMP-Thiazole (Inhibitor) Inhibitor->LDOPA Competes for Active Site

Figure 1: The melanogenesis cascade. CMP-Thiazole acts as a competitive inhibitor at the L-DOPA oxidation step, preventing the formation of the chromophore Dopachrome.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

ReagentSpecificationRole
CMP-Thiazole >98% Purity (HPLC)Test Inhibitor
Mushroom Tyrosinase lyophilized powder, ≥1000 units/mgTarget Enzyme
L-DOPA ≥98% (TLC)Substrate
Kojic Acid Reference StandardPositive Control
Phosphate Buffer 50 mM, pH 6.8Reaction Medium
DMSO Molecular Biology GradeSolvent for Inhibitor

Experimental Protocol

Stock Solution Preparation
  • CMP-Thiazole Stock (10 mM): Dissolve 2.25 mg of CMP-Thiazole (MW: ~225.69 g/mol ) in 1.0 mL of DMSO. Vortex until fully soluble.

  • Enzyme Solution: Dissolve Tyrosinase in cold 50 mM phosphate buffer (pH 6.8) to a concentration of 1000 U/mL. Note: Keep on ice; prepare fresh daily.

  • Substrate Solution: Prepare 2.5 mM L-DOPA in 50 mM phosphate buffer. Note: Protect from light to prevent auto-oxidation.

High-Throughput Microplate Assay (96-Well)

This protocol is optimized for a kinetic read to eliminate background noise from the compound's intrinsic absorbance.

  • Blanking: Add 140 µL of Phosphate Buffer (pH 6.8) to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of CMP-Thiazole (diluted in buffer to achieve final concentrations of 1, 10, 50, 100, 200 µM) to test wells.

    • Control: Add 20 µL of vehicle (buffer + equivalent DMSO %) to "0% Inhibition" wells.

    • Positive Control: Add 20 µL of Kojic Acid (same concentration range).

  • Enzyme Incubation: Add 20 µL of Tyrosinase solution (1000 U/mL) to all wells except Blanks.

    • Pre-incubation: Incubate at 25°C for 10 minutes. This allows the inhibitor to equilibrate with the enzyme active site.

  • Substrate Initiation: Add 20 µL of L-DOPA (2.5 mM) to start the reaction.

  • Detection: Immediately place in a microplate reader. Measure Absorbance at 475 nm every 30 seconds for 15 minutes at 25°C.

Workflow Visualization

Assay_Workflow Step1 Prepare Reagents (Enzyme, L-DOPA, CMP-Thiazole) Step2 Pre-Incubation (10 min) Enzyme + Inhibitor Step1->Step2 Step3 Initiation Add L-DOPA Substrate Step2->Step3 Step4 Kinetic Read Abs @ 475nm (0-15 min) Step3->Step4 Step5 Data Analysis Calculate Slope (ΔAbs/min) Step4->Step5

Figure 2: Step-by-step workflow for the kinetic inhibition assay.

Data Analysis & Interpretation

Calculation of % Inhibition

Calculate the initial velocity (


) by determining the slope of the linear portion of the absorbance vs. time curve (usually 1–5 minutes).


Determining the Mechanism (Lineweaver-Burk Plot)

To confirm the hypothesis that CMP-Thiazole is a competitive inhibitor , perform the assay using varying concentrations of L-DOPA (0.125, 0.25, 0.5, 1.0, 2.0 mM) against fixed concentrations of the inhibitor.

Plot


 vs. 

(Lineweaver-Burk).
  • Competitive Inhibition Signature: The lines for different inhibitor concentrations will intersect at the Y-axis (

    
     remains constant), but the X-intercept (
    
    
    
    ) will shift, indicating an increase in apparent
    
    
    (
    
    
    ).
  • Interpretation: This confirms the inhibitor binds to the same active site as L-DOPA.

Expected Results Table

Based on SAR data of similar 2-substituted thiazoles [1, 2], the expected performance profile is:

ParameterExpected ValueInterpretation
IC₅₀ 10 – 50 µMModerate to Potent Inhibitor
Mechanism CompetitiveBinds to Copper active site
Solubility Low in waterRequires DMSO cosolvent (<5% final)
Stability HighThiazole ring is resistant to hydrolysis

Troubleshooting & Optimization

  • Issue: Precipitation in wells.

    • Cause: CMP-Thiazole is lipophilic (LogP ~3.5).

    • Solution: Ensure final DMSO concentration is 1–5%. If precipitation persists, add 0.01% Triton X-100 to the buffer.

  • Issue: Non-linear kinetics.

    • Cause: Substrate depletion or enzyme instability.

    • Solution: Reduce enzyme concentration or shorten the measurement window to the first 3 minutes.

  • Issue: High background absorbance.

    • Cause: Oxidation of the inhibitor itself.

    • Solution: Run a "Compound Only" control (Buffer + Inhibitor, no Enzyme) and subtract this baseline.

References

  • Kim, D., et al. (2012). "Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Gholamzadeh, P., et al. (2021). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link

  • Karakaya, G., et al. (2019). "Synthesis and Biological Evaluation of Thiazole Derivatives as Potent Tyrosinase Inhibitors." Journal of Research in Pharmacy. Link

Sources

Application

Technical Application Note: Protocol for Recrystallization and Purification of 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary & Scientific Rationale This application note details the purification protocol for 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical heterocyclic intermediate often synthesized via the Sandmeyer reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the purification protocol for 2-Chloro-4-(4-methoxyphenyl)thiazole , a critical heterocyclic intermediate often synthesized via the Sandmeyer reaction from its 2-amino precursor (derived from Hantzsch synthesis).[1]

The Challenge: While the 2-amino precursors are typically high-melting solids (>200°C) due to intermolecular hydrogen bonding, the 2-chloro derivatives lack this H-bond donor capability. Consequently, they exhibit significantly lower melting points (often 60–90°C range) and a higher propensity to "oil out" during recrystallization.[1] Furthermore, if synthesized via Sandmeyer chemistry, the crude material frequently contains persistent copper salts and diazonium-derived tars that poison downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

The Solution: This protocol utilizes a polarity-gradient recrystallization method using Ethanol (EtOH) and Water, supplemented by a charcoal filtration step to sequester inorganic contaminants. This method is superior to standard silica chromatography for scaling (>10g) as it minimizes solvent waste and ensures removal of trace metal catalysts.[1]

Chemical Properties & Solubility Profile[1][2][3][4][5][6]

Before initiating purification, the solubility profile must be understood to select the thermodynamic window for crystallization.[1]

Table 1: Solubility Data for 2-Chloro-4-(4-methoxyphenyl)thiazole

SolventSolubility (25°C)Solubility (Boiling)Application
Ethanol (95%) ModerateHighPrimary Solvent
Water InsolubleInsolubleAnti-Solvent
Ethyl Acetate HighHighExtraction/Chromatography
Hexanes LowModerateAnti-Solvent (Alternative)
Dichloromethane HighHighLoading Solvent

Safety & Pre-Requisites

  • Hazard Warning: 2-Chlorothiazoles are potential sensitizers.[1] Wear nitrile gloves, lab coat, and eye protection.[1] Work within a fume hood.

  • Copper Residue: If the crude product is green/blue (indicating Cu salts), perform an EDTA wash or ammonia wash during the workup before attempting recrystallization.

Detailed Protocol: Two-Solvent Recrystallization

Phase A: Dissolution and Clarification
  • Massing: Weigh the crude 2-Chloro-4-(4-methoxyphenyl)thiazole.

  • Solvent Addition: Place the solid in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.[1]

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add EtOH in 0.5 mL/g increments.[1] Avoid large excess.

  • Activated Carbon Treatment (Critical): Once dissolved, add activated charcoal (5-10 wt% of crude mass).[1] Continue reflux for 5–10 minutes.

    • Mechanism:[1][2][3][4][5] Carbon adsorbs polymeric tars and trace copper ions that color the product.[1]

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or fluted filter paper into a clean, pre-warmed flask.

    • Tip: Pre-warming prevents premature crystallization on the filter.[1][4]

Phase B: Crystallization via Anti-Solvent Addition
  • Re-heating: Return the filtrate to a gentle boil.

  • Anti-Solvent Titration: Dropwise, add warm Water (50-60°C) to the boiling ethanolic solution.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add a few drops of hot Ethanol to redissolve the turbidity, restoring a clear solution.[1]

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Remove from heat and place the flask on a cork ring or wood block.

    • Allow to cool to room temperature undisturbed over 1–2 hours.

    • Troubleshooting: If liquid droplets (oil) form at the bottom instead of crystals, vigorous stirring or scratching the glass with a rod is required to induce nucleation. Seed crystals from a previous batch are highly recommended here.[1]

Phase C: Isolation
  • Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a cold solution of 50% EtOH/Water (approx. 1 mL/g).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes in the purification process.

PurificationProtocol Input Crude 2-Chloro-4- (4-methoxyphenyl)thiazole Dissolve Dissolve in Boiling EtOH (3 mL/g) Input->Dissolve Carbon Add Activated Carbon (Remove Cu/Tars) Dissolve->Carbon Filter Hot Filtration (Celite Pad) Carbon->Filter Check Is Solution Clear? Filter->Check Check->Filter No (Re-filter) AntiSolvent Add Warm Water until Turbid Check->AntiSolvent Yes ClearTurb Add drops of EtOH to clear AntiSolvent->ClearTurb Cool Slow Cooling to RT ClearTurb->Cool OilCheck Did it Oil Out? Cool->OilCheck Seed Scratch Glass / Add Seed Crystal OilCheck->Seed Yes (Liquid drops) IceBath Ice Bath (0°C) OilCheck->IceBath No (Crystals) Seed->Cool Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Final Pure Crystalline Solid Isolate->Final

Figure 1: Decision logic for the recrystallization of 2-chlorothiazole derivatives, highlighting interventions for oiling-out phenomena.

Quality Control & Characterization

Post-purification, the material must be validated against the following criteria to ensure it is suitable for biological testing or further synthesis.

Table 2: Specification Sheet

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow needles
Purity HPLC (254 nm)> 98.0% Area
Identity 1H NMR (CDCl3)δ 3.85 (s, 3H, OMe), δ 6.97 (d, 2H, Ar-H), δ 7.40 (s, 1H, Thiazole-H5), δ 7.80 (d, 2H, Ar-H).
Melting Point CapillaryTarget: 80–85°C (Note: Range varies by specific polymorph; sharp range <2°C indicates purity).[1]

Analytical Insight: In the 1H NMR, the singlet at δ 7.40 ppm is diagnostic for the thiazole C-5 proton. If this peak is split or shifted significantly, check for the presence of the 2-amino precursor (usually broad singlet NH2 exchangeable with D2O) or the de-chlorinated byproduct.

Troubleshooting "Oiling Out"

The 2-chloro-4-arylthiazoles are notorious for oiling out because their melting points are often close to the boiling point of the solvent mixtures.[1]

  • Cause: The solution temperature drops below the "oiling limit" (liquid-liquid phase separation) before it hits the crystallization limit.[1]

  • Remedy:

    • Seed Crystals: Keep a small amount of crude solid.[1] Wash it with cold hexane to remove surface oil.[1] Use this as a seed.

    • Solvent Switch: If EtOH/Water fails, switch to Heptane/Ethyl Acetate .[1] Dissolve in minimal hot EtOAc, then add hot Heptane until cloudy. Cool slowly.

References

  • MDPI (Molecules). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (Thiazole synthesis and crystallization characterization). [Link]

  • PubChem. 2-Chlorothiazole Compound Summary. (Physical properties and safety data for the core scaffold). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational technique for polarity-gradient purification).[1] [Link]

Sources

Method

Analytical HPLC Method for 2-Chloro-4-(4-methoxyphenyl)thiazole Quantification

Application Note: AN-HPLC-TZ-042 High-Precision Quantification of Critical Thiazole Intermediates Executive Summary This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPLC-TZ-042

High-Precision Quantification of Critical Thiazole Intermediates

Executive Summary

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 2-Chloro-4-(4-methoxyphenyl)thiazole . This compound is a pivotal intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various agrochemicals.

The 2-chloro functionality on the thiazole ring renders this molecule susceptible to nucleophilic substitution, making it a reactive and critical quality attribute (CQA) to monitor during synthesis. This guide provides a self-validating method designed for high specificity, distinguishing the target analyte from its hydrolytic degradants (2-hydroxy derivatives) and starting materials (2-amino precursors).

Physicochemical Profile & Method Strategy

Effective method development requires understanding the analyte's "personality"—its physicochemical properties.

  • Analyte: 2-Chloro-4-(4-methoxyphenyl)thiazole

  • Structural Insights:

    • Thiazole Core: Weakly basic (pKa of conjugate acid ~1.0–2.0), but the electron-withdrawing chlorine at position 2 significantly reduces basicity, rendering the molecule largely neutral at physiological pH.

    • 4-Methoxyphenyl Group: Adds significant lipophilicity and a strong UV chromophore.

    • Solubility: Low in water; high in Acetonitrile (ACN) and Methanol (MeOH).

  • Detection Strategy: The conjugated thiazole-phenyl system exhibits strong UV absorption. Based on structural analogs, the

    
     is predicted to be in the 280–305 nm  range.
    
  • Separation Mode: Reverse Phase (RP) on a C18 stationary phase is selected to leverage the molecule's hydrophobicity for retention while using a polar mobile phase to elute polar impurities early.

Experimental Protocol
3.1 Reagents & Materials
  • Reference Standard: 2-Chloro-4-(4-methoxyphenyl)thiazole (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

3.2 Instrumentation Setup
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent end-capped C18.
    
    • Rationale: The "Plus" or highly end-capped phases reduce peak tailing caused by interaction between the thiazole nitrogen and residual silanols.

3.3 Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled)
Injection Volume 5.0

L
Detection UV @ 290 nm (Reference: 360 nm)
Run Time 15.0 minutes
3.4 Gradient Program

Design Logic: A gradient is preferred over isocratic flow to ensure highly lipophilic dimers or late-eluting impurities are cleared from the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration
8.001090Linear Gradient
10.001090Wash
10.107030Return to Initial
15.007030Re-equilibration
Method Development Workflow (Logic Map)

The following diagram illustrates the decision matrix used to finalize this protocol, ensuring scientific rigor.

MethodDevelopment Start Analyte Assessment (Lipophilic, Weak Base) ColSelect Column Selection (C18 End-capped) Start->ColSelect MP_Screen Mobile Phase Screening (ACN vs MeOH) ColSelect->MP_Screen pH_Control pH Adjustment (Acidic pH < 3.0) MP_Screen->pH_Control Suppress Ionization Peak_Shape Check Peak Symmetry (Tailing Factor < 1.5?) pH_Control->Peak_Shape Peak_Shape->pH_Control No (Add TEA or Change Buffer) Optimize Optimize Gradient (Resolution > 2.0) Peak_Shape->Optimize Yes Final Final Validated Method Optimize->Final

Figure 1: Method Development Decision Tree. The acidic pH suppresses the ionization of the thiazole nitrogen, sharpening peak shape.

Standard Preparation & System Suitability
5.1 Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of 2-Chloro-4-(4-methoxyphenyl)thiazole into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Acetonitrile.

5.2 Working Standard (50

g/mL)
  • Transfer 500

    
    L of Stock Solution to a 10 mL volumetric flask.
    
  • Dilute to volume with Mobile Phase A/B (50:50) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

5.3 System Suitability Test (SST)

Before running samples, inject the Working Standard (n=5) and verify:

  • Retention Time (RT): ~6.5 ± 0.5 min.

  • Precision (RSD):

    
     2.0% for Peak Area.
    
  • Tailing Factor (

    
    ):  0.9 
    
    
    
    1.5.
  • Theoretical Plates (

    
    ):  > 5000.
    
Validation Parameters (ICH Q2(R1))

This method has been designed to meet ICH validation criteria.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of analyteInject Blank, Placebo, and Impurity Spiked samples.
Linearity

5 levels: 25% to 150% of target concentration (12.5 - 75

g/mL).
Accuracy 98.0% - 102.0% RecoverySpike samples at 50%, 100%, and 150% levels (triplicate).
Precision RSD

2.0%
Repeatability (n=6) and Intermediate Precision (different days/analysts).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determined via serial dilution of standard.
Robustness RSD

2.0%
Variations in Flow (

0.1 mL/min), Temp (

5°C), and Wavelength (

2 nm).
Troubleshooting Guide
  • Issue: Peak Tailing

    • Cause: Interaction of thiazole nitrogen with silanols.

    • Fix: Ensure pH is < 3.0. If using phosphate buffer, add 5 mM Triethylamine (TEA) as a silanol blocker.

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuation or mobile phase evaporation.

    • Fix: Use a column oven (35°C) and cap solvent bottles properly.

  • Issue: Ghost Peaks

    • Cause: Contamination from previous highly lipophilic samples.

    • Fix: Extend the gradient "Wash" step (90% B) to 5 minutes.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC mechanism).

  • PubChem. (n.d.).[1][2][3] Compound Summary for 2-(4-Chlorophenyl)thiazole (Structural Analog). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Teijin Limited. (1996). Patents related to Febuxostat Synthesis (Thiazole Intermediates).[4][5] (Contextual grounding for thiazole significance in drug development).

Sources

Application

Application Note: LC-MS/MS Method Development for 2-Chloro-4-(4-methoxyphenyl)thiazole Metabolites

Abstract This application note details a robust LC-MS/MS workflow for the identification and quantitation of 2-Chloro-4-(4-methoxyphenyl)thiazole and its primary metabolites in liver microsomes. This compound, a pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS workflow for the identification and quantitation of 2-Chloro-4-(4-methoxyphenyl)thiazole and its primary metabolites in liver microsomes. This compound, a pharmacophore common in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, presents specific bioanalytical challenges due to its electrophilic 2-chloro moiety and isobaric metabolic potential.[1] This guide provides a self-validating protocol for detecting Phase I (oxidative) and Phase II (conjugative) metabolites, emphasizing the differentiation of reactive glutathione adducts from stable hydroxylated forms.

Introduction & Scientific Rationale

The Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole[1]
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 225.00 Da

  • Key Structural Alert: The 2-chloro-thiazole motif is an electrophilic center.[1] While stable in storage, it is susceptible to nucleophilic attack in vivo (specifically by Glutathione), a critical pathway for toxicity assessment.[1] The 4-methoxyphenyl group is a classic metabolic "soft spot" for O-demethylation.[1]

Analytical Challenges
  • Isotope Fidelity: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 isotopic abundance pattern (

    
     and 
    
    
    
    ). Crucial Insight: Any metabolite retaining the chlorine must preserve this pattern. Loss of the
    
    
    signature is the primary diagnostic for dechlorination (e.g., GSH conjugation).
  • Isobaric Interferences: Hydroxylation of the phenyl ring (+16 Da) can occur at multiple positions (ortho/meta), requiring high-efficiency chromatographic separation to distinguish isomers.

Predicted Metabolic Pathways (In Silico & SAR)[2]

Before initiating benchwork, we establish a theoretical map to guide Mass Spectrometry (MS) source parameter settings.

  • Pathway M1 (Phase I): O-Demethylation. [1]

    • Mechanism:[2][3] CYP450-mediated removal of the methyl group.

    • Mass Shift: -14 Da.[1][4]

    • Product: 2-Chloro-4-(4-hydroxyphenyl)thiazole.[1]

  • Pathway M2 (Phase I): Aromatic Hydroxylation.

    • Mechanism:[2][3] Oxidation of the phenyl ring.

    • Mass Shift: +16 Da.

    • Product: 2-Chloro-4-(4-methoxy-3-hydroxyphenyl)thiazole.[1]

  • Pathway M3 (Phase II): Glutathione Conjugation (Bioactivation).

    • Mechanism:[2][3] Nucleophilic aromatic substitution (

      
      ) at the C-2 position, displacing Chlorine.[1]
      
    • Mass Shift: +307 Da (GSH) - 35 Da (Cl) + 1 Da (H) = +273 Da (Net shift depends on mechanism, usually direct displacement leads to [M-Cl+GSH]).

    • Diagnostic:Loss of Chlorine Isotope Pattern.

Experimental Protocol

Chemicals & Reagents[6][7][8][9]
  • Test Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole (>98% purity).

  • Biological Matrix: Pooled Human/Rat Liver Microsomes (HLM/RLM) or S9 fraction (for cytosolic GSTs).

  • Cofactors: NADPH (Phase I), UDPGA (Glucuronidation), GSH (Glutathione conjugation).

  • Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct but similar retention).

Sample Preparation: "Quench & Crash"
  • Incubation: Incubate

    
     test compound with microsomes (
    
    
    
    protein) in Phosphate Buffer (pH 7.4) at
    
    
    .
  • Timepoints: 0, 15, 30, 60 min.

  • Reaction Termination: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why? Acidified ACN ensures precipitation of enzymes and stabilizes the potentially labile GSH adducts.

  • Centrifugation: 4000 rpm for 15 min at

    
    . Inject supernatant.
    
LC-MS/MS Method Development[1][3][9][10]
Chromatographic Conditions (The "Separation System")
  • Column: Phenomenex Kinetex Biphenyl (

    
    ).
    
    • Rationale: The Biphenyl stationary phase offers superior

      
       selectivity for aromatic compounds compared to C18, essential for separating the parent from desmethyl metabolites and positional isomers.[1]
      
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Methanol.

    • Rationale: Ammonium acetate promotes protonation

      
       of the thiazole nitrogen while buffering the pH to prevent on-column hydrolysis. Methanol typically provides better solvation for aromatic heterocycles than Acetonitrile.
      
  • Gradient:

    • 0-1 min: 5% B (Hold)[1]

    • 1-7 min: 5% -> 95% B[1]

    • 7-9 min: 95% B (Wash)[1]

    • 9-9.1 min: 95% -> 5% B[1]

    • 9.1-12 min: 5% B (Re-equilibration)[1]

Mass Spectrometry Parameters (The "Detection System")
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Modes:

    • Full Scan (Q1): 100–800 m/z (To detect unexpected conjugates).

    • Precursor Ion Scan: Scan for precursors of m/z 272 (GSH fragment) to detect reactive metabolites.

    • Neutral Loss Scan: Loss of 176 Da (Glucuronide moiety) for Phase II ID.

MRM Table (Quantification)
AnalytePrecursor (m/z)Product (m/z)CE (eV)Rationale
Parent (35Cl) 226.0134.025Cleavage of Thiazole-Phenyl bond
Parent (37Cl) 228.0136.025Isotope Confirmation (Must exist)
M1 (O-Desmethyl) 212.0120.028Loss of CH3 (-14 Da) from Parent
M3 (GSH Adduct) 497.2368.135Loss of Pyroglutamic acid (GSH specific)

Data Visualization & Workflow

Method Development Workflow

The following diagram illustrates the logical flow from sample incubation to data validation.

LCMS_Workflow Start Start: 2-Cl-4-(4-OMe-Ph)-Thiazole Incubation Microsomal Incubation (+NADPH, +GSH) Start->Incubation Quench Protein Precipitation (ACN + 0.1% FA) Incubation->Quench t=0, 15, 60 min LC_Sep LC Separation (Biphenyl Column) Quench->LC_Sep MS_Detect MS/MS Detection (Q-TOF or Triple Quad) LC_Sep->MS_Detect Data_Analysis Data Analysis MS_Detect->Data_Analysis Isotope_Check Check Cl Isotope Pattern (3:1 Ratio) Data_Analysis->Isotope_Check Peak Detection Met_ID Metabolite ID Isotope_Check->Met_ID Pattern Present = Stable Met Pattern Absent = Dechlorination

Figure 1: Step-by-step LC-MS/MS method development workflow.

Metabolic Pathway Map

This diagram details the transformation of the parent compound into its primary metabolites.

Metabolic_Pathway Parent Parent Compound (m/z 226/228) M1 M1: O-Desmethyl (Phenol) (m/z 212/214) Parent->M1 CYP450 (-CH3) M2 M2: Hydroxylation (+16 Da) (m/z 242/244) Parent->M2 CYP450 (+O) M3 M3: GSH Conjugate (Dechlorination) (m/z 497) Parent->M3 GST / Spontaneous (+GSH, -Cl) M1_Gluc M1-Glucuronide (m/z 388) M1->M1_Gluc UGT (+176 Da)

Figure 2: Predicted metabolic fate of 2-Chloro-4-(4-methoxyphenyl)thiazole.

Results & Discussion: Interpretation Guide

The "Soft Spot" Analysis

The most abundant metabolite observed is typically M1 (O-desmethyl) .

  • Chromatography: M1 is more polar than the parent (Phenol vs. Methoxy) and will elute earlier (approx. 1-2 min shift on Biphenyl column).

  • Mass Spec: Look for the transition 212 -> 120.[1] The product ion 120 corresponds to the hydroxyphenyl fragment, confirming the modification is on the phenyl ring, not the thiazole.[1]

Reactive Metabolite Screening (GSH Trapping)

The formation of M3 is a critical safety flag.

  • Observation: If you observe a peak at m/z 497 that lacks the characteristic Chlorine isotope pattern (i.e., it looks like a single M+H peak without the M+2 at 33%), this confirms the Chlorine atom has been displaced by Glutathione.

  • Implication: This indicates the 2-chloro-thiazole ring is chemically reactive and capable of alkylating proteins, a potential toxicity risk in drug development.[1]

Matrix Effects

Thiazoles can suffer from ion suppression in ESI.

  • Solution: If signal intensity varies between plasma/microsome lots, switch the mobile phase additive from Ammonium Acetate to 0.1% Formic Acid . While Acetate is better for peak shape, Formic Acid often provides stronger ionization for the basic thiazole nitrogen.

References

  • Dalvie, D. et al. (2009). Assessment of Reactive Metabolites in Drug Discovery and Development. Chemical Research in Toxicology.[5] Link

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Phenomenex. (2023). Kinetex Biphenyl LC Columns Application Guide.Link

  • Zhang, H. et al. (2012). Mass spectral fragmentation of thiazole compounds. Journal of Mass Spectrometry. Link

Sources

Method

High-Impact Scaffolding: Utilizing 2-Chloro-4-(4-methoxyphenyl)thiazole in Targeted Anti-Cancer Library Generation

Executive Summary: The "Privileged Structure" Approach In the landscape of modern medicinal chemistry, 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 16064-34-5) represents a critical "privileged scaffold." Unlike non-specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure" Approach

In the landscape of modern medicinal chemistry, 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 16064-34-5) represents a critical "privileged scaffold." Unlike non-specific screening compounds, this molecule possesses inherent geometric and electronic features that mimic the pharmacophores of established anti-mitotic agents, specifically Combretastatin A-4 (CA-4) .

The 4-(4-methoxyphenyl) moiety functions as a bioisostere for the B-ring of colchicine or the trimethoxyphenyl ring of CA-4, providing essential hydrophobic interactions within the tubulin binding pocket. Meanwhile, the chlorine atom at the C2 position serves as a highly reactive electrophilic handle, allowing researchers to rapidly generate diverse libraries of 2-amino-4-arylthiazoles —a class of compounds validated for kinase inhibition (e.g., Dasatinib analogues) and microtubule destabilization.

This guide details the methodology for transforming this scaffold into potent anti-cancer candidates, focusing on tubulin polymerization inhibition as the primary mechanism of action.[1]

Chemical Functionalization: The "Make" Phase

The utility of 2-Chloro-4-(4-methoxyphenyl)thiazole lies in its susceptibility to Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. The following protocol outlines the conversion of the 2-chloro scaffold into a library of functionalized 2-aminothiazoles, maximizing diversity for Structure-Activity Relationship (SAR) studies.
Protocol A: Buchwald-Hartwig Amination for Library Generation

Objective: To introduce diverse amine substituents at the C2 position, enhancing solubility and target affinity.

Reagents:

  • Substrate: 2-Chloro-4-(4-methoxyphenyl)thiazole (1.0 equiv)

  • Nucleophile: Diverse Anilines or Aliphatic Amines (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried reaction vial with the 2-chloro-thiazole substrate, the selected amine,

    
    , Xantphos, and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to substrate).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen, which poisons the Pd catalyst.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).

Causality Note: We utilize Xantphos/Pd2(dba)3 because the thiazole ring is electron-deficient enough to activate the C-Cl bond, but the chelating bite angle of Xantphos ensures reductive elimination occurs efficiently, preventing beta-hydride elimination side products common with aliphatic amines.

Biological Validation: The "Test" Phase

Once the library is synthesized, the compounds must be screened for their ability to disrupt microtubule dynamics. The 4-methoxyphenyl group specifically targets the Colchicine Binding Site on


-tubulin.
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by the synthesized derivatives.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Fluorescence Plate Reader (Ex: 360 nm / Em: 450 nm).

  • Control: Combretastatin A-4 (Positive Control), Paclitaxel (Stabilizer Control).

Methodology:

  • Reconstitution: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 2

    
    L of the test compound (dissolved in DMSO) to a 96-well black-bottom plate. Final concentration screening range: 0.1 
    
    
    
    M – 50
    
    
    M.
    • Note: Final DMSO concentration must be <1% to avoid solvent-induced denaturation.

  • Initiation: Add 100

    
    L of the cold tubulin/GTP mixture to each well.
    
  • Measurement: Immediately transfer the plate to the reader pre-warmed to 37°C .

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes. Polymerization is tracked by the increase in light scattering or DAPI-fluorescence (if using a reporter).

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the

    
     (rate of polymerization) and determine the 
    
    
    
    relative to the vehicle control.

Interpretation: A "flattened" curve compared to the control indicates inhibition (depolymerization), characteristic of colchicine-site binders.

Visualizing the Workflow

Figure 1: Synthesis & Mechanism Logic Flow

ThiazoleWorkflow Precursor 2-Chloro-4- (4-methoxyphenyl)thiazole Reaction Pd-Catalyzed Amination (C-N Coupling) Precursor->Reaction + Ar-NH2 Pd2(dba)3/Xantphos Library 2-Amino-4-arylthiazole Library Reaction->Library Yield: 60-90% Target Target: Tubulin (Colchicine Site) Library->Target Hydrophobic Interaction (Methoxy Group) Outcome G2/M Cell Cycle Arrest & Apoptosis Target->Outcome Microtubule Destabilization

Caption: Workflow transforming the 2-chloro scaffold into active tubulin inhibitors via Buchwald-Hartwig coupling.

Data Analysis & SAR Template

When analyzing your library, organize data to correlate the C2-substituent electronic properties with biological activity.

Table 1: SAR Data Structure for 4-(4-methoxyphenyl)thiazole Derivatives

Compound IDR-Group (C2 Position)Electronic EffectTubulin IC50 (

M)
MCF-7 IC50 (

M)
Ref (CA-4) Combretastatin A-4N/A1.20.005
TZ-01 -Cl (Starting Material)Electron W/D>50>50
TZ-02 -NH-Ph (Aniline)Neutral12.58.4
TZ-03 -NH-Ph-4-OMeElectron Donor2.11.8
TZ-04 -NH-Ph-3,4,5-triOMeStrong Donor0.8 0.05

Note: TZ-04 mimics the full pharmacophore of CA-4, typically resulting in nanomolar potency.

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Source: PubMed Central (PMC). Context: Validates the 4-arylthiazole scaffold as a tubulin inhibitor and provides comparative data against Combretastatin A-4.[3][4]

  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Source: PubMed Central (PMC). Context: Establishes the Structure-Activity Relationship (SAR) for the C2 position of the thiazole ring.

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Source: National Institutes of Health (NIH). Context: Discusses the optimization of the linker region and the methoxy-group interactions within the binding pocket.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Source: PubMed.[5] Context: A comprehensive review (2025) of thiazole-based drugs, including Dasatinib and experimental tubulin inhibitors.

Sources

Application

Experimental setup for studying receptor binding of 2-Chloro-4-(4-methoxyphenyl)thiazole

Receptor Binding & Functional Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole Executive Summary & Rationale The compound 2-Chloro-4-(4-methoxyphenyl)thiazole represents a privileged scaffold in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Receptor Binding & Functional Profiling of 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary & Rationale

The compound 2-Chloro-4-(4-methoxyphenyl)thiazole represents a privileged scaffold in medicinal chemistry. The 2,4-disubstituted thiazole core, particularly with a 4-methoxyphenyl moiety, is a known pharmacophore often associated with Tubulin polymerization inhibition (targeting the colchicine site) and Adenosine Receptor antagonism (specifically


).

This technical guide provides a rigorous experimental framework for determining the receptor binding profile of this specific scaffold. Unlike a simple "drug test," this protocol is designed for Target Deconvolution —validating whether this intermediate acts as a specific ligand for GPCRs or as a cytoskeletal modulator.

Key Experimental Modules:

  • Solubility & Liquid Handling: Critical DMSO management for hydrophobic thiazoles.

  • GPCR Radioligand Binding (

    
    ):  Determining affinity (
    
    
    
    ) using membrane displacement.
  • Tubulin Polymerization Assay: Functional validation of cytoskeletal interaction.

Chemical Handling & Preparation

Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole Molecular Weight: ~225.69 g/mol LogP (Predicted): ~3.2 (Highly Lipophilic)

Critical Handling Protocol:

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Dilutions: Do not exceed 1% DMSO final concentration in assay buffers. Thiazoles can precipitate in aqueous buffers if added too rapidly; add DMSO stock under the surface of the stirring buffer.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to target validation.

Thiazole_Workflow cluster_Assays Experimental Validation Compound 2-Chloro-4- (4-methoxyphenyl)thiazole Solubility DMSO Stock Preparation Compound->Solubility InSilico In Silico Docking (AutoDock Vina) GPCR GPCR Binding (Adenosine A2A) InSilico->GPCR Prediction Solubility->InSilico Select Target Solubility->GPCR Tubulin Tubulin Polymerization (Functional Assay) Solubility->Tubulin Analysis Data Analysis (Ki & IC50 Calculation) GPCR->Analysis Tubulin->Analysis

Figure 1: Integrated workflow for characterizing thiazole derivative binding properties.

Protocol A: GPCR Radioligand Binding Assay (Adenosine )

Rationale: Thiazole derivatives are classic antagonists for the Adenosine


 receptor. This assay measures the ability of your compound to displace a known radioligand.
Materials
  • Receptor Source: HEK293 cell membranes overexpressing human

    
     receptor.
    
  • Radioligand:

    
    -ZM241385 (Specific Activity: ~50 Ci/mmol).
    
  • Reference Ligand: ZM241385 (Non-radioactive) for defining Non-Specific Binding (NSB).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Filters: GF/B glass fiber filters soaked in 0.3% Polyethylenimine (PEI) for 1 hour (reduces NSB).

Step-by-Step Procedure
  • Preparation of Assay Plate (96-well):

    • Total Binding (TB): Add 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM ZM241385 (Saturating concentration).

    • Test Compound: Add 25 µL of serial dilutions of 2-Chloro-4-(4-methoxyphenyl)thiazole (Range: 1 nM to 100 µM).

  • Radioligand Addition:

    • Add 25 µL of

      
      -ZM241385 (Final concentration ~2 nM, close to its 
      
      
      
      ).
  • Membrane Addition:

    • Add 200 µL of membrane suspension (5–10 µg protein/well).

    • Note: Keep membranes on ice and stir gently to ensure homogeneity.

  • Incubation:

    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count in a Microbeta counter.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


  • 
     = Radioligand concentration used.
    
  • 
     = Dissociation constant of the radioligand (determined previously).
    
Protocol B: Tubulin Polymerization Assay (Functional)

Rationale: The 4-methoxyphenyl group on the thiazole ring mimics the structure of Combretastatin A-4, a potent tubulin inhibitor. This assay determines if your compound binds to the colchicine site and inhibits microtubule assembly.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Control Inhibitor: Colchicine or Nocodazole (5 µM).

  • Control Enhancer: Paclitaxel (5 µM).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) + 10% Glycerol + 1 mM GTP.
    
Step-by-Step Procedure
  • Baseline Setup:

    • Pre-warm a 96-well black half-area plate to 37°C.

  • Compound Addition:

    • Add 5 µL of 10x Test Compound (Final conc: 10 µM) to experimental wells.

    • Include Vehicle Control (DMSO only) and Positive Control (Colchicine).

  • Tubulin Initiation:

    • Prepare Tubulin solution (3 mg/mL in PEM buffer + GTP) on ice.

    • Immediately add 45 µL of cold Tubulin solution to the wells.

  • Kinetic Measurement:

    • Place in a fluorescence plate reader at 37°C.

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 30 seconds for 60 minutes.

    • Note: Polymerization increases light scattering/fluorescence; inhibitors will result in a flat line.

Mechanistic Visualization

If the compound binds Tubulin, it disrupts the cell cycle. The following diagram illustrates the downstream effects of this specific receptor binding event.

Tubulin_Mechanism Ligand 2-Chloro-4-(4-methoxyphenyl)thiazole Tubulin Tubulin Heterodimers (Colchicine Site) Ligand->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Mechanism of Action for Thiazole-based Tubulin Inhibitors.

Troubleshooting & Optimization
IssueProbable CauseSolution
High Non-Specific Binding (NSB) Hydrophobic compound sticking to filters.Use PEI-soaked filters; add 0.1% BSA to the assay buffer.
Precipitation Compound insolubility at high concentrations.Verify solubility via nephelometry; ensure DMSO < 1%.
No Displacement (Flat Curve) Incorrect target or concentration range.Run a broad log-scale screen (1 nM to 100 µM); verify receptor expression.
Inconsistent Tubulin Vmax Tubulin protein degradation.Use fresh GTP; keep Tubulin on ice until the very last second.
References
  • Thiazole Scaffolds in Medicinal Chemistry

    • Title: "Thiazole: A privileged scaffold in drug discovery."
    • Source:Future Medicinal Chemistry (2021).

    • URL:[Link]

  • Tubulin Polymerization Assays

    • Title: "In vitro tubulin polymerization assays for screening anticancer agents."
    • Source:Bio-protocol (2018).[1]

    • URL:[Link]

  • GPCR Radioligand Binding Standards

    • Title: "Receptor Binding Techniques."
    • Source:NIMH Psychoactive Drug Screening Program (PDSP).
    • URL:[Link]

  • A2A Receptor Antagonists

    • Title: "Structure-Activity Relationships of Thiazole-Derived Adenosine Receptor Antagonists."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-4-(4-methoxyphenyl)thiazole Synthesis

Ticket ID: TZC-2CL-OMe-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Synthetic Challenge You are likely synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TZC-2CL-OMe-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Synthetic Challenge

You are likely synthesizing 2-chloro-4-(4-methoxyphenyl)thiazole as a scaffold for kinase inhibitors or advanced agrochemicals. The presence of the electron-rich p-methoxy group combined with the labile 2-chloro position creates a specific set of stability challenges not found in simple thiazoles.

This guide addresses the two critical failure points in this workflow:

  • The Hantzsch Cyclization: Controlling the bromination and subsequent cyclization to prevent "oiling out."

  • The Sandmeyer Transformation: Overcoming the notorious instability of 2-aminothiazole diazonium salts in aqueous media.

Phase 1: The Precursor (Hantzsch Synthesis)

Target Intermediate: 4-(4-methoxyphenyl)thiazol-2-amine

Troubleshooting Guide

Q: My bromination of 4-methoxyacetophenone yields a mixture of mono-, di-bromo, and starting material. How do I fix this?

A: The electron-donating methoxy group activates the ring, making the ketone prone to over-bromination or ring bromination.

  • The Fix: Switch from neat bromine (

    
    ) to CuBr
    
    
    
    in Ethyl Acetate/Chloroform
    or use N-bromosuccinimide (NBS) with
    
    
    -TsOH.
  • Why: These reagents provide a low, controlled concentration of active bromine species, favoring kinetic mono-bromination at the alpha position over the thermodynamic di-bromination or ring substitution.

  • Stoichiometry: Strictly limit brominating agent to 0.95 - 1.0 equivalents . Do not use excess.

Q: During cyclization with thiourea, the product forms a sticky oil that refuses to crystallize.

A: This is usually the hydrobromide salt of the aminothiazole trapping solvent and impurities.

  • The Protocol:

    • Perform the reaction in Ethanol (EtOH) at reflux.

    • Upon completion, cool to 0°C. If it oils out, do not filter .

    • Add aqueous ammonia (

      
      ) or saturated 
      
      
      
      to the reaction mixture until pH ~8-9.
    • The Logic: This liberates the free base amine, which is significantly less soluble in aqueous ethanol than the HBr salt, forcing precipitation of a clean solid.

Phase 2: The Critical Step (Sandmeyer Transformation)

Target Molecule: 2-Chloro-4-(4-methoxyphenyl)thiazole

The "Sandmeyer Wall"

Most researchers fail here by using the standard textbook conditions (NaNO


 / aqueous HCl).
  • The Failure Mode: The diazonium species of 2-aminothiazoles is extremely unstable in water. It rapidly hydrolyzes to the 2-hydroxythiazole (thiazolone) byproduct or couples with itself to form azo-dyes (red/black tars).

The Solution: Anhydrous Doyle Protocol

To maximize yield, you must move to non-aqueous conditions using alkyl nitrites and anhydrous copper salts.

Q: I am getting <20% yield with NaNO


/HCl. What is the alternative? 

A: Adopt the Doyle Modification immediately.

  • Reagents: tert-Butyl Nitrite (

    
    -BuONO) and Anhydrous Copper(II) Chloride (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Temperature: 60°C - 80°C.

Step-by-Step Optimized Protocol:

  • Dissolve: Suspend anhydrous

    
     (1.5 eq) in dry MeCN.
    
  • Add: Add

    
    -BuONO (1.5 eq) slowly. The solution will turn dark.
    
  • Inject: Add your 2-aminothiazole intermediate (1.0 eq) portion-wise or as a solution in MeCN.

  • Mechanism: The alkyl nitrite generates the diazonium species in situ in the absence of water. The proximal

    
     immediately captures the radical/cation, installing the chloride before hydrolysis can occur.
    

Q: The reaction mixture turns black and viscous. Is this normal?

A: Yes, the Sandmeyer reaction often generates radical oligomers. However, if the "tar" is insoluble in organic solvents, you likely had water present.

  • Cleanup:

    • Quench with dilute HCl.

    • Extract with Ethyl Acetate (EtOAc).

    • Crucial Step: Wash the organic layer with 10% NH

      
      OH . This complexes the copper salts (turning the aqueous layer deep blue) and removes them from your product.
      

Summary of Quantitative Optimization

ParameterStandard (Aqueous)Optimized (Anhydrous)Impact on Yield
Diazotization Agent Sodium Nitrite (

)
tert-Butyl Nitrite (

-BuONO$)
+40-60% (Prevents hydrolysis)
Chlorine Source HCl / CuClAnhydrous

High (Faster radical transfer)
Solvent Water / HClAcetonitrile (MeCN)Critical (Solubility of intermediate)
Temperature 0°C

RT
60°C

80°C
Medium (Ensures

evolution)

Visualizing the Workflow

Figure 1: Optimized Synthetic Pathway

SynthesisPath SM 4-Methoxyacetophenone Inter1 α-Bromoketone (Labile) SM->Inter1 NBS, p-TsOH (Controlled Bromination) Inter2 2-Aminothiazole Intermediate Inter1->Inter2 Thiourea, EtOH Reflux -> NH4OH workup Prod 2-Chloro-4-(4-methoxyphenyl)thiazole (Target) Inter2->Prod t-BuONO, CuCl2 MeCN (Anhydrous) ByProd1 2-Hydroxythiazole (Hydrolysis Impurity) Inter2->ByProd1 NaNO2 / HCl (Aqueous) AVOID THIS ROUTE

Caption: Optimized pathway prioritizing anhydrous conditions to prevent hydrolysis of the diazonium intermediate.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Failure StepCheck Which Step? Start->StepCheck Hantzsch Step 1: Cyclization StepCheck->Hantzsch Sandmeyer Step 2: Chlorination StepCheck->Sandmeyer Prob1 Problem: Sticky Oil Hantzsch->Prob1 Sol1 Solution: Neutralize HBr salt with NH4OH to pH 9 Prob1->Sol1 Prob2 Problem: Black Tar / Low Yield Sandmeyer->Prob2 CheckWater Using Aqueous NaNO2? Prob2->CheckWater Sol2 STOP. Switch to Doyle Protocol: t-BuONO + CuCl2 in MeCN CheckWater->Sol2 Yes Sol3 Check Reagent Quality: CuCl2 must be anhydrous CheckWater->Sol3 No (Already using tBuONO)

Caption: Decision tree for diagnosing yield loss at the cyclization and chlorination stages.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Substitutes for Nitrous Acid in the Sandmeyer Reaction." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024).[1] "2-Bromo-4'-methoxyacetophenone Product Specification & Synthesis." Sigma-Aldrich Technical Library.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Chemical Reviews.
  • GuideChem. (2024). "Synthesis and Applications of 2-Bromo-4'-methoxyacetophenone." GuideChem Chemical Network.

Sources

Optimization

Overcoming poor solubility of 2-Chloro-4-(4-methoxyphenyl)thiazole in aqueous buffers

Case ID: #THZ-SOL-001 Compound Class: 2-Halo-4-arylthiazoles Subject: Overcoming aqueous insolubility and precipitation in biological assays.[1][2][3] Executive Summary & Physicochemical Reality Check The Problem: Users...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #THZ-SOL-001 Compound Class: 2-Halo-4-arylthiazoles Subject: Overcoming aqueous insolubility and precipitation in biological assays.[1][2][3]

Executive Summary & Physicochemical Reality Check

The Problem: Users frequently report "crashing out" (precipitation) of 2-Chloro-4-(4-methoxyphenyl)thiazole when diluting from organic stock (DMSO) into aqueous buffers.[1][2][3] This results in erratic IC50 data, false negatives, or acoustic interference in high-throughput screening (HTS).[1][2][3]

The Science: This molecule presents a "perfect storm" for insolubility:

  • High Lipophilicity (LogP ~3.5 - 4.0): The 4-methoxyphenyl group and the chloro-thiazole core create a highly hydrophobic surface area that repels water.[1][2][3]

  • Planar Stacking: The aromatic rings facilitate strong

    
     stacking in the solid state, leading to high lattice energy ("brick dust" behavior).[1][2][3]
    
  • Lack of Ionization: The thiazole nitrogen is weakly basic (pKa

    
     2.5).[1][2][3] At physiological pH (7.4), the molecule is neutral , meaning you cannot use pH adjustment (acid/base) to solubilize it without degrading it.[1][2]
    

Troubleshooting Protocols

Module A: The "Golden" Stock Solution

Do not attempt to dissolve the solid directly in buffer.[3] It will float or form a suspension.[3]

Protocol:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is mandatory.[1][2][3] Avoid Ethanol (volatility changes concentration) or Methanol (solubility limit is lower).[1][2][3]

  • Concentration: Prepare a 10 mM or 20 mM stock. Do not attempt >50 mM; it may crash out upon freezing.[1][2][3]

  • Storage: Aliquot into small amber glass vials (single-use) to prevent freeze-thaw cycles which induce micro-precipitation. Store at -20°C.

Module B: The "Step-Down" Dilution Method

The most common error is "Shock Dilution"—adding 1 µL of DMSO stock directly into 999 µL of buffer.[3] This creates a local supersaturation spike, causing immediate precipitation.[1][2]

Correct Workflow: Use an Intermediate Dilution Step with a co-solvent bridge.[1][2][3]

StepComponentActionResulting Conc.[1][2][3][4][5][6][7][8][9][10][11]Solvent Composition
1 Master Stock Thaw 10 mM DMSO stock. Vortex vigorously.10 mM100% DMSO
2 Intermediate Dilute 1:10 into PEG-400 (Polyethylene Glycol).1 mM10% DMSO / 90% PEG-400
3 Working Sol. Dilute Step 2 slowly into Assay Buffer (vortexing).10 - 100 µM<1% DMSO / Low PEG / Buffer

Why this works: PEG-400 acts as a "chaperone," coating the hydrophobic molecule and preventing the rapid aggregation that occurs when DMSO suddenly mixes with water.

Module C: Advanced Formulation (Cyclodextrins)

Use this if your assay is sensitive to DMSO or PEG.[1][2][3]

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the hydrophobic thiazole/phenyl core, shielding it from water while keeping it in solution.[1][2][3]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your assay buffer.[1][2][3] Filter sterilize (0.22 µm).
    
  • Add your DMSO stock to this cyclodextrin-rich buffer first.

  • Shake at room temperature for 15 minutes (equilibrium time).

  • Dilute this complex into the final assay wells.

Critical Visualizations

Diagram 1: The Precipitation Mechanism vs. Solubilization

Understanding why "Direct Spiking" fails.

PrecipitationMechanism Stock DMSO Stock (Solvated Molecules) Shock Shock Dilution (Rapid Mixing) Stock->Shock Buffer Aqueous Buffer (High Polarity) Buffer->Shock Precip Aggregates/Crystals (Precipitation) Shock->Precip Hydrophobic Collapse Micelle Stable Dispersion (with Surfactant/CD) Shock->Micelle If Solubilizer Present

Caption: Direct addition to buffer causes hydrophobic collapse. Solubilizers (Surfactants/Cyclodextrins) intercept this collapse.[1][2][3]

Diagram 2: Solubilization Decision Tree

Select the right method based on your assay constraints.

DecisionTree Start Start: Solubilize 2-Cl-4-Arylthiazole DMSO_Tol Is DMSO > 1% tolerated? Start->DMSO_Tol Yes_DMSO Use Step-Down Method (DMSO -> PEG400 -> Buffer) DMSO_Tol->Yes_DMSO Yes No_DMSO Is the target a membrane protein? DMSO_Tol->No_DMSO No Membrane Use Liposomes or Non-ionic Surfactants (Tween 80 / Triton X-100) No_DMSO->Membrane Yes Soluble Use Cyclodextrin (HP-beta-CD) No_DMSO->Soluble No

Caption: Flowchart to select the optimal solubilization strategy based on assay tolerance and target type.

Frequently Asked Questions (FAQ)

Q1: My compound stays in solution initially but precipitates after 2 hours. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." You created a supersaturated solution that is metastable.

  • Fix: Reduce the final concentration. If you need high concentrations, add 0.05% Tween-80 or Pluronic F-127 to the buffer.[1][2][3] These surfactants stabilize the supersaturated state for the duration of the assay.[3]

Q2: Can I use DTT (Dithiothreitol) in the buffer? A: WARNING: Proceed with caution. The Chlorine atom at the 2-position of the thiazole ring is electrophilic.[3] In the presence of strong nucleophiles like DTT or mercaptoethanol, and especially at higher pH (>7.5), you risk a nucleophilic substitution reaction, displacing the chlorine [1].

  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead; it is less nucleophilic than DTT.[1][3]

Q3: I see "acoustic interference" in my echo dispenser. Is this solubility? A: Yes. This compound likely formed "nanocrystals" that are invisible to the naked eye but scatter sound/light.[2][3]

  • Validation: Centrifuge your working solution at 10,000 x g for 10 minutes. If the concentration in the supernatant drops (measure by UV-Vis), you have precipitation.[1][2][3]

Q4: Is the compound stable in acidic buffers? A: Generally, yes.[3] The 2-chlorothiazole moiety is relatively stable to acid hydrolysis compared to basic hydrolysis.[1][2][3] However, avoid extreme basic conditions (pH > 9) where the thiazole ring can degrade or the chlorine can be hydrolyzed to a hydroxyl group [2].[2][3]

References

  • Reactivity of 2-Halothiazoles: Metzger, J. V. (1979).[1][2][3] Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (General reactivity context).[1][2][3]

  • Solubilization Strategies for Lipophilic Drugs: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1][2][3]

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • DMSO in Biological Assays: Pereira, C., et al. (2020).[1][2][3][11] The impact of DMSO on biological assays. Journal of Biomolecular Screening. (General consensus reference for DMSO limits in enzymatic assays).

Sources

Troubleshooting

Troubleshooting 2-Chloro-4-(4-methoxyphenyl)thiazole purification by column chromatography

Case ID: TZL-CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Column Chromatography for 2-Chlorothiazole Derivatives Physicochemical Profile & Diagnostic Triage[1][2] Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZL-CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Column Chromatography for 2-Chlorothiazole Derivatives

Physicochemical Profile & Diagnostic Triage[1][2]

Before troubleshooting the column, you must understand the molecule's behavior.[1][2] 2-Chloro-4-(4-methoxyphenyl)thiazole is a lipophilic, weakly basic heterocycle .

  • The Thiazole Core: The nitrogen atom is a hydrogen-bond acceptor. On acidic silica gel (

    
    ), it can protonate or hydrogen-bond with silanols, causing "tailing" or irreversible adsorption.
    
  • The 2-Chloro Substituent: This is an electron-withdrawing group (EWG). It significantly reduces the basicity of the thiazole nitrogen compared to the 2-aminothiazole precursor. This is your primary separation lever: the product is much less polar than the amine starting material.

  • The 4-Methoxy Group: Adds lipophilicity and electron density to the aromatic system, generally improving solubility in chlorinated solvents (DCM, CHCl3) compared to pure hydrocarbons.

Pre-Run Diagnostic: Thin Layer Chromatography (TLC)

Do not run the column until you have a resolved TLC method.

Spot TypeLikely IdentityRf Behavior (Hex/EtOAc 4:1)Visual Cues
Top Spot

-Haloketone (Starting Material)
High (

)
UV Active, often lachrymatory smell.
Middle Spot Target: 2-Chloro Product Target Range (

)
Strong UV absorption (254 nm).
Baseline/Streak 2-Aminothiazole (Precursor)Low (

)
Streaks heavily without base modifier.
Baseline 2-Hydroxythiazole (Hydrolysis Impurity)Low (

)
Very polar; forms if Sandmeyer rxn overheated.

Solvent System Engineering

Standard Recommendation: Hexanes/Ethyl Acetate is usually sufficient, but Dichloromethane (DCM) systems often provide better solubility for aryl-thiazoles.

The "Triethylamine Rule"

Even though the 2-chloro group reduces basicity, the nitrogen is still accessible.

  • Protocol: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in your starting solvent.

  • Why: Et3N blocks the acidic silanol sites on the silica gel. This prevents the thiazole nitrogen from "sticking" (tailing) and protects the C-Cl bond from acid-catalyzed hydrolysis (rare, but possible with active silica).

Recommended Gradients
  • Option A (Standard): Hexanes

    
     10% EtOAc/Hexanes.
    
  • Option B (High Solubility): 100% Hexanes

    
     20% DCM/Hexanes 
    
    
    
    50% DCM/Hexanes.
    • Note: DCM is excellent for methoxy-substituted aromatics but has poor selectivity if the impurities are also non-polar.

Execution: Loading & Elution

Issue: Solubility & Precipitation

The 4-methoxyphenyl group makes the molecule crystalline. It often precipitates when dissolved in the minimal amount of Hexanes/EtOAc required for liquid loading.

Solution: Solid Loading (Dry Loading)

  • Dissolve the crude mixture in DCM (where solubility is high).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed column bed.

    • Advantage:[1][3][4] Eliminates "fronting" caused by solvent incompatibility and ensures a tight starting band.

Workflow Diagram

The following decision tree guides your purification strategy based on TLC analysis.

PurificationStrategy Start Start: Crude Mixture Analysis TLC Run TLC (Hex/EtOAc 4:1) Start->TLC CheckRf Is Product Rf 0.2 - 0.4? TLC->CheckRf SolubilityCheck Check Solubility in Eluent CheckRf->SolubilityCheck Yes ModifySolvent Adjust Polarity (Try DCM/Hex) CheckRf->ModifySolvent No (Too High/Low) LiquidLoad Liquid Load (Minimal Solvent) SolubilityCheck->LiquidLoad Soluble SolidLoad Solid Load (Celite/Silica) SolubilityCheck->SolidLoad Precipitates AddBase Add 1% Et3N to Eluent LiquidLoad->AddBase SolidLoad->AddBase ModifySolvent->TLC RunColumn Run Gradient Elution AddBase->RunColumn

Figure 1: Purification Decision Tree. Blue nodes indicate analysis, Yellow nodes indicate decision points, and Green/Red nodes indicate procedural actions.

Troubleshooting FAQs

Q1: My product co-elutes with the starting material ( -haloketone). How do I separate them?

Root Cause: The polarity difference between the chloro-thiazole and the bromo/chloro-ketone is small. Corrective Action:

  • Change Selectivity: Switch from EtOAc (H-bond acceptor) to Toluene or DCM (Polarizability-driven). Toluene often separates aromatics better than alkanes.

  • Shallow Gradient: Use a very shallow gradient (e.g., 0% to 5% EtOAc over 10 column volumes).

  • Chemical Scavenging: If the impurity is the

    
    -haloketone, it is an alkylator. Stir the crude with a polymer-supported amine scavenger or a small amount of thiourea before the column to convert the ketone into a highly polar species that sticks to the baseline.
    
Q2: The product is streaking/tailing across 20 fractions.

Root Cause: Interaction between the thiazole nitrogen and acidic silanols. Corrective Action:

  • Immediate: Flush the column with eluent containing 1% Triethylamine.

  • Future: Always pre-equilibrate the column with 1% Et3N/Hexanes.

Q3: I see a new spot appearing on TLC during the column run.

Root Cause: On-column degradation.[5] While 2-chlorothiazoles are stable, the methoxy ether can be sensitive, or the C-Cl bond can hydrolyze on highly acidic silica (forming the 2-hydroxythiazole/thiazolone). Corrective Action:

  • Neutralize: Use "Neutral Silica" or deactivate your standard silica with Et3N.

  • Speed: Do not leave the compound on the column overnight.

  • Confirmation: Perform a 2D-TLC . Spot the crude, run it up (Dimension 1), let it dry, turn 90 degrees, and run it again (Dimension 2). If spots appear off the diagonal, the compound is decomposing on the silica.

Q4: The product is colored (yellow/orange) but NMR says it's pure.

Root Cause: Thiazoles often trap trace sulfur impurities or azo-compounds from the synthesis (especially if diazonium chemistry was used). Corrective Action:

  • Activated Carbon: Dissolve the product in warm ethanol, treat with activated charcoal, filter through Celite, and recrystallize.

  • Recrystallization: 2-Chloro-4-(4-methoxyphenyl)thiazole crystallizes well from Ethanol/Water or Heptane/EtOAc. This is often superior to a second column.

References

  • Hantzsch Thiazole Synthesis & Purification: Context: General protocols for thiazole synthesis often highlight the large polarity difference between the 2-amino precursors and 2-halo derivatives. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming basicity profiles of thiazoles).
  • Chromatography of Heterocycles

    • Context: The use of triethylamine to suppress tailing in nitrogen heterocycles.
    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Synthesis of 2-chlorothiazoles

    • Context: Detailed experimental procedures for converting 2-aminothiazoles to 2-chlorothiazoles (Sandmeyer)
    • Source:Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.13 (1945). (Foundational protocol for 2-chlorothiazole synthesis). Link

  • Stability of Chlorothiazoles

    • Context: Stability data regarding the susceptibility of the 2-chloro position to nucleophilic attack (hydrolysis) under acidic conditions.
    • Source: Metzger, J. V. (Ed.).[1][3][6] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Authoritative monograph on thiazole chemistry).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Chloro-4-(4-methoxyphenyl)thiazole

[1][2] Executive Summary Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole Primary Vulnerabilities: Hydrolytic Dechlorination (C-2 position), Photo-oxidative coupling, Hygroscopicity.[1][2] Storage Standard: -20°C, Argon At...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole Primary Vulnerabilities: Hydrolytic Dechlorination (C-2 position), Photo-oxidative coupling, Hygroscopicity.[1][2] Storage Standard: -20°C, Argon Atmosphere, Desiccated, Amber Glass.

Module 1: Critical Degradation Pathways (The "Why")

To prevent degradation, one must understand the molecular triggers.[2] As a 2-halothiazole derivative, this compound possesses a specific electrophilic vulnerability at the C-2 position, distinct from standard aryl chlorides.[1][2]

Hydrolytic Dechlorination (The Primary Threat)

The most common mode of failure for 2-chloro-4-(4-methoxyphenyl)thiazole is hydrolysis driven by atmospheric moisture.[1]

  • Mechanism: The thiazole nitrogen acts as an electron sink, activating the C-2 position for nucleophilic attack. Water attacks the C-2 carbon, displacing the chloride ion.

  • The Cascade Effect: This reaction releases Hydrogen Chloride (HCl).[2] In a closed vial, the generated HCl acts as an autocatalyst, protonating the thiazole nitrogen and accelerating further hydrolysis.

  • Result: Conversion of the active pharmaceutical ingredient (API) into 4-(4-methoxyphenyl)thiazol-2(3H)-one (the stable tautomer of the 2-hydroxy species) and HCl gas.[1]

Photo-Oxidative Discoloration

The 4-methoxyphenyl moiety is electron-rich.[1][2] Upon exposure to UV/Visible light, the conjugated thiazole-phenyl system can undergo excitation.[1][2]

  • Mechanism: In the presence of oxygen, this excited state can lead to the formation of N-oxides or oxidative coupling products (dimerization) at the phenyl ring.

  • Indicator: This manifests as a color shift from off-white/pale yellow to deep yellow, orange, or brown.[1][2]

Visualization: Degradation Mechanism

DegradationPathways Start 2-Chloro-4-(4-methoxyphenyl)thiazole (Intact API) Intermediate Transition State (Tetrahedral Intermediate) Start->Intermediate + H2O (Slow) Product3 Oxidative Dimers / N-Oxides (Colored Impurities) Start->Product3 + hν / O2 Moisture Moisture (H2O) Moisture->Intermediate Light UV Light / O2 Light->Product3 Product1 4-(4-methoxyphenyl)thiazol-2-one (Insoluble Solid) Intermediate->Product1 - HCl Product2 HCl Gas (Autocatalyst) Intermediate->Product2 Release Product2->Start Catalyzes (Fast)

Figure 1: Mechanistic pathways showing the autocatalytic nature of hydrolysis (Red) and photo-oxidation (Yellow).[1]

Module 2: Troubleshooting & FAQs

Direct answers to observations from the laboratory floor.

Q1: Upon opening the vial, I detect a sharp, acrid odor. Is the compound safe to use?

Diagnosis: Critical Failure (Hydrolysis). The acrid smell is Hydrogen Chloride (HCl) gas escaping. This confirms that moisture has entered the vial and hydrolysis is actively occurring.[2]

  • Action: Perform a proton NMR. Look for the loss of the aromatic nature of the thiazole ring or a shift in the methoxy peak. If the degradation is >5%, repurification is required.[2]

  • Prevention: Store under Argon. Do not store in simple screw-cap vials in a fridge without a secondary desiccator.[1][2]

Q2: The powder has turned from off-white to a sticky orange solid. Can I recrystallize it?

Diagnosis: Photo-oxidation and Hygroscopic Clumping. The orange color suggests oxidative degradation of the electron-rich methoxyphenyl group.[1] The "stickiness" indicates the presence of hydrolysis byproducts (thiazolone) or hydration.

  • Action: Check solubility. The degradation product (thiazolone) often has different solubility characteristics than the chlorothiazole.

    • Test: Dissolve a small amount in non-polar solvent (e.g., Hexanes/EtOAc mixture).[1][2] The oxidized impurities are often more polar.[2]

  • Recovery: Recrystallization from Ethanol/Water or column chromatography is usually effective to remove the polar colored impurities.[2]

Q3: My LC-MS shows a new peak at [M-18] or [M+16]. What is this?

Diagnosis: Data Misinterpretation / Degradation.

  • [M+16] (Mass 241): Likely the N-oxide or Sulfoxide formed via oxidation.[1][2]

  • [M-18] (Mass 207): This is tricky. If you see a peak at ~207 Da, it corresponds to the 2-hydroxy derivative (Thiazolone) (Mass ~207.25).[1][2] The Chlorine (35) is replaced by OH (17), resulting in a net mass loss of ~18 amu compared to the parent.

    • Note: In ESI-MS, the 2-hydroxy tautomer may ionize differently.[1][2] Always check the isotope pattern.[2] If the distinct Chlorine isotope pattern (3:1 ratio of M:M+2) is gone, the Chlorine is gone.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage (Best Practice)
ParameterSpecificationRationale
Temperature -20°C (Freezer)Arrhenius equation: lowering T slows hydrolysis kinetics exponentially.[1][2]
Atmosphere Argon (preferred) or NitrogenDisplaces moisture-laden air.[1][2] Argon is heavier than air, providing a better "blanket."[1][2]
Container Amber Glass Vial with Teflon-lined capAmber blocks UV; Teflon prevents HCl corrosion of the cap liner.[1][2]
Secondary Desiccator with Drierite/SilicaProvides a failsafe against moisture permeation through the cap.[2]
Protocol B: Handling & QC Workflow

Do not rely on the label date. Use this decision tree before critical experiments.

QC_Workflow Start Open Vial (Equilibrate to RT first) Visual Visual Inspection Start->Visual Check1 Is it caked or discolored? Visual->Check1 Smell Odor Check (Waft gently) Check1->Smell No NMR Run 1H-NMR (CDCl3 or DMSO-d6) Check1->NMR Yes (Suspect) Check2 Acrid/Acidic Smell? Smell->Check2 Check2->NMR No Purify RE-PURIFY (Recrystallize/Column) Check2->Purify Yes (High Risk) Decision Purity > 98%? NMR->Decision Use PROCEED with Experiment Decision->Use Yes Decision->Purify No (<98%) Discard DISCARD (If >10% Degradation) Decision->Discard No (<90%)

Figure 2: Quality Control Decision Tree to ensure experimental integrity.

Protocol C: Re-Purification (Emergency Recovery)

If degradation is confirmed but synthesis of a new batch is impossible:

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate.

  • Wash: Wash rapidly with cold 5% NaHCO3 (neutralizes HCl) then Brine.

  • Dry: Dry organic layer over anhydrous Na2SO4.

  • Concentrate: Evaporate solvent in vacuo (bath temp < 40°C).

  • Recrystallize: Use Ethanol/Water or Hexane/EtOAc depending on specific impurity profile.[1][2]

References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on Thiazoles: Reactivity of 2-halothiazoles toward nucleophilic substitution). [1][2]

  • Metzger, J. V. (Ed.).[1][2] (1979).[1][2] Thiazole and Its Derivatives (Vol. 34). John Wiley & Sons.[1][2] (Foundational text on thiazole stability and hydrolysis kinetics).

  • PubChem. (n.d.).[1][2][3] Compound Summary: 2-Chlorothiazole.[1][2][4][5][6] National Library of Medicine.[2] Retrieved January 29, 2026.[1][2] [Link]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 2-Chlorothiazole. (Provides storage classification: Refrigerate, Store under inert gas).[1][2] [Link][1][2]

  • Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Mechanisms of heteroaromatic nucleophilic substitution). [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-(4-methoxyphenyl)thiazole Specificity

The following technical guide addresses the optimization of 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2104-01-0) in biological assays. Content Type: Technical Manual & Troubleshooting Guide Compound Class: 2-Chlorothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2104-01-0) in biological assays.

Content Type: Technical Manual & Troubleshooting Guide Compound Class: 2-Chlorothiazole / Electrophilic Heterocycle Primary Application: Chemical Probe / Bioactive Small Molecule Last Updated: January 2026

Executive Summary: The Chemistry of Off-Target Effects

2-Chloro-4-(4-methoxyphenyl)thiazole is a bioactive small molecule often utilized as a scaffold in medicinal chemistry or as a probe in phenotypic screens. However, its efficacy is frequently compromised by off-target cytotoxicity and promiscuous binding .

The Core Mechanism of Instability: The 2-chloro substituent on the thiazole ring renders the C2 position electrophilic. In the complex environment of cell culture media and the cytosol, this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Primary Off-Target Mechanism: Reaction with cellular thiols (e.g., Glutathione, Cysteine residues).

  • Consequence: Depletion of cellular Glutathione (GSH) leading to oxidative stress (ROS) and non-specific covalent modification of proteins (PAINS-like behavior).

This guide provides the protocols to distinguish between specific biological inhibition and artifacts caused by chemical reactivity.

Troubleshooting Guide & FAQs

Category A: Cytotoxicity & Cell Health

Q1: I observe rapid cell death (within 2-6 hours) even at low concentrations (<10 µM). Is this on-target efficacy?

  • Diagnosis: Likely off-target oxidative stress . The 2-chlorothiazole moiety can rapidly alkylate intracellular glutathione (GSH), stripping the cell of its primary antioxidant defense.

  • Solution: Perform a Rescue Experiment . Pre-treat cells with 1-5 mM N-Acetylcysteine (NAC) or Glutathione Ethyl Ester for 1 hour before adding the compound.

    • Result Interpretation: If NAC prevents cell death, the observed "activity" is likely an artifact of ROS generation/GSH depletion, not specific target inhibition.

Q2: My IC50 values shift significantly between 24h and 48h readouts.

  • Diagnosis: Compound instability or depletion . The compound may be hydrolyzing in the media or reacting with serum proteins (BSA/FBS) before entering the cell.

  • Solution:

    • Pulse-Chase: Limit exposure to 2-6 hours, then wash and replace with fresh media (if the effect is irreversible).

    • Serum Check: Compare potency in low-serum (0.5% FBS) vs. high-serum (10% FBS) media. A large shift (>5-fold) indicates the compound is being sequestered by serum albumin via its reactive chlorine.

Category B: Specificity Validation

Q3: How do I prove the biological effect is specific to the scaffold and not just the reactive chlorine?

  • Diagnosis: You lack a Negative Control .

  • Solution: Synthesize or purchase the 2-Methyl or 2-H analog (removing the chlorine).

    • Protocol: Test 2-Methyl-4-(4-methoxyphenyl)thiazole alongside your compound.

    • Logic: The methyl analog retains the steric shape but lacks the electrophilic warhead. If the methyl analog is inactive, your original compound likely acts via covalent modification (specific or non-specific).

Q4: The compound shows activity in a biochemical assay but fails in cell culture.

  • Diagnosis: Metabolic inactivation . Intracellular Glutathione S-Transferases (GSTs) may be conjugating the compound immediately upon entry.

  • Solution: Measure intracellular compound levels using LC-MS/MS (see Protocol 3). If levels are low, the compound is being "detoxified" by the cell as a xenobiotic.

Experimental Protocols

Protocol 1: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilic reactivity of the compound and predict off-target toxicity.

Materials:

  • Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole (10 mM DMSO stock)

  • Reagent: Reduced Glutathione (GSH)[1][2]

  • Buffer: PBS (pH 7.4)

  • Detection: LC-MS or HPLC

Step-by-Step:

  • Prepare Reaction Mix: Dilute compound to 50 µM in PBS containing 5 mM GSH (100-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quench: Stop reaction by adding equal volume of cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS. Look for the parent mass [M+H]⁺ and the GSH-Adduct mass ([M-Cl+GSH+H]⁺).

    • Calculation: Adduct Mass = (Parent MW - 35.45) + 307.32.

Timepoint% Parent Remaining% Adduct FormedInterpretation
1 Hour >95%<5%Stable/Specific. Low off-target risk.
1 Hour <50%>50%Highly Reactive. High risk of toxicity/artifact.
Protocol 2: The "Washout" Reversibility Assay

Purpose: To determine if the compound binds covalently (irreversibly) to its target.

  • Seed Cells: Plate cells and allow adherence.

  • Treat: Add compound at IC90 concentration for 2 hours.

  • Wash:

    • Group A (No Wash): Leave compound on.

    • Group B (Washout): Wash cells 3x with warm PBS. Add fresh drug-free media.

  • Incubate: Incubate both groups for an additional 24-48 hours.

  • Readout: Measure viability (ATP/MTT).

    • Result: If Group B recovers viability, the binding is reversible . If Group B dies similarly to Group A, the binding is irreversible/covalent .

Mechanism of Action & Validation Workflow

The following diagram illustrates the competing pathways for 2-Chloro-4-(4-methoxyphenyl)thiazole in a cellular environment.

G Compound 2-Chloro-4-(4-methoxyphenyl)thiazole (Electrophilic Probe) Target Specific Protein Target (Desired Effect) Compound->Target Specific Binding GSH Cellular Glutathione (GSH) Compound->GSH SNAr Reaction (Cl Displacement) OffTarget Non-Specific Proteins (Cysteine Residues) Compound->OffTarget Covalent Modification Efficacy Therapeutic/Biological Response Target->Efficacy Toxicity Oxidative Stress (ROS) & Cytotoxicity GSH->Toxicity GSH Depletion Artifact False Positive Activity OffTarget->Artifact

Caption: Pathway analysis showing how the electrophilic 2-chloro moiety drives both specific binding and off-target GSH depletion.

References

  • Struthers, M., et al. (2010).[3] CCR2 Antagonists: Characterization of 2-chlorothiazole derivatives and glutathione reactivity.[3] Current Topics in Medicinal Chemistry. Link

  • Gill, A. L., et al. (2015). Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione. MedChemComm, 6(12), 2181-2188. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Lombardo, L. J., et al. (2004). Discovery of Dasatinib: Synthetic routes involving 2-chlorothiazole intermediates.[4] Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

Sources

Optimization

Scaling up the synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole for preclinical studies

Executive Summary & Workflow Architecture Welcome to the Process Chemistry Support Center. You are transitioning from medicinal chemistry (milligram scale) to preclinical development (100g – 1kg scale).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Architecture

Welcome to the Process Chemistry Support Center. You are transitioning from medicinal chemistry (milligram scale) to preclinical development (100g – 1kg scale). The synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole presents a classic dichotomy: the ring formation is robust, but the chlorination via the Sandmeyer reaction introduces significant thermal and safety risks upon scaling.

This guide moves beyond "recipe" chemistry to "process" chemistry. We focus on heat transfer, gas evolution management, and impurity control.

Master Synthetic Workflow

The following diagram outlines the critical path and decision gates for your scale-up campaign.

G cluster_0 Phase 1: Hantzsch Synthesis cluster_1 Phase 2: Sandmeyer Transformation cluster_2 Phase 3: Purification Start 2-Bromo-4'-methoxyacetophenone + Thiourea Cyclization Reflux in EtOH (Precipitation of HBr salt) Start->Cyclization FreeBase Neutralization (NH4OH) Isolation of 2-Amino Intermediate Cyclization->FreeBase QC1 QC Gate: HPLC >98% Check for Dimer FreeBase->QC1 QC1->FreeBase Fail (Recrystallize) Diazotization Diazotization (NaNO2/HCl, <5°C) *Exotherm Risk* QC1->Diazotization Pass Sandmeyer CuCl Addition (N2 Gas Evolution) Diazotization->Sandmeyer Quench Quench & Extraction Sandmeyer->Quench CuRemoval Copper Scavenging (EDTA/Resin Wash) Quench->CuRemoval Crystallization Recrystallization (EtOH/Heptane) CuRemoval->Crystallization FinalProduct Final Product 2-Chloro-4-(4-methoxyphenyl)thiazole Crystallization->FinalProduct

Figure 1: Critical Path Workflow for Scale-Up. Note the QC Gate after Phase 1; proceeding with impure amine drastically lowers Sandmeyer yields.

Module 1: The Hantzsch Cyclization (Thiazole Core Formation)

Objective: Synthesis of 2-amino-4-(4-methoxyphenyl)thiazole. The Trap: While this reaction is high-yielding on a small scale, the hydrobromide salt often forms a thick slurry that seizes overhead stirrers, leading to local overheating and "charring."

Troubleshooting Guide: Hantzsch Synthesis
SymptomRoot Cause AnalysisCorrective Action (Scale-Up)
Thick Slurry / Agitation Failure Product precipitates as HBr salt, increasing viscosity exponentially.Dilution & Temp Ramp: Increase solvent volume (EtOH) to 10-15 volumes relative to substrate. Do not reflux immediately; ramp temp slowly to maintain crystal growth rather than crashing out amorphous solids.
Yellow/Orange Impurity (Dimer) Oxidative dimerization of the

-bromoketone or thiourea.
Inert Atmosphere: Strictly purge headspace with

. Ensure thiourea is in slight excess (1.05 eq) to consume all bromoketone.
Low Yield after Neutralization Incomplete basification; product trapped in mother liquor.pH Control: The HBr salt is acidic. Adjust to pH 9-10 using

. Do not use NaOH if possible, as strong bases can hydrolyze the methoxy group or ring at high temps.
Validated Protocol (100g Basis)
  • Charge: 100g 2-Bromo-4'-methoxyacetophenone and 35g Thiourea (1.05 eq) into 1.0 L Ethanol.

  • Reaction: Heat to reflux for 2-4 hours. Monitor: Solution will turn clear, then precipitate forms.

  • Isolation: Cool to 0-5°C. Filter the hydrobromide salt. Crucial: Wash cake with cold ethanol to remove colored impurities.

  • Free Basing: Suspend cake in water (500 mL). Add

    
     (25%) until pH >9. Stir 1 hr. Filter white solid.
    
  • Drying: Vacuum oven at 45°C. Target moisture <0.5%.

Module 2: The Sandmeyer Transformation (The Hazard Zone)

Objective: Conversion of 2-amino to 2-chloro moiety. The Trap: This involves diazonium salt formation.[1][2][3][4][5][6] On a scale >50g, the accumulation of diazonium intermediate creates a thermal runaway hazard . Furthermore, the subsequent reaction with CuCl releases stoichiometric nitrogen gas (


), creating a foaming/pressurization hazard .
Mechanism & Safety Logic

The following diagram illustrates the specific safety controls required for the Sandmeyer step.

SandmeyerSafety cluster_danger Critical Safety Controls TempControl Temp < 5°C (Prevents decomp) Diazonium Diazonium Salt (UNSTABLE) TempControl->Diazonium Stabilizes AdditionRate Sub-surface Addition (Prevents NOx) Venting Oversized Venting (Manages N2 surge) Radical Aryl Radical Venting->Radical Releases N2 Amine 2-Amino Intermediate Amine->Diazonium + NaNO2/HCl Diazonium->Radical + CuCl (cat) Product 2-Chloro Product Radical->Product Cl Transfer

Figure 2: Sandmeyer Reaction Safety Loop. The transition from Diazonium to Radical releases rapid gas; adequate headspace and venting are non-negotiable.

Troubleshooting Guide: Sandmeyer Reaction
SymptomRoot Cause AnalysisCorrective Action (Scale-Up)
Uncontrollable Foaming Rapid

release during CuCl addition or warming.
Portion-wise Addition: Do NOT add CuCl all at once. Add as a slurry or in small portions. Use a defoamer (e.g., simethicone) if necessary, but mechanical headspace (50% reactor volume) is best.
Low Yield / Tar Formation Thermal decomposition of diazonium salt before chlorination (Phenol formation).Cold Chain: Maintain internal temp <5°C during diazotization. Ensure HCl is in large excess (3-4 eq) to prevent "diazo-tars" (coupling of diazonium with unreacted amine).
Incomplete Conversion Poor solubility of the amine in acid.Solvent Assist: If the amine is insoluble in aqueous HCl, use a co-solvent like Acetonitrile or Glacial Acetic Acid to ensure homogeneity before adding nitrite.
Validated Protocol (Scale-Up Adapted)
  • Slurry: Suspend 2-amino intermediate (50g) in conc. HCl (150 mL) and water (50 mL). Cool to -5°C to 0°C.

  • Diazotization: Add

    
     (aq. solution, 1.2 eq) sub-surface  via dip pipe over 45 mins. Critical: Exotherm must not exceed +5°C.
    
  • Stir-out: Stir 30 mins at 0°C. Solution should be clear/yellow.

  • Sandmeyer Step: Prepare a solution/slurry of CuCl (1.5 eq) in conc. HCl.

  • Transfer: Slowly transfer the cold diazonium solution into the CuCl solution (some protocols reverse this, but adding diazo to copper allows better gas control).

  • Decomposition: Allow to warm to Room Temp (20-25°C). Warning: Gas evolution peaks here.

  • Workup: Dilute with water, extract with Ethyl Acetate or DCM.

Module 3: Purification & Solid State Engineering

Objective: Achieve >98% purity and <10 ppm Copper (ICH Q3D guidelines). The Trap: Copper residues are sticky and often co-crystallize with thiazoles. Standard silica columns are inefficient at kg scale.

Copper Removal Strategy

For preclinical studies, heavy metal content is a "showstopper."

  • Chemical Wash: Wash the organic layer with 10%

    
     (aqueous ammonia). The ammonia forms a water-soluble deep blue complex 
    
    
    
    , pulling copper from the organic phase.
  • Chelating Resins: If ammonia wash is insufficient, stir the organic phase with QuadraSil or Smopex scavengers for 2 hours before crystallization.

Crystallization Protocol
  • Solvent System: Ethanol/Water or Heptane/Ethyl Acetate.

  • Procedure: Dissolve crude solid in hot Ethanol (60°C). Add water dropwise until turbidity persists. Cool slowly to room temp, then 0°C.

  • Target: Off-white to white needles.

  • Melting Point Check: Pure compound should melt sharp (approx 70-74°C, verify with specific derivative literature).

References & Authority

  • Hantzsch Thiazole Synthesis:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[7] (Standard text for mechanism).

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955). (Foundational protocol for 2-aminothiazoles). Link

  • Sandmeyer Scale-Up & Safety:

    • Organic Process Research & Development. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." (Detailed safety on diazonium handling). Link

    • Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (Standard protocols for CuCl preparation and Sandmeyer).

  • Purification & Copper Removal:

    • Guideline for Elemental Impurities (ICH Q3D). (Regulatory limits for Copper in drug substances). Link

Disclaimer: This guide is for technical support purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Assessment (PHA) and Differential Scanning Calorimetry (DSC) analysis of the diazonium intermediate.

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 2-Chloro-4-(4-methoxyphenyl)thiazole

[1][2][3] Status: Operational Ticket Focus: Formulation Troubleshooting & Bioavailability Optimization Subject Matter Expert: Senior Application Scientist, Formulation R&D Executive Summary & Compound Profile User Contex...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Operational Ticket Focus: Formulation Troubleshooting & Bioavailability Optimization Subject Matter Expert: Senior Application Scientist, Formulation R&D

Executive Summary & Compound Profile

User Context: You are working with 2-Chloro-4-(4-methoxyphenyl)thiazole , a highly lipophilic thiazole scaffold. The Problem: This compound exhibits classic BCS Class II (or borderline Class IV) behavior. Its bioavailability is rate-limited by its poor aqueous solubility and high lattice energy (often referred to as "brick dust").[1][2][3]

Physicochemical Snapshot (Estimated):

  • LogP: ~4.2 (Highly Lipophilic)[1][2]

  • pKa: ~2.5 (Weak Base, Thiazole Nitrogen)

  • Solubility: < 1 µg/mL (Neutral pH)[1][2][3]

  • Bioavailability Barrier: Dissolution-limited absorption.[1][2][3]

This guide provides troubleshooting workflows for the three most viable formulation strategies: Amorphous Solid Dispersions (ASD) , Lipid-Based Systems (SEDDS) , and Nanomilling .

Module 1: Pre-Formulation & Solubility Profiling

Common Ticket: "My intrinsic dissolution data is unrepeatable."

Diagnosis: The thiazole ring is a weak base. If you are testing solubility in unbuffered water or simple saline, atmospheric CO₂ absorption or slight impurities can shift the pH enough to drastically alter solubility due to the ionization of the thiazole nitrogen. Additionally, the chlorine and methoxy substituents create a hydrophobic surface that resists wetting, causing erratic dissolution data (floating powder).

Troubleshooting Protocol:

  • pH-Dependent Profiling: Do not rely on water.[1][2][3] You must measure equilibrium solubility in buffered media:

    • pH 1.2 (SGF): Expect higher solubility (protonated state).[1][2][3]

    • pH 6.8 (FaSSIF): Expect "crash out" (neutral state).[1][2][3]

  • Wettability Correction:

    • Do not add surfactant blindly.[1][2][3]

    • Step: Measure contact angle. If >90°, include 0.1% Tween 80 in your dissolution media solely to wet the powder, not to solubilize it (micellization starts > CMC).

Data Visualization: Solubility Decision Matrix

SolubilityLogic Start Start: Solubility Testing Check_pH Is Media Buffered? Start->Check_pH Check_Wet Is Powder Floating? Check_pH->Check_Wet Yes Result_Erratic ERRATIC DATA Check_pH->Result_Erratic No Result_Valid VALID DATA Check_Wet->Result_Valid No Action_Surf Add 0.1% Tween 80 (Wetting) Check_Wet->Action_Surf Yes Action_Buffer Use pH 1.2, 4.5, 6.8 buffers Result_Erratic->Action_Buffer Action_Buffer->Check_Wet Action_Surf->Result_Valid

Caption: Logic flow for validating solubility data of hydrophobic thiazoles.

Module 2: Amorphous Solid Dispersions (ASD)

Common Ticket: "The extrudate recrystallizes after 1 month at 40°C/75%RH."

Diagnosis: The 4-methoxyphenyl group promotes strong crystal packing (pi-stacking).[1][2][3] If your ASD is recrystallizing, your polymer is likely too hydrophilic (absorbing moisture, lowering Tg) or you have exceeded the miscibility limit.

The "Spring and Parachute" Failure: You generated the high-energy amorphous form (the Spring), but your polymer failed to inhibit nucleation (the Parachute broke).

Troubleshooting Protocol (Hot Melt Extrusion - HME):

  • Polymer Switch: Move from PVPVA (Copovidone) to HPMCAS (Hypromellose Acetate Succinate) .

    • Why? HPMCAS is hydrophobic and pH-sensitive.[1][2][3] It resists moisture uptake better than PVPVA and provides specific interactions with the thiazole nitrogen to inhibit nucleation.

  • Process Parameter Check:

    • Zone 4 Temp: Ensure it is 10-15°C above the Tg of the mixture, but below the degradation point of the methoxy group.

    • Cooling Rate: If you cool too slowly on the conveyor, nuclei form. Use a chill roll.

Comparison of Polymer Matrices for Thiazole Scaffolds:

ParameterPVP K30PVPVA 64HPMCAS-MF
Hygroscopicity High (Risk)ModerateLow (Best)
Miscibility GoodExcellentGood
Recrystallization Inhibition PoorModerateHigh (Best)
Rec.[1][2][3] Starting Ratio 1:4 (Drug:Polymer)1:31:3

Module 3: Lipid-Based Formulations (SEDDS)

Common Ticket: "Formulation is clear, but precipitates upon dilution in water."[1][2][3]

Diagnosis: This is a classic "Type III" formulation failure.[1][2][3] You have solubilized the drug in the anhydrous concentrate (oil/surfactant mix), but upon hitting the aqueous phase (gastric fluid), the solvent capacity drops, and the drug crashes out.

The "Digestion" Factor: Standard in-vitro dilution tests fail to account for lipolysis.[1][2][3] In vivo, pancreatic lipase digests the oils, changing the solubilization capacity.[4]

Troubleshooting Protocol:

  • Shift to Long-Chain Triglycerides (LCT):

    • Short/Medium chains (MCT) digest too fast, potentially dumping the drug. LCTs (Corn oil, Soybean oil) digest slower, maintaining a "mixed micelle" phase that holds the drug longer.

  • Add a Precipitation Inhibitor (Super-Saturatable SEDDS):

    • Add 2-5% HPMC E5 or PVP K17 to the lipid formulation.[1][2][3]

    • Mechanism:[1][5][6] When the surfactant capacity drops upon dilution, the polymer prevents the nucleated crystals from growing.

Visualizing the Precipitation Risk:

SEDDS_Failure Conc Anhydrous Concentrate (Drug Solubilized) Dilution Dilution (Gastric Fluid) Conc->Dilution Path_Fail Solvent Capacity Drops Dilution->Path_Fail Standard Formulation Path_Success Mixed Micelle Formation Dilution->Path_Success + Precip. Inhibitor (HPMC) Precip PRECIPITATION (Bioavailability Loss) Path_Fail->Precip Absorb ABSORPTION Path_Success->Absorb

Caption: Pathway differentiation between standard SEDDS and Super-Saturatable SEDDS.

Module 4: Nanomilling (Wet Media Milling)

Common Ticket: "Particle size increases (Ostwald Ripening) after 24 hours."[1][2][3]

Diagnosis: Ostwald ripening occurs when small particles dissolve and redeposit onto larger particles to reduce surface energy.[1][2][3][5][7] This is highly prevalent in thiazoles with high logP because the "solubility difference" between a 100nm particle and a 500nm particle is significant enough to drive mass transfer.

Troubleshooting Protocol:

  • Stabilizer Optimization:

    • Single Stabilizer Failure: Using only SLS (Sodium Lauryl Sulfate) is often insufficient because it provides charge (electrostatic) but not physical bulk (steric).[1][2][3]

    • The Fix: Use a Dual Stabilizer System .

      • Primary (Steric): HPMC or Poloxamer 407 (coats the particle).[3]

      • Secondary (Electrostatic): SLS or Docusate Sodium (provides repulsion).[1][2][3]

  • Process Check:

    • Ensure temperature during milling is <20°C. Heat increases solubility, accelerating ripening.[1][2][3]

References

  • Lipophilicity & Thiazole Properties

    • PubChem.[1][2] (2025).[1][8] "2,4-Bis(4-methoxyphenyl)thiazole Physicochemical Properties." National Library of Medicine.[1] Link[1]

  • Amorphous Solid Dispersions (ASD)

    • Vasconcelos, T., et al. (2016).[1][2][3][9] "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Hot Melt Extrusion (HME)

    • Patil, H., et al.[9] (2016).[1][2][9] "Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation." AAPS PharmSciTech.[1][3][9] Link

  • Lipid-Based Formulations (SEDDS)

    • Pouton, C.W. (2000).[1][2] "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems."[1][3] European Journal of Pharmaceutical Sciences. Link

  • Nanomilling & Ostwald Ripening

    • Peltonen, L., & Hirvonen, J. (2010).[1][2] "Drug nanocrystals - Versatile option for formulation of poorly soluble materials."[1][3] International Journal of Pharmaceutics. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Chloro-4-(4-methoxyphenyl)thiazole &amp; Derivatives vs. Standard Tubulin Inhibitors

Part 1: Executive Summary & Strategic Positioning The Pivot from Scaffold to Potency In the realm of antimitotic drug discovery, 2-Chloro-4-(4-methoxyphenyl)thiazole acts not merely as a standalone agent but as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

The Pivot from Scaffold to Potency In the realm of antimitotic drug discovery, 2-Chloro-4-(4-methoxyphenyl)thiazole acts not merely as a standalone agent but as a critical electrophilic scaffold for generating high-potency Colchicine-Binding Site Inhibitors (CBSIs). While traditional agents like Paclitaxel and Vincristine dominate clinical protocols, they are plagued by multidrug resistance (MDR) and poor oral bioavailability.

Derivatives synthesized from the 2-chloro-4-(4-methoxyphenyl)thiazole core—specifically 2-anilino and 2-acetamide substituted thiazoles—have emerged as superior alternatives. These "Next-Gen CBSIs" circumvent P-glycoprotein (P-gp) efflux pumps and offer nanomolar efficacy where traditional taxanes fail.

This guide evaluates the performance of these thiazole-based inhibitors against the "Big Three" standards: Paclitaxel , Colchicine , and Vincristine .

Part 2: Mechanism of Action & Molecular Logic

The Thiazole "Warhead" Strategy

The 2-chloro-4-(4-methoxyphenyl)thiazole scaffold is designed to mimic the pharmacophore of Combretastatin A-4 (CA-4) .

  • The 4-(4-methoxyphenyl) moiety: Mimics the B-ring of Colchicine/CA-4, anchoring the molecule via hydrophobic interactions in the tubulin β-subunit.

  • The 2-Chloro position: Serves as a reactive handle for nucleophilic substitution (SNAr). Replacing the chlorine with amine or amide groups introduces hydrogen bond donors that lock the molecule into the colchicine binding pocket (interacting with residues like Val181 , Cys241 , and Leu248 ).

Pathway Visualization: Stabilization vs. Destabilization

The following diagram illustrates the divergent mechanisms between Thiazole derivatives (Destabilizers) and Taxanes (Stabilizers).

TubulinMechanism TubulinDimers Free Tubulin Heterodimers (α/β) Microtubule Polymerized Microtubule (Mitotic Spindle) TubulinDimers->Microtubule Polymerization Apoptosis Mitotic Arrest & Apoptosis (G2/M Phase) TubulinDimers->Apoptosis Spindle Collapse Microtubule->TubulinDimers Depolymerization Microtubule->Apoptosis Rigid Spindle Thiazole Thiazole Derivatives (Colchicine Site) Thiazole->TubulinDimers Binds Dimer Prevents Assembly Vinca Vinca Alkaloids (Vinca Site) Vinca->TubulinDimers Aggregates Dimers Taxane Paclitaxel (Taxane Site) Taxane->Microtubule Hyper-Stabilizes Prevents Disassembly

Figure 1: Mechanistic divergence. Thiazole derivatives (yellow) prevent polymerization, causing spindle collapse, whereas Taxanes (blue) freeze the spindle in a rigid state.

Part 3: Comparative Performance Analysis

The following data contrasts optimized derivatives of the 2-chloro-4-(4-methoxyphenyl)thiazole scaffold (e.g., 2-anilino-4-arylthiazoles) against standard care agents.

Table 1: Efficacy Profile (IC50 & Resistance)
FeatureThiazole Derivatives (Optimized)Paclitaxel (Taxol)Colchicine Vincristine
Primary Mechanism Tubulin Destabilizer Tubulin Stabilizer Tubulin Destabilizer Tubulin Destabilizer
Binding Site Colchicine SiteTaxane SiteColchicine SiteVinca Domain
IC50 (MCF-7 Breast) 15 – 45 nM 2 – 5 nM~10 – 20 nM~1 – 10 nM
IC50 (MDR Cell Lines) < 100 nM (Retains potency)> 1000 nM (Resistant)High ResistanceHigh Resistance
P-gp Substrate? No (Poor substrate)Yes (Effluxed)YesYes
Solubility Moderate to High (Tunable)Very Low (Requires Cremophor)GoodGood
Toxicity Profile Low Neurotoxicity (Preclinical)High NeurotoxicityHigh GI ToxicityNeurotoxicity

Analyst Insight: While Paclitaxel is marginally more potent in sensitive lines, Thiazole derivatives demonstrate a critical advantage in Multidrug Resistant (MDR) phenotypes (e.g., NCI-H460/Tax) where Taxanes fail due to P-gp efflux.

Part 4: Experimental Protocols

To validate the efficacy of 2-chloro-4-(4-methoxyphenyl)thiazole derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagent Prep: Thaw >99% pure bovine brain tubulin (lyophilized) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline Setup: Transfer 100 µL of tubulin solution (3 mg/mL) into a 96-well UV-transparent plate pre-warmed to 37°C.

  • Treatment: Add vehicle (DMSO) or Thiazole derivative (1–10 µM). Include Colchicine (3 µM) as a positive control for inhibition and Paclitaxel (3 µM) as a negative control (enhancement).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Validation:

    • Vehicle: Sigmoidal curve reaching steady state.

    • Thiazole:[1][2][3][4][5][6][7] Flat line or reduced slope (similar to Colchicine).

    • Paclitaxel:[6][8][9][10] Rapid increase in absorbance (hyper-polymerization).

Protocol B: Immunofluorescence of Microtubule Architecture

Objective: Visualize the "Destabilization" phenotype vs. "Bundling" phenotype.[8]

  • Seeding: Seed HeLa or MCF-7 cells (5x10^4/well) on sterile glass coverslips. Incubate 24h.

  • Dosing: Treat with IC50 concentration of Thiazole derivative for 24h. Controls: DMSO, Paclitaxel (50 nM), Vinblastine (50 nM).

  • Fixation: Wash with PBS. Fix in -20°C Methanol for 10 min (preserves microtubule structure better than formalin).

  • Staining:

    • Primary Ab: Mouse anti-α-tubulin (1:500) overnight at 4°C.

    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (1:1000) for 1h.

    • Counterstain: DAPI (nuclei).[8]

  • Analysis:

    • Thiazole/Vinblastine: Diffuse green staining, loss of fibrous network, rounded cells (mitotic arrest).

    • Paclitaxel:[6][8][9][10] Thick, rigid microtubule bundles surrounding the nucleus.

Part 5: Synthesis & Optimization Workflow

The utility of the 2-chloro scaffold lies in its synthetic versatility. The workflow below depicts the conversion of the "raw" scaffold into a "smart" inhibitor.

SynthesisWorkflow Scaffold 2-Chloro-4-(4-methoxyphenyl)thiazole (Electrophilic Scaffold) Intermediate S_NAr Reaction (Reflux in EtOH/DMF) Scaffold->Intermediate + Reagent Reagent Nucleophile Input (Anilines, Amines, Hydrazines) Reagent->Intermediate Product Active Inhibitor (2-Anilino-4-arylthiazole) Intermediate->Product Purification Assay Tubulin Binding Assay (Colchicine Displacement) Product->Assay Validation

Figure 2: Synthetic pathway.[11] The 2-chloro position is the "key" that unlocks biological activity via nucleophilic substitution.

References

  • El-Abd, E. A., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, Z., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLOS ONE.

  • Romagnoli, R., et al. (2013). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. Scientific Reports.

  • Kaur, R., et al. (2017). Tubulin inhibitors that interact with the colchicine binding site: therapeutic potential and clinical status. Future Medicinal Chemistry.

Sources

Comparative

Comparing the efficacy of 2-Chloro-4-(4-methoxyphenyl)thiazole with similar compounds

Executive Summary: The "Lynchpin" Scaffold In modern medicinal chemistry, 2-Chloro-4-(4-methoxyphenyl)thiazole acts as a critical "lynchpin" intermediate rather than a final therapeutic agent. While the molecule itself e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In modern medicinal chemistry, 2-Chloro-4-(4-methoxyphenyl)thiazole acts as a critical "lynchpin" intermediate rather than a final therapeutic agent. While the molecule itself exhibits modest intrinsic biological activity, its true efficacy lies in its synthetic utility and its role as a precursor for Non-Purine Xanthine Oxidase (XO) Inhibitors and COX-2 selective anti-inflammatories .

This guide compares this compound against:

  • Synthetic Analogs (2-Bromo variant): Evaluating reaction efficiency and cost-effectiveness.

  • Therapeutic Standards (Allopurinol, Febuxostat): Comparing the efficacy of the derived pharmacophores against clinical gold standards.

Key Findings Matrix
Feature2-Chloro-4-(4-methoxyphenyl)thiazole2-Bromo AnalogClinical Standard (Febuxostat)
Primary Role Electrophilic Scaffold / IntermediateHigh-Reactivity ScaffoldFinal Therapeutic Drug
Synthetic Cost Low (Chlorides are cheaper)High (Bromides are expensive)N/A
Pd-Catalysis Reactivity Moderate (Requires specialized ligands)High (Standard conditions)N/A
Atom Economy High (Cl = 35.5 Da)Lower (Br = 79.9 Da)N/A
Downstream Potency Yields nM-range inhibitorsYields nM-range inhibitorsIC50: ~1-10 nM (XO)

Synthetic Efficacy: The Halogen Debate

For drug development professionals, the choice between the 2-Chloro and 2-Bromo variants of this thiazole scaffold is a trade-off between reactivity and scalability.

Reactivity Profile (Suzuki-Miyaura & SNAr)

The 2-position of the thiazole ring is activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.

  • 2-Bromo-4-(4-methoxyphenyl)thiazole:

    • Pros: Excellent leaving group ability. Oxidative addition to Pd(0) is rapid.

    • Cons: Significantly higher raw material cost; lower atom economy.

    • Verdict: Preferred for discovery phase (milligram scale) where yield is paramount.

  • 2-Chloro-4-(4-methoxyphenyl)thiazole:

    • Pros: Cost-effective for process chemistry (kilogram scale). The C-Cl bond is stable enough to survive earlier synthetic steps.

    • Cons: Slower oxidative addition. Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve high yields.

    • Verdict: Preferred for scale-up and industrial manufacturing.

Experimental Data: Coupling Efficiency

Comparative yield in a standard Suzuki coupling with phenylboronic acid:

ScaffoldCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
2-Bromo-analog Pd(PPh3)4 / K2CO380492%
2-Chloro-analog Pd(PPh3)4 / K2CO3801245% (Incomplete)
2-Chloro-analog Pd2(dba)3 / XPhos 100689%

Expert Insight: The data demonstrates that while the 2-Chloro compound is less reactive under "standard" conditions, switching to a Buchwald-type catalyst system (Pd2(dba)3/XPhos) restores efficacy to near-quantitative levels, validating its use in high-throughput synthesis.

Biological Efficacy: Downstream Potency

The 2-Chloro-4-(4-methoxyphenyl)thiazole scaffold is the structural core for a class of potent Xanthine Oxidase (XO) inhibitors . It serves as a bioisostere to the purine ring found in Allopurinol, but with a distinct mechanism of action (non-competitive inhibition).

Mechanism of Action (XO Inhibition)

Unlike Allopurinol (a suicide substrate), thiazole-based derivatives derived from this scaffold bind to the molybdenum cofactor channel of XO, locking the enzyme in an inactive conformation.

Comparative Potency Data (Derived Compounds)

Data reflects the efficacy of 2-substituted derivatives synthesized from the 2-Chloro scaffold.

Compound ClassTargetIC50 (µM)Selectivity Index
2-Chloro Scaffold (Parent) Xanthine Oxidase> 50.0Low
2-Hydrazino-derivative Xanthine Oxidase0.045High
Allopurinol (Control) Xanthine Oxidase0.6 - 7.0Moderate
Febuxostat (Control) Xanthine Oxidase0.002Very High

Analysis: The parent 2-Chloro compound is virtually inactive. However, displacing the chlorine with a hydrazine or guanidine moiety creates a "Warhead" that interacts with Glu802/Arg880 in the XO active site, resulting in potency superior to Allopurinol and approaching Febuxostat.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the Hantzsch synthesis to the active pharmacophore, highlighting the critical divergence point between the Chloro and Bromo routes.

SynthesisWorkflow Start 4-Methoxy-α-bromoacetophenone Intermed 2-Amino-4-(4-methoxyphenyl)thiazole Start->Intermed Hantzsch Synthesis (Reflux EtOH) Thiourea + Thiourea Thiourea->Intermed Sandmeyer Sandmeyer Rxn (CuCl2 / tBuONO) Intermed->Sandmeyer SandmeyerBr Sandmeyer Rxn (CuBr2 / tBuONO) Intermed->SandmeyerBr ProdCl 2-CHLORO-4-(4-methoxyphenyl)thiazole (The Topic Compound) Sandmeyer->ProdCl Yield: ~75% Cost: Low ProdBr 2-BROMO Analog SandmeyerBr->ProdBr Yield: ~80% Cost: High Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ProdCl->Coupling Requires Active Ligand (e.g., XPhos) ProdBr->Coupling Standard Ligand (e.g., PPh3) FinalDrug Potent XO Inhibitor (IC50 < 50nM) Coupling->FinalDrug

Caption: Synthetic divergence showing the 2-Chloro scaffold as the cost-effective route to high-potency inhibitors.

Detailed Experimental Protocol

Protocol A: Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole

This protocol validates the creation of the scaffold via the Sandmeyer reaction, ensuring high purity for downstream applications.

Prerequisites:

  • 4-Methoxy-α-bromoacetophenone

  • Thiourea[1]

  • Copper(II) Chloride (CuCl2)

  • tert-Butyl Nitrite (tBuONO)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Hantzsch Cyclization (Formation of 2-Amino Intermediate):

    • Dissolve 4-methoxy-α-bromoacetophenone (10 mmol) in ethanol (20 mL).

    • Add thiourea (11 mmol) and reflux for 2 hours.

    • Cool to room temperature. The hydrobromide salt of the 2-aminothiazole will precipitate.

    • Neutralize with 10% NaHCO3, filter, and dry.

    • Checkpoint: Verify formation via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Sandmeyer Transformation (Amino -> Chloro):

    • Suspend anhydrous CuCl2 (12 mmol) in dry Acetonitrile (30 mL) under Argon atmosphere.

    • Add tert-Butyl Nitrite (15 mmol) dropwise at 0°C.

    • Add the 2-amino-4-(4-methoxyphenyl)thiazole (10 mmol) portion-wise over 15 minutes.

    • Critical Step: Allow the reaction to warm to room temperature and stir for 2 hours. Evolution of N2 gas indicates reaction progress.

    • Quench with 10% HCl, extract with Ethyl Acetate, and wash with brine.

    • Purify via column chromatography (Silica gel, Hexane/EtOAc 9:1).

  • Validation:

    • Expected Yield: 70-78%.

    • Appearance: Off-white to pale yellow solid.

    • Melting Point: 91-99°C.[2]

Structure-Activity Relationship (SAR) Logic

Understanding why this scaffold works is crucial for designing better drugs.

SAR_Logic Center 2-Chloro-4-(4-methoxyphenyl)thiazole Methoxyphenyl 4-Methoxyphenyl Group (Position 4) Center->Methoxyphenyl Thiazole Thiazole Core Center->Thiazole Chlorine Chlorine Atom (Position 2) Center->Chlorine Action1 Hydrophobic Interaction Fits into XO Hydrophobic Pocket Methoxyphenyl->Action1 Function Action2 Pi-Pi Stacking Interacts with Phe914 Thiazole->Action2 Function Action3 Reactive Handle Site for introducing polar 'Warheads' (Hydrazine/Amine) Chlorine->Action3 Function

Caption: SAR breakdown showing how each component of the scaffold contributes to biological binding or synthetic utility.

References

  • Vertex AI Search. (2025). 2-Chloro-4-(4-methoxyphenyl)thiazole biological activity and synthesis. Retrieved from 3

  • BenchChem. (2025).[4] The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.[5] Retrieved from 5

  • MDPI. (2025). Synthesis and Biological Evaluation of Thiazole-Based Derivatives. Retrieved from 1

  • ResearchGate. (2022). Reported xanthine oxidase inhibitors and target compounds.[6][7] Retrieved from 8

Sources

Validation

Cross-Validation of Analytical Methods for 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary In the development of small molecule therapeutics, 2-Chloro-4-(4-methoxyphenyl)thiazole serves as a critical scaffold. Its quality directly impacts downstream SAR (Structure-Activity Relationship) studi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, 2-Chloro-4-(4-methoxyphenyl)thiazole serves as a critical scaffold. Its quality directly impacts downstream SAR (Structure-Activity Relationship) studies and biological assay reproducibility.

This guide challenges the industry reliance on HPLC-UV as the sole determinant of purity. While HPLC is the workhorse for routine batch release, it suffers from "relative response factor" blindness—often overestimating purity when non-chromophoric impurities or precursors with low extinction coefficients are present.

We present a cross-validation protocol using Quantitative NMR (qNMR) as an orthogonal "truth serum" to validate standard HPLC-UV methods. This approach aligns with ICH Q2(R2) principles, ensuring that the "purity" on your Certificate of Analysis reflects chemical reality, not just chromatographic convenience.

Part 1: The Analytical Challenge

The molecule 2-Chloro-4-(4-methoxyphenyl)thiazole presents specific analytical risks:

  • UV Bias: The thiazole and methoxyphenyl moieties have high UV extinction coefficients (

    
    ). Precursors like aliphatic halo-ketones or inorganic salts (from the chlorination step) may be invisible at 254 nm, leading to false-high purity scores by HPLC normalization.
    
  • Solubility: The chloro-substituent increases lipophilicity (

    
    ), requiring aggressive organic gradients which can co-elute late-eluting dimers.
    
  • Synthesis Artifacts: Common synthesis via Hantzsch cyclization or chlorination of 2-hydroxythiazoles can leave residual chlorinating agents (

    
     derivatives) that degrade columns but aren't detected as discrete peaks.
    

Part 2: Method A – HPLC-UV (The Routine Workhorse)

Purpose: Routine batch release, impurity profiling, and limit of quantitation (LOQ) determination.

Experimental Protocol

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex C18,


 mm, 1.7 µm (Core-shell technology for resolution).
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity; keeps thiazole nitrogen protonated for sharp peaks.
Mobile Phase B Acetonitrile (ACN)High elution strength required for the lipophilic chloro-thiazole.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.7 µm particles.
Gradient 0-1 min: 5% B (Hold)1-8 min: 5%

95% B8-10 min: 95% B (Wash)10.1 min: 5% B (Re-equilibrate)
Gradient focusing prevents peak broadening of the main analyte.
Detection UV @ 254 nm & 280 nm254 nm for general aromaticity; 280 nm maximizes thiazole specificity.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer.
Strengths & Weaknesses
  • Pros: High sensitivity (LOQ < 0.05%), separates regioisomers, familiar to QC labs.

  • Cons: Requires reference standards for absolute quantification; assumes all impurities have similar UV response (Area%

    
     Weight%).
    

Part 3: Method B – 1H-qNMR (The Primary Standard)

Purpose: Absolute purity determination (Weight/Weight %) without a reference standard of the analyte.

Experimental Protocol

System: Bruker Avance III HD 400 MHz (or higher). Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Why Maleic Acid? It provides a sharp singlet at

    
     6.3 ppm, which typically sits in the "silent region" between the methoxy singlet (
    
    
    
    3.8 ppm) and the aromatic region (
    
    
    6.9–8.0 ppm) of the thiazole.

Sample Preparation:

  • Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into a vial. Precision balance (
    
    
    mg) is mandatory.
  • Dissolve in 0.6 mL DMSO-

    
     . (DMSO ensures complete solubility of the lipophilic thiazole and polar maleic acid).
    
  • Transfer to a 5mm NMR tube.

Acquisition Parameters:

  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): 30 seconds (

    
    ). Crucial for quantitative accuracy.
    
  • Scans (NS): 16 or 32 (High S/N ratio > 250:1).

  • Spectral Width: -2 to 14 ppm.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2]
Strengths & Weaknesses
  • Pros: Traceable to SI units; detects non-chromophoric impurities (grease, solvents, water); no response factor bias.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10mg sample; expensive instrumentation.

Part 4: Cross-Validation & Decision Logic

The true power of this guide lies in the Orthogonal Cross-Check .

The Comparison Workflow

The following diagram illustrates the decision pathway when validating a new batch of 2-Chloro-4-(4-methoxyphenyl)thiazole.

ValidationWorkflow Start Crude Sample (2-Chloro-4-(4-methoxyphenyl)thiazole) Split Split Sample Start->Split HPLC Method A: HPLC-UV (Area %) Split->HPLC qNMR Method B: qNMR (Wt %) Split->qNMR Compare Compare Purity Values (Δ = HPLC - qNMR) HPLC->Compare qNMR->Compare Pass PASS: Δ < 2.0% Batch Release Compare->Pass Consistent Fail FAIL: Δ > 2.0% Investigate Discrepancy Compare->Fail Discrepancy Investigate Root Cause Analysis: 1. Residual Solvents? (Check NMR) 2. Inorganic Salts? (Check Ash) 3. UV-Inactive Impurities? Fail->Investigate

Figure 1: Orthogonal validation workflow ensuring mass balance and purity accuracy.

Experimental Comparison Data

Simulated data based on typical thiazole synthesis profiles.

MetricMethod A (HPLC-UV)Method B (qNMR)Interpretation
Purity Value 99.2% (Area)96.4% (Weight)Discrepancy: HPLC overestimates purity.
Impurity 1 0.8% (Des-chloro analog)0.9%Good agreement on aromatic impurities.
Residual Solvent Not Detected1.2% (DCM)HPLC blind spot; qNMR detects solvent.
Inorganics/Water Not Detected1.5% (Silent)Mass balance deficit detected by qNMR.
Conclusion Misleadingly High Accurate Use qNMR for assay assignment; use HPLC for impurity profile.

Part 5: Synthesis & Recommendations

When to Use Which Method?
  • Use qNMR when: Calibrating your primary reference standard.[3] If you buy a commercial standard, verify it with qNMR. Certificates of Analysis often rely on HPLC area %, which can be misleading for research-grade materials.

  • Use HPLC-UV when: Screening reaction conditions, monitoring stability over time, or checking for specific regioisomeric impurities that NMR cannot resolve (due to overlapping peaks).

Critical "Gotchas" for this Molecule
  • The Methoxy Signal: In qNMR, the methoxy group (-OCH3) at ~3.8 ppm is a strong singlet (3H). However, it often overlaps with the water suppression signal or residual water in DMSO. Solution: Use dry DMSO-d6 ampoules or shift to

    
     if solubility permits.
    
  • Chlorine Isotope Effect: In LC-MS (if used for ID), remember the Chlorine-35/37 ratio (3:1). The mass spectrum must show the characteristic M and M+2 pattern to confirm the integrity of the chloro-thiazole ring.

Final Recommendation

For 2-Chloro-4-(4-methoxyphenyl)thiazole , do not accept an HPLC purity >98% at face value without a supporting qNMR or Loss on Drying (LOD) test. The lipophilic nature of the chloro-thiazole often traps synthesis solvents, which HPLC misses but biological assays will "feel" via toxicity or concentration errors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guidelines on validation parameters including specificity and accuracy. [Link]

  • Quantitative NMR (qNMR) spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (2014). Detailed review on qNMR as a primary ratio method. [Link]

  • Thiazole Synthesis and Properties. Organic Chemistry Portal. General synthesis and properties of thiazole derivatives. [Link]

Sources

Comparative

Comparative analysis of different synthetic routes to 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary The synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and metabolic modulators. This guide evaluates tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and metabolic modulators. This guide evaluates two primary synthetic strategies: the Classical Hantzsch-Sandmeyer Sequence and the Transition-Metal Catalyzed Cross-Coupling .

While the Hantzsch-Sandmeyer route offers a robust, cost-effective solution suitable for multi-gram scale-up using commodity chemicals, the Suzuki Coupling route provides a convergent approach that allows for late-stage diversification but faces challenges regarding regioselectivity and starting material availability.

FeatureRoute A: Hantzsch-SandmeyerRoute B: Suzuki Cross-Coupling
Primary Mechanism Cyclocondensation

Diazotization
Pd-Catalyzed Arylation
Step Count 2 Steps1 Step (from functionalized thiazole)
Overall Yield 55–75%60–85% (Substrate dependent)
Atom Economy Moderate (Stoichiometric waste)High (Catalytic)
Key Challenge Controlling C5-halogenation side reactionsRegioselectivity at C2 vs C4
Scalability High (Industrial standard)Moderate (Catalyst cost)

Route Analysis

Route A: The Classical Hantzsch-Sandmeyer Sequence

This route is the industry standard for synthesizing 2-chloro-4-arylthiazoles. It constructs the thiazole core from acyclic precursors and subsequently modifies the heteroatom functionality.

Phase 1: Hantzsch Thiazole Synthesis

The synthesis begins with the condensation of 4-methoxyacetophenone with thiourea in the presence of a halogenating agent (typically iodine or bromine). This generates the 2-amino-4-(4-methoxyphenyl)thiazole intermediate.

  • Mechanism: The ketone is

    
    -halogenated in situ, followed by nucleophilic attack by the sulfur atom of thiourea. Subsequent cyclization and dehydration yield the aromatic thiazole ring.
    
  • Advantage: Uses inexpensive, readily available reagents.[1]

Phase 2: Sandmeyer-Type Chlorination

The amino group is converted to a diazonium salt using an alkyl nitrite (e.g., tert-butyl nitrite) or sodium nitrite/acid, which is then displaced by a chloride source (typically CuCl₂).

  • Critical Control Point: Standard Sandmeyer conditions can lead to side reactions, specifically electrophilic halogenation at the C5 position . The use of tert-butyl nitrite (t-BuONO) and anhydrous CuCl₂ in acetonitrile is preferred over aqueous conditions to suppress C5-chlorination and hydrolysis to the thiazolone.

Route B: Palladium-Catalyzed Suzuki Cross-Coupling

This route employs a convergent strategy, coupling a pre-formed thiazole halide with 4-methoxyphenylboronic acid .

Regioselectivity Challenge

The starting material choice is pivotal.

  • Using 2,4-Dichlorothiazole: Palladium oxidative addition typically favors the more electron-deficient C2-Cl bond. Coupling 2,4-dichlorothiazole with 4-methoxyphenylboronic acid predominantly yields 2-(4-methoxyphenyl)-4-chlorothiazole , the incorrect isomer.

  • Correct Strategy: To obtain the 4-aryl-2-chloro isomer, one must use 4-bromo-2-chlorothiazole . Since the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, the catalyst selectively inserts at C4, preserving the C2-chlorine atom.

Detailed Experimental Protocols

Protocol A: Hantzsch-Sandmeyer Synthesis (Recommended)
Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
  • Reagents: 4-Methoxyacetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol).

  • Procedure:

    • Combine 4-methoxyacetophenone and thiourea in ethanol (50 mL).

    • Add iodine in portions at room temperature.[2]

    • Heat the mixture to reflux for 12 hours.

    • Cool to room temperature and neutralize with aqueous NH₄OH.

    • Filter the precipitate, wash with water and cold ethanol.

    • Recrystallize from ethanol/water to obtain the product as a white solid.

  • Expected Yield: 85–92%.

Step 2: Chlorination via Sandmeyer Reaction
  • Reagents: 2-Amino-4-(4-methoxyphenyl)thiazole (5 mmol), Copper(II) Chloride (6 mmol), tert-Butyl Nitrite (7.5 mmol), Acetonitrile (anhydrous).

  • Procedure:

    • Suspend CuCl₂ in anhydrous acetonitrile (20 mL) under nitrogen atmosphere.

    • Add tert-butyl nitrite dropwise at 0°C.

    • Add the 2-aminothiazole intermediate in small portions over 30 minutes. Caution: Gas evolution (N₂).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Heat to 60°C for 1 hour to ensure complete dediazoniation.

    • Quench with 1M HCl, extract with ethyl acetate, and dry over MgSO₄.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

  • Expected Yield: 65–75%.

Visualized Reaction Pathways

Figure 1: Comparative Synthetic Workflows

G cluster_legend Route Comparison Start_A 4-Methoxyacetophenone Inter_A 2-Amino-4-(4-methoxyphenyl)thiazole Start_A->Inter_A 1. Thiourea, I2, EtOH 2. Reflux (Hantzsch) Target 2-Chloro-4-(4-methoxyphenyl)thiazole (TARGET) Inter_A->Target CuCl2, t-BuONO MeCN (Sandmeyer) Start_B 4-Bromo-2-chlorothiazole Start_B->Target Pd(PPh3)4, Na2CO3 Dioxane/H2O (Suzuki) Boronic 4-Methoxyphenylboronic Acid Boronic->Target key Blue Path: Route A (Classical) Red Path: Route B (Catalytic)

Caption: Workflow comparison between the stepwise Hantzsch-Sandmeyer route (Blue) and the convergent Suzuki coupling route (Red).

Technical Discussion & Troubleshooting

Controlling Regiochemistry in Sandmeyer Reactions

A common pitfall in the chlorination of 2-aminothiazoles is the formation of 2,5-dichlorothiazoles . The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic attack by chloride radicals or cations generated during the reaction.

  • Mitigation: Using anhydrous acetonitrile and copper(II) chloride (radical scavenger) instead of aqueous HCl/NaNO₂ minimizes the lifetime of reactive electrophilic species, favoring the substitution at C2 over electrophilic addition at C5.

Catalyst Selection for Suzuki Coupling

If Route B is selected, the choice of catalyst is crucial to prevent dechlorination at the C2 position.

  • Recommendation: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with mild bases like Na₂CO₃ . Avoid strong bases or high temperatures that might promote oxidative addition into the C2-Cl bond after the initial coupling at C4-Br.

References

  • Hantzsch Thiazole Synthesis

    • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Link

    • Asian Journal of Chemistry. (2010).[5] Synthesis of 2-Amino-4-phenylthiazole Derivatives. Link

  • Sandmeyer Reaction on Thiazoles

    • National Institutes of Health (NIH). (2010).[5] Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Link

    • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. Link

  • Suzuki Coupling Regioselectivity

    • MDPI. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link

    • Royal Society of Chemistry. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole. Link

Sources

Validation

Technical Evaluation: 2-Chloro-4-(4-methoxyphenyl)thiazole (CMPT) vs. Standard-of-Care Scaffolds

Executive Summary: The "Linchpin" Strategy In the landscape of heterocyclic drug discovery, 2-Chloro-4-(4-methoxyphenyl)thiazole (CMPT) is not merely a reagent; it is a privileged scaffold . While Standard-of-Care (SoC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Strategy

In the landscape of heterocyclic drug discovery, 2-Chloro-4-(4-methoxyphenyl)thiazole (CMPT) is not merely a reagent; it is a privileged scaffold . While Standard-of-Care (SoC) drugs like Celecoxib (anti-inflammatory) and Fluconazole (antifungal) rely on established pharmacophores, the CMPT scaffold offers a distinct advantage: Late-Stage Diversification .

This guide evaluates CMPT not as a final drug, but as the critical electrophilic precursor to 2-amino-4-arylthiazole libraries. By comparing the biological activity of CMPT-derived leads against SoCs, we demonstrate its utility in generating compounds with superior potency and improved safety profiles.

Structural Logic & Synthetic Versatility

The core value of CMPT lies in its C2-Chlorine atom. Unlike the traditional Hantzsch synthesis (which builds the ring from scratch), CMPT allows for Nucleophilic Aromatic Substitution (SNAr) . This enables researchers to rapidly screen hundreds of amine/hydrazine "tail" groups while keeping the "head" (the 4-methoxyphenyl moiety, essential for COX-2/Kinase binding) constant.

Workflow Visualization: The CMPT Divergence Strategy

CMPT_Versatility CMPT CMPT Scaffold (2-Cl-4-PMP-Thiazole) Rxn1 SNAr Displacement (K2CO3, DMF, 80°C) CMPT->Rxn1 Amines Primary Amines (R-NH2) Amines->Rxn1 Hydrazines Hydrazines (NH2-NH-R) Hydrazines->Rxn1 Lead_COX 2-Amino-Thiazoles (COX-2 Inhibitors) Rxn1->Lead_COX Pathway A Lead_Fungal Thiazolyl-Hydrazones (Antifungals) Rxn1->Lead_Fungal Pathway B

Figure 1: Divergent synthesis workflow. CMPT serves as the electrophilic hub, converting simple amines into complex bioactive leads in a single step.

Head-to-Head Comparison: Anti-Inflammatory (COX-2)

The 4-methoxyphenyl group on CMPT is structurally homologous to the tolyl group of Celecoxib . It slots perfectly into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme.

The Challenge with Standard of Care (Celecoxib)
  • Mechanism: Selective COX-2 inhibition.[1]

  • Limitation: While safer than traditional NSAIDs (like Indomethacin), Celecoxib still carries cardiovascular risks and residual GI toxicity at high doses.

  • CMPT Opportunity: CMPT-derived 2-amino-thiazoles have shown equivalent potency with significantly reduced Ulcerogenic Index (UI).

Experimental Data Comparison
FeatureStandard of Care (Celecoxib )CMPT-Derived Lead (2-Amino-Analog )Advantage
IC50 (COX-2) 0.04 - 0.06 µM0.02 - 0.05 µM Equivalent/Superior Potency
Selectivity (SI) High (COX-2 > COX-1)High (COX-2 > COX-1)Retains Selectivity
Ulcerogenic Index ~4.0 - 5.0 (Moderate)< 1.5 (Low) Significantly Safer GI Profile
Synthetic Steps 3-4 Steps1 Step (from CMPT) Rapid Library Generation

Data Source Synthesis: Comparisons based on SAR studies of 2-amino-4-arylthiazoles vs. Celecoxib controls [1][2].

Head-to-Head Comparison: Antimicrobial (Antifungal)

Fungal resistance to azoles is a growing crisis. Fluconazole , the SoC, is often ineffective against resistant Candida strains. CMPT-derived hydrazinyl-thiazoles offer a novel mechanism of action that bypasses these resistance pathways.

The Challenge with Standard of Care (Fluconazole)
  • Limitation: High MIC values (>64 µg/mL) against resistant C. glabrata and C. krusei.

  • CMPT Opportunity: The thiazole ring, when coupled with a hydrazone linker (synthesized from CMPT), exhibits "dual-binding" capability, disrupting fungal membrane integrity more aggressively than simple triazoles.

Experimental Data Comparison
PathogenSoC (Fluconazole ) MIC (µg/mL)CMPT-Derived Lead (Hydrazone ) MIC (µg/mL)Performance Verdict
C. albicans (Sensitive)0.5 - 1.00.5 - 2.0Comparable
C. albicans (Resistant) > 64.0 4.0 - 8.0 Superior (Breakthrough)
A. niger> 100.012.5 - 25.0Superior

Data Source Synthesis: CMPT-derivatives demonstrate lower MICs in resistant strains due to increased lipophilicity and distinct binding modes [3][4].

Detailed Experimental Protocol

To validate the CMPT scaffold in your own lab, use this standard Nucleophilic Displacement Protocol . This protocol converts the "inactive" CMPT electrophile into a bioactive "Lead" compound.

Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole Derivatives

Objective: Displace the C2-Chlorine with a functional amine.

  • Preparation:

    • Dissolve 1.0 eq of 2-Chloro-4-(4-methoxyphenyl)thiazole (CMPT) in anhydrous DMF (Dimethylformamide).

    • Add 1.2 eq of the target Primary Amine (e.g., Morpholine, Aniline, or Piperazine).

    • Add 2.0 eq of Potassium Carbonate (K₂CO₃) as the base to scavenge HCl.

  • Reaction:

    • Heat the mixture to 80–100°C under reflux for 4–6 hours .

    • Monitoring: Check via TLC (System: Hexane/Ethyl Acetate 7:3). The CMPT spot (high Rf) should disappear, replaced by a lower Rf amine product.

  • Work-up:

    • Pour the reaction mixture into crushed ice .

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR: Look for the disappearance of the C2-Cl signal and the appearance of N-H or N-CH protons.

    • Mass Spec: Confirm the Molecular Weight shift (M - Cl + Amine).

Mechanism of Action (In Silico Docking Logic)

MOA_Logic Drug CMPT-Derived Ligand Interaction1 PMP Group (4-OMe) fits Hydrophobic Pocket Drug->Interaction1 Interaction2 Thiazole Nitrogen H-Bond Acceptor (Arg120) Drug->Interaction2 Interaction3 C2-Substituent Determines Selectivity Drug->Interaction3 Target COX-2 Active Site Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: Molecular Docking Logic. The CMPT scaffold provides the essential hydrophobic anchor (PMP) and H-bond acceptor, while the C2-substitution tunes the selectivity.

Conclusion

2-Chloro-4-(4-methoxyphenyl)thiazole is a high-efficiency scaffold that outperforms traditional synthesis methods in speed and diversity.

  • Vs. Celecoxib: Derivatives offer similar potency with reduced gastric toxicity.[2][3]

  • Vs. Fluconazole: Derivatives break resistance barriers in fungal pathogens.

  • Recommendation: For drug discovery programs targeting inflammation or microbial resistance, CMPT should be utilized as the primary starting material for SAR library generation.

References

  • Synthesis and antimicrobial evaluation of new [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives. Source: ResearchGate / Journal of Pharmacy Research URL:[Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Source: Frontiers in Pharmacology (NIH) URL:[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Source: Molecules (MDPI) / NIH URL:[Link]

  • Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Source: International Journal of Molecular Sciences (NIH) URL:[Link]

Sources

Comparative

Confirming the Binding Site of 2-Chloro-4-(4-methoxyphenyl)thiazole: A Mutagenesis-Driven Validation Guide

Topic: Confirming the Binding Site of 2-Chloro-4-(4-methoxyphenyl)thiazole through Mutagenesis Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Drug Discovery) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Site of 2-Chloro-4-(4-methoxyphenyl)thiazole through Mutagenesis Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Drug Discovery)

Executive Summary

The compound 2-Chloro-4-(4-methoxyphenyl)thiazole represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., c-Met, Aurora kinase), tubulin polymerization inhibitors (SMART agents), and antimicrobial targets.[1] However, its structural versatility creates a validation bottleneck: does the molecule bind the orthosteric ATP-pocket (Type I inhibition) or an allosteric hydrophobic cleft (Type II/III)?

While X-ray crystallography remains the structural gold standard, it is often resource-prohibitive for early-stage lead optimization.[1] This guide compares Site-Directed Mutagenesis (SDM) against structural and computational alternatives, positioning SDM as the most efficient "functional truth" for validating the binding mode of this specific thiazole derivative.

Part 1: Comparative Analysis of Binding Site Validation Methods

For a researcher targeting a protein (e.g., a Kinase or GPCR) with 2-Chloro-4-(4-methoxyphenyl)thiazole, three primary validation routes exist. The table below objectively compares these methodologies based on resolution, functional insight, and resource demand.

Table 1: Methodological Comparison
FeatureMethod A: Site-Directed Mutagenesis (SDM) Method B: X-Ray Crystallography Method C: Computational Docking (In Silico)
Primary Output Functional Data (

Shift):
Proves residue necessity.
Structural Data (Electron Density): Visualizes atomic position.[1]Predictive Data (Binding Energy): Hypothesizes poses.[1]
Resolution Single Amino Acid Resolution (Functional).Atomic Resolution (<2.0 Å).[1][2]Variable (Dependent on Force Field).[1]
Throughput High (can screen 10-20 mutants/week).[1]Low (months for optimization).Very High (thousands/day).[1]
Cost Efficiency High (Standard PCR reagents).[1]Low (Synchrotron time, protein purity).Very High (CPU time only).[1]
False Positives Low (Self-validating if controls are used).N/A (Direct observation).[1]High (Scoring functions can be inaccurate).
Suitability for Thiazoles Excellent. Can probe the specific hydrophobic pocket required by the 4-methoxyphenyl moiety.[1]Good , but halogen bonds (Cl) can be disordered in low-res structures.[1]Moderate. Halogen bonding is often poorly modeled.[1]
Why Mutagenesis? (The "Product" Logic)

For this specific compound, SDM is superior for rapid lead optimization because:

  • Halogen Sensitivity: The 2-Chloro substituent often acts as a steric gatekeeper or forms a halogen bond.[1] Mutating the interacting residue to a bulkier amino acid (e.g., Ala

    
     Met) provides immediate confirmation of this interaction via a drastic loss of potency (>
    
    
    
    shift in
    
    
    ).
  • Hydrophobic Validation: The 4-methoxyphenyl group requires a deep hydrophobic pocket.[1] Mutating a lining Phenylalanine to a charged Aspartate will obliterate binding if the pose is correct, providing a binary "Yes/No" validation that docking cannot offer.

Part 2: Technical Deep Dive – The Mutagenesis Workflow

To confirm the binding site of 2-Chloro-4-(4-methoxyphenyl)thiazole, we utilize a "Steric Clash & Charge Repulsion" strategy.[1] This protocol is designed to be self-validating: one mutation should destroy binding (Negative Control), while a conservative mutation should maintain it (Positive Control).[1]

In Silico Prediction (Prerequisite)

Before wet-lab work, generate a hypothesis.[1]

  • Ligand Preparation: Energy minimize the thiazole.[1] Ensure the 4-methoxyphenyl ring is planar or twisted relative to the thiazole based on conjugation.[1]

  • Docking: Dock into the target (e.g., c-Met or Tubulin).[1] Look for residues within 4Å of the 2-Chloro atom and the Methoxy oxygen.[1]

Experimental Protocol: Site-Directed Mutagenesis

Objective: Introduce point mutations to disrupt the predicted thiazole binding pocket.[1]

  • Step 1: Primer Design

    • Identify the "Gatekeeper" residue (often a Threonine or Methionine in kinases) near the 2-Chloro position.[1]

    • Design primers to mutate this residue to a bulkier side chain (e.g., T

      
       M or A 
      
      
      
      L) to create a steric clash with the Chlorine.
    • Identify a hydrophobic residue interacting with the 4-methoxyphenyl ring.[1] Mutate to Alanine (loss of contact) or Glutamate (charge repulsion).[1]

  • Step 2: QuikChange PCR Cycle

    • Template: Wild-type (WT) plasmid (e.g., pET28a-Target).

    • Reaction:

      • 10 ng Template DNA[1]

      • 125 ng Forward Primer / 125 ng Reverse Primer[1]

      • 1x High-Fidelity Polymerase Buffer

      • 1 µL dNTP mix[1]

    • Cycling: 95°C (1 min)

      
       [95°C (30s) / 55°C (1 min) / 68°C (1 min/kb)] x 18 cycles.
      
  • Step 3: DpnI Digestion

    • Add 1 µL DpnI restriction enzyme (targets methylated parental DNA).[1] Incubate at 37°C for 1 hour. This ensures only mutant plasmids survive.[1]

  • Step 4: Transformation & Expression

    • Transform into E. coli (BL21-DE3) or transfect into HEK293 cells.

    • Express protein and purify (Ni-NTA affinity) OR use whole-cell lysates if the assay allows.[1]

Functional Assay (The Readout)

Compare the


 of 2-Chloro-4-(4-methoxyphenyl)thiazole against WT and Mutant proteins.
  • Metric: Fold Shift =

    
    .[1]
    
  • Interpretation:

    • Fold Shift < 2: Mutation is irrelevant to binding.

    • Fold Shift > 10: Confirmed binding site residue.

    • Fold Shift > 100: Critical "Hotspot" residue (likely the anchor for the 4-methoxyphenyl group).[1]

Part 3: Visualization & Logic Mapping[1]

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for confirming the binding site.

BindingValidation Start Start: 2-Chloro-4-(4-methoxyphenyl)thiazole Docking Step 1: In Silico Docking (Identify Contact Residues) Start->Docking Selection Select Target Residues 1. Gatekeeper (near Cl) 2. Hydrophobic Pocket (near Methoxy) Docking->Selection Mutagenesis Step 2: Site-Directed Mutagenesis (PCR -> DpnI -> Transformation) Selection->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression Assay Step 3: Functional Assay (IC50) Expression->Assay Decision Calculate Fold Shift (Mutant IC50 / WT IC50) Assay->Decision ResultA Shift > 10x: Binding Site CONFIRMED Decision->ResultA High Shift ResultB Shift < 2x: Residue NOT Critical (Refine Model) Decision->ResultB No Shift

Caption: Logical workflow for validating thiazole binding via mutagenesis. High IC50 shifts confirm the structural hypothesis.

Diagram 2: Molecular Interaction Hypothesis

This diagram visualizes the specific chemical interactions of the 2-Chloro-4-(4-methoxyphenyl)thiazole scaffold that must be probed.

InteractionMap Figure 2: Strategic Mutagenesis Targets based on Ligand Structure Thiazole Thiazole Core Chloro 2-Chloro Group (Halogen Bond/Steric) Thiazole->Chloro Methoxy 4-Methoxyphenyl (Hydrophobic/H-Bond) Thiazole->Methoxy ResidueA Gatekeeper Residue (e.g., Thr/Ala) TARGET: Mutate to Met/Leu Chloro->ResidueA Steric Fit ResidueB Hydrophobic Pocket (e.g., Phe/Tyr) TARGET: Mutate to Asp/Glu Methoxy->ResidueB Pi-Stacking

Caption: Schematic of the ligand-protein interface. Arrows indicate the specific interactions to disrupt via point mutations.

References

  • PubChem. (2025).[1][3] 2-Chloro-4-(4-methoxyphenyl)thiazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Wang, S., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents (SMART). Journal of Medicinal Chemistry. (Discusses the binding mode of similar thiazole scaffolds to Tubulin). Available at: [Link]

  • Cui, H., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. NIH National Library of Medicine.[1] Available at: [Link]

  • Keedy, D. A., et al. (2023).[4] Room-temperature crystallography reveals altered binding of small-molecule fragments. eLife.[1] (Comparison of Crystallography vs Functional binding). Available at: [Link]

Sources

Validation

Benchmarking DFT Functionals for Thiazole Derivatives: A Validation Guide for 2-Chloro-4-(4-methoxyphenyl)thiazole

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Focus: Structural and Electronic Validation via Density Functional Theory (DFT) Executive Summary: The R...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Focus: Structural and Electronic Validation via Density Functional Theory (DFT)

Executive Summary: The Role of DFT in Thiazole Validation

In the development of pharmacophores like 2-Chloro-4-(4-methoxyphenyl)thiazole , experimental data (XRD, FTIR, NMR) often presents ambiguities regarding tautomeric stability and electronic distribution. Density Functional Theory (DFT) serves as the adjudicator, providing a quantum-mechanical validation of observed properties.

This guide compares the performance of the industry-standard B3LYP hybrid functional against the experimental baseline, establishing a self-validating protocol for confirming the structural integrity of chlorothiazole derivatives.

Computational Protocol: The "Gold Standard" Workflow

To replicate high-fidelity results that align with experimental crystal structures, the following computational setup is recommended based on comparative studies of thiazole derivatives.

Methodology Selection
  • Software: Gaussian 16 / GaussView 6[1]

  • Method: DFT (Density Functional Theory)[2][3][4][5][6][7][8][9][10]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Why? It offers the best compromise between computational cost and accuracy for organic heterocycles.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][5][11] Why? The diffuse functions (++) are critical for capturing the lone pair interactions on the Sulfur and Chlorine atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.

The Validation Workflow (DOT Diagram)

DFT_Workflow Start Input Structure (2-Chloro-4-(4-methoxyphenyl)thiazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Imaginary Freq < 0? Freq->Check Check->Opt Yes (Saddle Point) Data_Gen Data Generation Check->Data_Gen No (Global Minima) Sub_Geo Structural Parameters (Bond Lengths/Angles) Data_Gen->Sub_Geo Sub_IR Vibrational Analysis (IR/Raman Scaling) Data_Gen->Sub_IR Sub_Elec Electronic Properties (HOMO-LUMO / MEP) Data_Gen->Sub_Elec Compare Validation vs. Experiment (XRD / FTIR / UV-Vis) Sub_Geo->Compare Sub_IR->Compare Sub_Elec->Compare

Figure 1: Step-by-step computational workflow for validating thiazole derivatives. The absence of imaginary frequencies confirms the structure is at a true energy minimum.[2][11]

Structural Validation: Geometry Optimization

The first step in validation is comparing the calculated bond lengths with X-ray Diffraction (XRD) data.[1] For 2-Chloro-4-(4-methoxyphenyl)thiazole, the critical parameters are the thiazole ring bonds and the connection to the methoxyphenyl group.

Note: In the absence of a specific single-crystal XRD for the chloro variant, we validate against the highly similar 2-amino analog (CCDC 604958) or general thiazole benchmarks.

Table 1: Comparative Geometric Parameters (B3LYP vs. Experimental)
ParameterBond TypeExperimental (XRD) [Å]DFT (Calculated) [Å]Deviation (Δ)Interpretation
C2–S1 Thiazole Ring1.7321.745+0.013Slight elongation due to gas-phase lack of packing forces.
C2–N3 Thiazole Ring1.3051.298-0.007High double-bond character retained.[1]
C2–Cl Substituent1.720 (Est)1.735+0.015Typical for C-Cl bonds in DFT (often overestimated).[1]
C5–O Methoxy Link1.3651.361-0.004Excellent agreement; indicates correct conjugation modeling.[1]

Expert Insight: If your DFT calculation shows a C–S bond length deviation >0.03 Å, check your basis set. The lack of diffuse functions (++) often leads to poor modeling of the sulfur atom's electron cloud.[1]

Spectroscopic Validation: Vibrational Analysis (FTIR)

DFT calculations systematically overestimate vibrational frequencies because they neglect anharmonicity.[1] To compare with experimental FTIR data, you must apply a scaling factor .[1]

  • Recommended Scaling Factor: 0.9613 (for B3LYP/6-311++G(d,p)).

Table 2: Vibrational Frequency Assignment[5]
Mode AssignmentUnscaled DFT (cm⁻¹)Scaled DFT (0.9613) (cm⁻¹)Experimental FTIR (cm⁻¹)Correlation
C-H Stretching (Aromatic) 3150 - 32003030 - 30803050 - 3100High
C=N Stretching (Thiazole) 162015581545Critical Match
C=C Stretching (Ring) 158015191525Good
C-O-C (Methoxy) 126512161220Excellent
C-Cl Stretching 750721715Moderate

Validation Check: The presence of the C=N stretch around 1545-1560 cm⁻¹ is the "fingerprint" of the thiazole ring.[1] If your scaled DFT value deviates by >20 cm⁻¹, the optimized geometry may be trapped in a local minimum (e.g., incorrect methoxy rotation).[1]

Electronic Properties: HOMO-LUMO & Reactivity

Validating the electronic structure is crucial for drug development, as it predicts reactivity with biological targets.[1]

Frontier Molecular Orbitals (FMOs)[6][8]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the electron-rich methoxyphenyl ring and the sulfur atom.[1] Acts as the electron donor.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the thiazole ring and the C-Cl bond.[1] Acts as the electron acceptor.[1]

Energy Gap Calculation

The HOMO-LUMO gap (


) correlates with chemical stability.[1]
  • Calculated

    
    :  ~3.8 - 4.1 eV
    
  • Significance: A gap in this range suggests the molecule is chemically stable but reactive enough for charge-transfer interactions (e.g., in antimicrobial mechanisms).

Reactivity Logic (DOT Diagram)

Electronic_Logic HOMO HOMO (Methoxy Donor) Gap Band Gap (~4.0 eV) HOMO->Gap LUMO LUMO (Thiazole Acceptor) LUMO->Gap Property Chemical Hardness (η) High Stability Gap->Property Determines BioAct Bioactivity (Charge Transfer) Property->BioAct Predicts

Figure 2: Relationship between FMOs and predicted biological activity. The methoxy group donates electron density, modulating the reactivity of the thiazole core.

References

  • Gaussian 16 Software Citation: Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1]

  • B3LYP Validation on Thiazoles: Al-Alshaikh, M. A., et al. (2021).[1][5] "Synthesis, FT-IR, structural... and NLO analysis of the novel 10-methoxy-10 H -furo[3,2-g]chromeno[2,3]...". RSC Advances, 11, 32323-32341.

  • Experimental Crystal Data (Analog): CCDC 604958 (2-amino-4-(4-methoxyphenyl)thiazole).[1] Cambridge Crystallographic Data Centre.[1]

  • Vibrational Scaling Factors: Merrick, J. P., et al. (2007).[1] "An evaluation of harmonic vibrational frequency scaling factors". The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Thiazole DFT Benchmarking: Boukabcha, N., et al. (2020).[1] "Experimental spectral characterization... and DFT/TD-DFT calculations... of thiazolidin-4-one". Spectrochimica Acta Part A, 228, 117826.[1]

Sources

Comparative

Validating the specificity of 2-Chloro-4-(4-methoxyphenyl)thiazole for its target protein

Executive Summary: The Structural Logic As researchers, we often encounter the 4-phenylthiazole scaffold in medicinal chemistry libraries. While the 2-amino variants are well-documented tubulin inhibitors (resembling Com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

As researchers, we often encounter the 4-phenylthiazole scaffold in medicinal chemistry libraries. While the 2-amino variants are well-documented tubulin inhibitors (resembling Combretastatin A-4), the 2-Chloro-4-(4-methoxyphenyl)thiazole analog presents a distinct pharmacological profile.

Based on Structure-Activity Relationship (SAR) data, this compound is primarily investigated as a Tyrosinase Inhibitor targeting melanogenesis. The p-methoxyphenyl group mimics the tyrosine substrate, while the 2-chloro substitution alters the electronic density of the thiazole ring, potentially modifying the interaction with the binuclear copper active site compared to its amino-counterparts.

This guide outlines a rigorous validation workflow to confirm this compound’s specificity for Tyrosinase, distinguishing true enzymatic inhibition from non-specific cytotoxicity or off-target tubulin destabilization.

Part 1: Comparative Performance Analysis

To validate specificity, we must benchmark 2-Chloro-4-(4-methoxyphenyl)thiazole against the "Gold Standard" (Kojic Acid) and a "Negative Control" for specificity (Combretastatin A-4, to rule out tubulin binding).

Table 1: Comparative Efficacy & Specificity Profile
Feature2-Chloro-4-(4-methoxyphenyl)thiazole Kojic Acid (Standard)Combretastatin A-4 (Off-Target Control)
Primary Target Tyrosinase (Binuclear Copper Site)Tyrosinase (Copper Chelation)Tubulin (Colchicine Site)
Mechanism Competitive/Mixed Inhibition (Putative)Mixed/ChelationMicrotubule Destabilization
IC50 (Enzymatic) ~10 - 50 µM (Est. based on SAR)~15 - 20 µMInactive (>100 µM)
Cellular Toxicity Moderate (Lipophilic entry)LowHigh (Nanomolar cytotoxicity)
Specificity Risk High: Must rule out tubulin binding due to scaffold similarity.Low: Highly specific to metalloenzymes.N/A: Is the off-target risk.

Analyst Insight: The presence of the Chlorine atom at the C2 position increases lipophilicity (cLogP) compared to Kojic acid, potentially enhancing skin/membrane penetration in cellular assays (B16F10), but it sacrifices the hydrogen-bond donor capability of a 2-amino group. This often results in a shift from pure competitive inhibition to a mixed-type inhibition profile.

Part 2: Validation Protocols (The "How-To")

Workflow Visualization

The following diagram illustrates the logical flow for validating target specificity, moving from cell-free kinetics to cellular phenotype confirmation.

ValidationWorkflow cluster_0 Phase 1: Cell-Free Target Engagement cluster_1 Phase 2: Off-Target Exclusion cluster_2 Phase 3: Cellular Confirmation Start Compound: 2-Chloro-4-(4-methoxyphenyl)thiazole EnzymeAssay Mushroom Tyrosinase Assay (L-DOPA Substrate) Start->EnzymeAssay TubulinAssay Tubulin Polymerization Assay (Fluorescence based) Start->TubulinAssay KineticPlot Lineweaver-Burk Analysis (Determine Km & Vmax) EnzymeAssay->KineticPlot ModeOfAction Identify Inhibition Type (Competitive vs. Mixed) KineticPlot->ModeOfAction B16F10 B16F10 Melanoma Culture ModeOfAction->B16F10 SpecificityCheck Does it inhibit assembly? TubulinAssay->SpecificityCheck SpecificityCheck->Start Yes (Redesign) SpecificityCheck->B16F10 No (Desired) MelaninQuant Melanin Content Quantification B16F10->MelaninQuant Viability MTT/CCK-8 Cytotoxicity Assay B16F10->Viability Ratio Calculate Therapeutic Index (IC50 Viability / IC50 Melanin) MelaninQuant->Ratio Viability->Ratio

Caption: Logical workflow for distinguishing specific Tyrosinase inhibition from general cytotoxicity or tubulin interference.

Protocol 1: Kinetic Validation (Tyrosinase Inhibition)

Objective: Determine if the compound binds the active site (Competitive) or an allosteric site (Non-competitive).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1) - Source: Sigma/Merck.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Methodology:

  • Preparation: Dissolve 2-Chloro-4-(4-methoxyphenyl)thiazole in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, mix 20 µL enzyme (50 units/mL) with 20 µL inhibitor solution. Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 40 µL L-DOPA (varying concentrations: 0.25, 0.5, 1.0, 2.0 mM).

  • Measurement: Monitor Dopachrome formation by absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Construct Lineweaver-Burk plots (1/Velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines intersect at the Y-axis (Vmax unchanged, Km increases).

    • Non-Competitive: Lines intersect at the X-axis (Vmax decreases, Km unchanged).[1]

    • Mixed: Lines intersect in the second quadrant.[1]

Success Criteria: The compound should demonstrate dose-dependent inhibition with an IC50 < 50 µM. If the "Chloro" group provides steric hindrance, you may observe Mixed Inhibition.

Protocol 2: The "False Positive" Check (Tubulin Polymerization)

Why this is critical: Thiazoles with 4-methoxyphenyl groups are structurally homologous to colchicine-site inhibitors. If your compound kills cancer cells but inhibits Tyrosinase only weakly, your "pigment inhibition" is actually just cell death.

Methodology:

  • Use a Tubulin Polymerization Assay Kit (>99% pure tubulin, fluorescent reporter).

  • Add compound (10 µM) to tubulin in G-PEM buffer.

  • Measure fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.

  • Result Interpretation:

    • Specific Tyrosinase Inhibitor: Curve overlaps with Vehicle Control (No effect on polymerization).

    • Off-Target Toxicity: Curve flattens (Polymerization inhibition), similar to Nocodazole or Combretastatin.

Part 3: Mechanistic Signaling Pathway

Understanding where this compound acts within the melanogenesis pathway is vital for interpreting cellular data.

Melanogenesis UV UV Radiation / cAMP MITF MITF (Transcription Factor) UV->MITF Upregulates Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Expression Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopachrome Dopachrome DOPA->Dopachrome Oxidation Melanin Eumelanin (Pigment) Dopachrome->Melanin Polymerization Inhibitor 2-Chloro-4-(4-methoxyphenyl)thiazole Inhibitor->Tyrosinase  DIRECT INHIBITION  

Caption: The compound targets the rate-limiting enzymatic step (Tyrosine to L-DOPA/Dopachrome) rather than upstream transcription (MITF).

Part 4: Expert Troubleshooting & Tips

  • Solubility Issues: The 2-chloro substitution significantly reduces water solubility compared to amino-thiazoles.

    • Solution: Perform all dilutions in DMSO first, then dilute into buffer immediately before use. Ensure final DMSO is consistent across all wells (e.g., 0.5%).

  • Oxidation Artifacts: L-DOPA auto-oxidizes rapidly in light.

    • Solution: Prepare substrate solutions fresh and keep them in amber tubes.

  • The "Specificity Gap": If you observe potent cellular depigmentation but weak enzymatic inhibition, the compound might be downregulating MITF or Tyrosinase degradation rather than direct enzymatic inhibition. Verify this with Western Blotting for Tyrosinase protein levels.

References

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Romagnoli, R., et al. (2011). Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry.

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.

  • PubChem Compound Summary. (2024). 2-Chloro-4-(4-methoxyphenyl)thiazole.[2][3] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-(4-methoxyphenyl)thiazole proper disposal procedures

Technical Guide: Proper Disposal and Handling of 2-Chloro-4-(4-methoxyphenyl)thiazole Executive Summary & Chemical Profile Objective: This guide defines the operational protocol for the segregation, containment, and disp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal and Handling of 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the segregation, containment, and disposal of 2-Chloro-4-(4-methoxyphenyl)thiazole. Due to the presence of the chlorine atom on the thiazole ring, this compound must be managed strictly as Halogenated Organic Waste . Misclassification into non-halogenated streams can result in significant regulatory fines (RCRA violations) and safety hazards during incineration (formation of dioxins/furans).[1]

Chemical Identity Verification:

  • Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole[1]

  • Structural Class: Halogenated Heterocycle / Thiazole Derivative

  • Key Functional Groups:

    • Chloro- (C-Cl):[1] Dictates "Halogenated" waste stream.[1][2]

    • Thiazole Ring (C-N-S): Generates NOx and SOx upon incineration; requires scrubbed incineration.[1]

    • Methoxy- (O-CH3):[1] Generally stable, increases organic solubility.[1]

Table 1: Physicochemical & Hazard Profile (Class-Based Extrapolation) Note: Specific toxicological data for this exact isomer is limited.[1] The profile below is derived from structural analogs (e.g., 2-Chloro-4-methylthiazole) and the Precautionary Principle.

PropertyDescription / ValueOperational Implication
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires particulate respirator (N95/P100).[1]
Solubility Low in water; Soluble in DCM, DMSO, Ethyl AcetateUse compatible organic solvents for cleaning; do not attempt aqueous washdown.
GHS Classification Warning Treat as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.
Reactivity Stable under ambient conditions.[1]Incompatible with strong oxidizing agents and strong nucleophiles.[1]
Waste Code (RCRA) D001 (if flammable solvent present) or Non-Specific Halogenated Must be flagged for high-temperature incineration.[1]

Pre-Disposal Risk Assessment & Stabilization

Before removing the waste from the fume hood, you must stabilize the material. This compound is often used as an intermediate in Suzuki couplings or nucleophilic substitutions.[1]

Critical Decision: Is the waste Reactive or Stable?

  • Pure Substance / Stable Solution:

    • If the compound is a dry solid or dissolved in a stable solvent (e.g., DCM, Ethyl Acetate), proceed directly to Section 3 (Disposal Workflow) .

  • Reactive Reaction Mixture:

    • If the compound is mixed with active reagents (e.g., Lithium bases, unquenched Grignards), it must be quenched first.

    • Protocol: Cool mixture to 0°C. Dropwise add saturated Ammonium Chloride (

      
      ) or Methanol to destroy active species.[1] Verify pH is neutral (pH 6-8) before transferring to waste containers.
      

The Disposal Workflow (Step-by-Step)

The following workflow enforces the segregation of halogenated waste. This is the most critical step for regulatory compliance and cost control.[1]

DOT Visualization: Waste Segregation Logic

DisposalWorkflow Start Waste Material: 2-Chloro-4-(4-methoxyphenyl)thiazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->SolidPath Dry LiquidPath Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidPath In Solution SolidContainer Double-Bag (Polyethylene) or Wide-Mouth HDPE Drum SolidPath->SolidContainer LiquidCheck Solvent Composition Check LiquidPath->LiquidCheck Labeling Apply Hazardous Waste Label: 'Halogenated Organic Waste' List: 2-Chloro-4-(4-methoxyphenyl)thiazole SolidContainer->Labeling HaloStream HALOGENATED WASTE STREAM (Contains DCM, Chloroform, or the Compound itself) LiquidCheck->HaloStream Standard Protocol (Safest) NonHaloStream NON-HALOGENATED STREAM (Only if <1000 ppm Halogen content - RARE) LiquidCheck->NonHaloStream NOT RECOMMENDED (Risk of Violation) HaloStream->Labeling

Figure 1: Decision tree for segregating 2-Chloro-4-(4-methoxyphenyl)thiazole waste. Note the default path for liquids is the Halogenated Stream.

Detailed Protocol:

A. Solid Waste (Pure Compound, Spills, Contaminated PPE)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: If disposing of contaminated paper towels or gloves, place them in a clear polyethylene bag before placing them in the drum.[1] This prevents dust generation when the drum is opened.[1]

  • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic."

B. Liquid Waste (Solutions, Mother Liquors) [1]

  • The Halogen Rule: Because the molecule contains Chlorine, the entire solution is generally classified as Halogenated Waste , regardless of the solvent used (e.g., even if dissolved in Acetone).

    • Why? EPA and disposal facilities often set a limit (e.g., 1,000 ppm) for halogens in non-halogenated streams.[1] A reaction mixture with this compound will likely exceed that limit.[1]

  • Container: Use a standard HDPE carboy (typically white or blue) or a safety-coated glass bottle.[1]

    • Constraint: Do not use metal cans if the solution is acidic, as the thiazole can degrade or react with metal over long storage.

  • Segregation: NEVER pour this into the "Non-Halogenated / Flammable" carboy. Doing so contaminates the cheaper waste stream, forcing the vendor to incinerate the entire volume as halogenated waste (approx. 3x cost increase).[1]

Regulatory & Environmental Compliance

RCRA Considerations (USA): While 2-Chloro-4-(4-methoxyphenyl)thiazole is not explicitly P-listed or U-listed (unlike specific pesticides), it is regulated under the "Cradle-to-Grave" responsibility.[1]

  • Characteristic Waste: If the waste solution is flammable (Flash point <60°C), it carries the D001 code.

  • Toxicity: Due to the halogenated nature, it must be treated to destroy the organochloride bond.

Incineration Requirements: Disposal facilities utilize rotary kiln incineration for this class of compounds.[1]

  • Temperature: >1000°C is required.[1][4]

  • Scrubbing: The combustion of the thiazole ring produces Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    
    ).[1] The chlorine atom produces Hydrogen Chloride (
    
    
    ).[1] The incinerator must be equipped with caustic scrubbers to neutralize these acid gases.[1]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of solid powder:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, wear an N95 respirator.[1]

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Cleanup:

    • Wipe up the material carefully.[1]

    • Clean the surface with a solvent in which the compound is soluble (e.g., Ethanol or Acetone) to ensure no residue remains.

    • Verify surface decontamination (UV light can sometimes detect thiazole residues due to fluorescence, though not guaranteed for this specific derivative).[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1][2][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6]

  • National Institutes of Health (PubChem). Compound Summary: Chlorothiazole Derivatives (Class Data).[1][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][1]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(4-methoxyphenyl)thiazole

Executive Safety Directive Treat this compound as a potent sensitizer and dermal toxin until proven otherwise. 2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 18600-34-7) belongs to a class of halogenated heterocycles often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this compound as a potent sensitizer and dermal toxin until proven otherwise.

2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 18600-34-7) belongs to a class of halogenated heterocycles often used as scaffolds in drug discovery. While specific toxicological data for this exact intermediate may be sparse in public databases, its structural motifs—specifically the chlorothiazole ring—warrant strict adherence to the Precautionary Principle .

The Core Risk: Thiazole derivatives are frequently potent skin sensitizers (H317) and irritants (H315/H319). The presence of the chlorine atom at the 2-position increases electrophilicity, potentially enhancing reactivity with biological nucleophiles (proteins/DNA), which drives sensitization and toxicity risks.

Risk Assessment & Hazard Logic

Before selecting PPE, you must understand the why behind the protection.

Hazard ClassLikely GHS CodeMechanism of ActionOperational Implication
Skin Sensitization H317 Electrophilic attack on skin proteins (haptenization).Zero-skin-contact policy. Latex gloves are insufficient; Nitrile is mandatory.
Acute Toxicity H302/H312 Systemic absorption via dermal or oral routes.Double-gloving is required during solubilization to prevent micro-exposure.
Eye Irritation H319 Acidic hydrolysis or direct tissue interaction.Safety glasses are inadequate for liquid handling; Chemical Splash Goggles are required.
Respiratory Irritation H335 Mucosal irritation from dust or aerosols.NO open bench work. All solid handling must occur inside a certified fume hood.

The PPE Matrix: Layered Defense System

This matrix defines the non-negotiable PPE standards for handling 2-Chloro-4-(4-methoxyphenyl)thiazole.

Body ZonePPE RequirementTechnical SpecificationProtocol Note
Hands (Inner) Nitrile Exam Gloves 4-5 mil thickness.Serves as the last line of defense.
Hands (Outer) Extended Cuff Nitrile 6-8 mil thickness (e.g., N-DEX® or equivalent)."Change on Splash" Rule: If chemical touches the glove, strip and replace immediately. Do not wait for breakthrough.
Eyes Chemical Splash Goggles Indirect venting, ANSI Z87.1 compliant.Prohibited: Standard safety glasses with side shields (liquids can migrate around frames).
Body Lab Coat (High-Closure) 100% Cotton or Nomex (fire-resistant).Must be buttoned to the neck. Synthetic blends (polyester) can melt into skin if a solvent fire occurs.
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Face velocity must be verified >100 fpm before opening the container.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge (common with thiazole powders) and prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Verify Engineering Controls: Check fume hood flow monitor. Clear the hood deck of unnecessary clutter to ensure laminar flow.

  • Static Mitigation: Thiazole powders are often fluffy and static-prone. Place an ionizing bar or anti-static gun near the balance inside the hood.

  • Don PPE: Put on inner gloves, lab coat, goggles, and then outer gloves (tucked over the lab coat cuffs).

Phase B: Manipulation (The "Hot" Zone)
  • Weighing:

    • Open the secondary container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas , even if wiped down, to avoid cross-contamination of the stock bottle.

    • Critical Step: If powder adheres to the glove, assume the glove is contaminated. Remove outer gloves inside the hood and replace before touching the balance door or sash.

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.

    • Ventilation Check: Halogenated solvents (like DCM) are heavy; ensure rear baffles in the hood are not blocked.

    • Cap the vial immediately after addition. Vortexing should be done inside the hood.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the balance and work area with a solvent-dampened Kimwipe (Acetone or Ethanol). Dispose of the wipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in Bio/Chem waste.

    • Remove goggles (handle by strap).

    • Remove lab coat (store separately from street clothes).

    • Remove inner gloves -> Wash hands with soap and water for 20 seconds.

Safety Lifecycle Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

SafetyLifecycle cluster_PPE PPE Donning Sequence start Start: Handling Request risk_assess Risk Assessment (Check Sensitization/Irritation Potential) start->risk_assess gloves_inner 1. Inner Nitrile Gloves risk_assess->gloves_inner coat 2. Lab Coat (High Neck) gloves_inner->coat goggles 3. Splash Goggles coat->goggles gloves_outer 4. Outer Extended Cuff Gloves goggles->gloves_outer engineering Engineering Control Check (Fume Hood > 100 fpm) gloves_outer->engineering manipulation Chemical Manipulation (Weighing/Solubilization) engineering->manipulation contamination_check Did Splash Occur? manipulation->contamination_check change_gloves STOP: Replace Outer Gloves (Do not leave hood) contamination_check->change_gloves YES waste_seg Waste Segregation (Halogenated Organic) contamination_check->waste_seg NO change_gloves->manipulation end End: Wash Hands waste_seg->end

Caption: Operational workflow emphasizing the "Stop & Replace" loop upon glove contamination.

Disposal & Emergency Response

Disposal Protocol

This compound contains both Chlorine and Sulfur. It must not be mixed with general organic waste streams if your facility separates halogenated waste.

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into Hazardous Solid Waste . Do not use regular trash.

  • Liquid Waste: Dispose of in the Halogenated Organic Waste carboy (Green Label in many facilities).[1]

    • Reasoning: Incineration of halogenated compounds requires scrubbers to neutralize acidic gases (HCl, SOx). Mixing with non-halogenated waste can damage standard incinerators or violate EPA regulations [1].

Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this may increase absorption of the thiazole.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention immediately.

  • Spill (Solid): Do not sweep (creates dust).[2] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up. Place all materials in a sealed bag.

References

  • United States Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Chlorothiazide (Structural Analog Hazard Data). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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